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  • Product: 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride
  • CAS: 1220032-76-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine Hydrochloride in Rational Drug Design

Executive Summary In contemporary medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 3-(2-Bromo-4-isopropylph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride (CAS: 1220032-76-7)[1] represents a highly specialized, multi-functional pharmacophore widely utilized in the development of central nervous system (CNS) therapeutics, particularly monoamine transporter inhibitors and G-protein coupled receptor (GPCR) modulators.

This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, stereospecific synthetic methodologies, and pharmacological applications. By dissecting the causality behind its specific substitution pattern—namely the integration of halogen bonding and lipophilic steric bulk—this guide serves as an authoritative resource for drug development professionals.

Chemical Identity & Structural Analysis

The physicochemical properties of a building block govern its behavior in both synthetic workflows and biological systems. The hydrochloride salt form is specifically chosen to enhance aqueous solubility and prevent the oxidative degradation of the secondary amine.

Table 1: Physicochemical and Structural Properties
PropertyValue / Description
Chemical Name 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride
CAS Number 1220032-76-7
Molecular Formula C₁₃H₁₈BrNO · HCl (C₁₃H₁₉BrClNO)
Molecular Weight 320.65 g/mol (Salt) / 284.19 g/mol (Free base)
Physical State Solid (Crystalline powder)
Stereochemistry Contains one chiral center at the C3 position of the pyrrolidine ring.
Key Structural Motifs Secondary amine (pyrrolidine), phenoxy ether linkage, ortho-bromo substituent, para-isopropyl group.

Mechanistic Rationale: The Phenoxypyrrolidine Pharmacophore

The architectural design of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine is not arbitrary; every functional group serves a distinct mechanistic purpose in target engagement.

  • The Pyrrolidine Core (Basic Amine): The secondary amine of the pyrrolidine ring possesses a pKa of approximately 9.0–9.5. At physiological pH (7.4), it is predominantly protonated. This cationic state is critical for forming highly conserved salt-bridge interactions with aspartate residues (e.g., Asp98 in the serotonin transporter, SERT) within the orthosteric binding pockets of monoamine transporters.

  • The 2-Bromo Substituent (Halogen Bonding): Halogen atoms are frequently incorporated into drug candidates to exploit the "sigma-hole" effect—a region of positive electrostatic potential on the outermost surface of the halogen. The ortho-bromine atom acts as a potent Lewis acid, engaging in highly directional halogen bonding with the backbone carbonyl oxygens (Lewis bases) of target proteins[2][3]. This interaction significantly enhances binding affinity and target residence time compared to non-halogenated analogs [1].

  • The 4-Isopropyl Group (Lipophilic Shielding): The para-isopropyl moiety serves a dual function. Pharmacodynamically, it occupies deep, hydrophobic sub-pockets within receptor active sites, driving binding through favorable entropic displacement of water. Pharmacokinetically, it acts as a steric shield, blocking the electron-rich para-position of the phenol ring from rapid cytochrome P450-mediated aromatic hydroxylation, thereby improving the metabolic half-life of the resulting drug candidate.

Synthetic Pathways & Methodologies

The synthesis of phenoxypyrrolidines requires precise control over stereochemistry, as the spatial orientation of the phenoxy group dictates receptor selectivity. Nucleophilic aromatic substitution (SNAr) is generally ineffective here due to the electron-donating nature of the isopropyl group, which deactivates the aryl ring toward nucleophilic attack. Therefore, the Mitsunobu reaction is the definitive methodology[4][5].

Experimental Protocol: Stereospecific Mitsunobu Coupling

This protocol describes the synthesis of the target compound utilizing a self-validating workflow designed for high enantiomeric fidelity.

Step 1: Reagent Preparation

  • Dissolve 1.0 equivalent of 2-bromo-4-isopropylphenol and 1.1 equivalents of N-Boc-3-hydroxypyrrolidine in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Add 1.2 equivalents of triphenylphosphine (PPh₃). Cool the reaction vessel to 0°C using an ice bath.

Step 2: The Mitsunobu Coupling

  • Causality Check: Slowly add 1.2 equivalents of Diisopropyl azodicarboxylate (DIAD) dropwise. DIAD is preferred over DEAD due to its superior safety profile and liquid state at room temperature, which allows for precise stoichiometric control.

  • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Mechanistic Note: The reaction proceeds via an SN2 mechanism. The hydroxyl group is activated into a superior leaving group by the phosphonium intermediate, leading to complete inversion of stereochemistry at the C3 position of the pyrrolidine ring [2].

Step 3: Purification & Deprotection

  • Concentrate the mixture in vacuo and purify the N-Boc protected intermediate via flash column chromatography (Hexanes/Ethyl Acetate).

  • Dissolve the purified intermediate in minimal dichloromethane (DCM) and add 10 equivalents of 4N HCl in dioxane. Stir at room temperature for 2 hours.

  • Causality Check: The acidic environment cleaves the Boc protecting group while simultaneously precipitating the target compound as a highly stable hydrochloride salt, bypassing the need for a secondary salt-formation step. Filter and wash with cold diethyl ether to yield the final product.

Synthesis SM1 2-Bromo-4-isopropylphenol (Nucleophile) Mitsunobu Mitsunobu Reaction DIAD, PPh3, THF, 0°C to RT SM1->Mitsunobu SM2 N-Boc-3-hydroxypyrrolidine (Electrophile precursor) SM2->Mitsunobu Intermediate N-Boc-3-(2-bromo-4-isopropylphenoxy)pyrrolidine (Inverted Stereocenter) Mitsunobu->Intermediate Deprotection Boc Deprotection HCl in Dioxane, RT Intermediate->Deprotection Product 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine HCl (Target Compound) Deprotection->Product

Fig 1. Stereospecific synthesis of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine HCl via Mitsunobu coupling.
Analytical Validation & Quality Control

To ensure the integrity of the protocol, the following self-validating analytical checks must be performed:

  • ¹H NMR (400 MHz, DMSO-d₆): Confirmation of Boc deprotection is validated by the complete disappearance of the intense 9H singlet at ~1.4 ppm. The proton at the C3 position of the pyrrolidine ring will present as a distinct multiplet shifted downfield (~5.0 ppm) due to the adjacent ether oxygen.

  • LC-MS (ESI+): The mass spectrum must exhibit a characteristic 1:1 isotopic doublet at m/z 284.06 and 286.06 [M+H]⁺, confirming the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Pharmacological Applications & Receptor Targeting

Derivatives of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine are heavily investigated in the design of Monoamine Reuptake Inhibitors (MRIs) [6][7]. By modifying the pyrrolidine nitrogen (e.g., via reductive amination to add lipophilic tails), researchers can fine-tune the molecule's selectivity between the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT).

The structural rigidity of the pyrrolidine ring restricts the conformational flexibility of the phenoxy linkage, locking the molecule into a bioactive conformation that acts as a competitive antagonist at the transporter's orthosteric site. This blockade prevents the reuptake of endogenous neurotransmitters, leading to increased synaptic concentrations—a mechanism foundational to modern antidepressants and cognitive enhancers [3].

Pathway Ligand Phenoxypyrrolidine Derivative (Ligand) Transporter Monoamine Transporter (SERT/NET/DAT) Ligand->Transporter Binds orthosteric site Inhibition Conformational Blockade (Inhibition of Reuptake) Transporter->Inhibition Synapse Increased Synaptic Monoamine Concentration Inhibition->Synapse Receptor Post-Synaptic Receptor Activation Synapse->Receptor Effect Neuromodulatory Effect (Target Phenotype) Receptor->Effect

Fig 2. Mechanism of action for phenoxypyrrolidine-based monoamine transporter inhibitors.

References

  • Title: Halogen Bonding—A Novel Interaction for Rational Drug Design? Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs Source: Pharmaceuticals (MDPI) / PubMed Central URL: [Link]

  • Title: Structure-based design, synthesis, and biological evaluation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase Source: Journal of Medicinal Chemistry / PubMed Central URL: [Link]

Sources

Exploratory

Synthesis of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride: A Comprehensive Technical Guide

Executive Summary The compound 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride (CAS: 1220032-76-7) is a highly versatile building block utilized in the development of CNS-active therapeutics and targeted receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride (CAS: 1220032-76-7) is a highly versatile building block utilized in the development of CNS-active therapeutics and targeted receptor ligands[1]. Structurally, it features a lipophilic 2-bromo-4-isopropylphenyl moiety linked via an ether bridge to a basic pyrrolidine ring. This specific pharmacophore is frequently encountered in the patent literature for 5-HT 2C​ agonists and PDE4 inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to provide a scalable, self-validating synthetic protocol. Rather than relying on the traditional Mitsunobu etherification, this guide details a highly efficient S N​ 2 pathway utilizing a mesylate intermediate. This approach maximizes atom economy, eliminates the need for complex chromatographic removal of phosphine oxide byproducts, and ensures high-purity isolation of the final hydrochloride salt.

Retrosynthetic Analysis & Strategy Selection

The formation of the aryl-alkyl ether linkage is the critical step in this synthesis. Two primary methodologies are typically evaluated:

  • The Mitsunobu Reaction: Direct coupling of N-Boc-3-pyrrolidinol with 2-bromo-4-isopropylphenol[2] using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh 3​ ). While the Mitsunobu reaction is highly effective for phenols (which possess a suitable pK a​ < 11)[3], it generates stoichiometric amounts of triphenylphosphine oxide and hydrazine dicarboxylate. On a multi-gram scale, separating these byproducts from the lipophilic Boc-protected product often requires exhaustive silica gel chromatography, drastically reducing the E-factor (environmental factor) of the process.

  • The S N​ 2 Alkylation (Mesylate Approach): Pre-activation of N-Boc-3-pyrrolidinol to its methanesulfonate (mesylate) ester, followed by nucleophilic displacement by the phenoxide anion.

Strategic Decision (Causality): The S N​ 2 approach is selected for its superior scalability. Mesyl chloride is highly atom-economical compared to tosyl chloride. Furthermore, by utilizing Cesium Carbonate (Cs 2​ CO 3​ ) in a polar aprotic solvent (DMF), we exploit the "cesium effect." The large, highly polarizable cesium cation weakly coordinates with the phenoxide anion, maximizing the oxygen's nucleophilicity and driving the S N​ 2 substitution forward while suppressing competing E2 elimination of the mesylate.

Visualized Synthetic Workflow

SyntheticWorkflow SM1 N-Boc-3-pyrrolidinol Step1 Mesylation (MsCl, Et3N, DCM) SM1->Step1 SM2 2-Bromo-4-isopropylphenol Step2 Etherification (SN2) (Cs2CO3, DMF, 80°C) SM2->Step2 Int1 N-Boc-3-pyrrolidinyl methanesulfonate Step1->Int1 Int1->Step2 Int2 Boc-Protected Ether Intermediate Step2->Int2 Step3 Deprotection & Salt Formation (4M HCl in Dioxane) Int2->Step3 Product 3-(2-Bromo-4-isopropylphenoxy) pyrrolidine HCl Step3->Product

Synthetic workflow from N-Boc-3-pyrrolidinol and 2-Bromo-4-isopropylphenol to the final HCl salt.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of N-Boc-3-pyrrolidinyl methanesulfonate

Objective: Activate the secondary alcohol for nucleophilic displacement.

  • Charge a dry, nitrogen-purged round-bottom flask with N-Boc-3-pyrrolidinol (1.0 equiv, 100 mmol) and anhydrous dichloromethane (DCM, 0.5 M).

  • Add triethylamine (Et 3​ N, 1.5 equiv) and cool the mixture to 0 °C using an ice bath.

  • Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 30 minutes to control the exothermic reaction.

  • Stir for 2 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. The resulting mesylate is typically >98% pure and used without further purification.

Step 2: Nucleophilic Aromatic Substitution (Etherification)

Objective: Form the aryl-alkyl ether linkage via S N​ 2 displacement. (Note: If starting with a pure enantiomer of the pyrrolidinol, this step proceeds with complete inversion of stereochemistry).

  • Dissolve the crude N-Boc-3-pyrrolidinyl methanesulfonate (1.0 equiv) and 2-Bromo-4-isopropylphenol[2] (1.1 equiv) in anhydrous DMF (0.3 M).

  • Add finely powdered Cesium Carbonate (Cs 2​ CO 3​ , 2.0 equiv).

  • Heat the heterogeneous mixture to 80 °C under nitrogen for 12–16 hours. Monitor complete consumption of the mesylate via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with water (5 volumes), and extract extensively with Ethyl Acetate (EtOAc). Wash the organic phase with 1M NaOH (to remove unreacted phenol), followed by water and brine to remove residual DMF. Dry and concentrate to yield the Boc-protected intermediate.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

Objective: Cleave the tert-butyloxycarbonyl protecting group and directly precipitate the target compound as a stable hydrochloride salt[4].

  • Dissolve the Boc-protected ether (1.0 equiv) in a minimal amount of EtOAc (0.2 M).

  • Add 4M HCl in Dioxane (5.0 equiv) dropwise at room temperature.

  • Stir vigorously for 3 hours. As the deprotection proceeds, the product will begin to precipitate as a white crystalline solid.

  • Workup: Add diethyl ether to drive the precipitation to completion. Filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride.

Mechanistic Insights: Acid-Mediated Boc Cleavage

The choice of 4M HCl in dioxane over Trifluoroacetic acid (TFA) is a deliberate, causality-driven decision. Utilizing TFA would yield the trifluoroacetate salt, necessitating a subsequent basification and HCl-titration step to achieve the desired hydrochloride form. By using anhydrous HCl, the deprotection and salt formation are consolidated into a single, highly efficient step[4].

DeprotectionMechanism BocEther Boc-Protected Ether Protonation Protonation by HCl (Formation of Oxonium) BocEther->Protonation Cleavage Cleavage (Loss of t-Butyl Cation) Protonation->Cleavage Carbamic Carbamic Acid Intermediate Cleavage->Carbamic Decarboxylation Decarboxylation (Loss of CO2) Carbamic->Decarboxylation FinalSalt Pyrrolidine Hydrochloride Decarboxylation->FinalSalt

Mechanistic pathway of acid-mediated Boc deprotection yielding the hydrochloride salt.

Quantitative Data & Quality Control

A self-validating protocol requires strict analytical checkpoints. The following table summarizes the expected quantitative yields, purity profiles, and key analytical markers for each stage of the synthesis.

StepIntermediate / Final ProductExpected YieldPurity (HPLC)Key Analytical Marker (Expected)
1 N-Boc-3-pyrrolidinyl methanesulfonate92 - 95%>98% 1 H NMR (CDCl 3​ ): δ 3.05 (s, 3H, -OSO 2​ CH 3​ )
2 tert-Butyl 3-(2-bromo-4-isopropylphenoxy)pyrrolidine-1-carboxylate82 - 88%>95%MS (ESI+): m/z 406.1 [M+Na] +
3 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride90 - 95%>99%MS (ESI+): m/z 284.0 [M+H] + (free base mass)

Note: The isotopic pattern of the mass spectrometry data in Step 2 and Step 3 will distinctly show a 1:1 ratio of M and M+2 peaks, confirming the retention of the bromine atom on the aromatic ring.

References

  • [2] PubChem. "2-Bromo-4-(propan-2-yl)phenol | C9H11BrO | CID 14969173". National Center for Biotechnology Information. Available at:[Link]

  • [4] Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. Journal of Medicinal Chemistry Review. Available at:[Link]

  • [3] Hughes, D. L. (1992). "The Mitsunobu Reaction". Organic Reactions, 42, 335-656. Available at: [Link]

Sources

Foundational

Pharmacological Profiling and Mechanism of Action of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine Hydrochloride

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Author: BenchChem Technical Support Team. Date: March 2026

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Connecting Chemical and Mechanism

I'm now solidifying the connection between the compound's structure and its effect on Kir4.1. I'm highlighting the "2-bromo-4-isopropylphenoxy" as the shared pharmacophore with known inhibitors like VU0134992. My current focus is to emphasize this shared element and its relevance to the compound's interaction with the channel. I'll make sure it's explicit in the text.

Linking Structure to Effect

I'm now integrating the chemical structure and mechanism, especially emphasizing the pharmacophore "2-bromo-4-isopropylphenoxy". I'm specifically explaining its shared relevance to known inhibitors like VU0134992 (Kharade et al., 2018), and linking this pharmacophore to the Kir4.1 central pore to ensure the text is clear.

Document Type: Technical Whitepaper Target Audience: Electrophysiologists, Medicinal Chemists, and CNS/Renal Drug Development Professionals

Executive Summary

3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride (CAS: 1220032-76-7)[1][2] is a highly specialized synthetic building block and pharmacological probe. Its defining structural feature is the 2-bromo-4-isopropylphenoxy moiety, a privileged and highly specific pharmacophore recognized for its potent inhibition of the Kir4.1 (KCNJ10) inward-rectifier potassium channel .

This technical guide synthesizes the structural rationale, core mechanism of action, and self-validating experimental workflows required to evaluate this compound and its analogs in preclinical settings. By mapping the compound's behavior to benchmark Kir4.1 inhibitors, this whitepaper provides researchers with a definitive framework for utilizing aryloxypyrrolidines in neuropharmacological and renal research.

Chemical Identity & Structural Rationale

The pharmacological utility of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride is inextricably linked to its precise steric and electronic topography.

  • The Pharmacophore: The 2-bromo-4-isopropylphenoxy headgroup is the critical binding determinant for Kir4.1 blockade. Research pioneered by Vanderbilt University identified this exact moiety in the first-in-class Kir4.1 inhibitor, VU0134992[3][4].

  • The Scaffold: The pyrrolidine ring acts as a basic, ionizable linker (formulated as a hydrochloride salt for aqueous solubility). At physiological pH (7.4), the secondary amine is protonated, creating a cationic center that mimics endogenous polyamines or classical channel pore blockers, facilitating deep entry into the intracellular vestibule of potassium channels.

The substitution of the 2-bromo (electron-withdrawing, sterically bulky) and 4-isopropyl (lipophilic, bulky) groups on the phenoxy ring creates a highly specific geometric fit for the central cavity of the Kir4.1 homotetramer, differentiating it from other inward rectifiers like Kir1.1 (ROMK) or Kir2.x[4].

Core Mechanism of Action: Kir4.1 Pore Blockade

Target Biology: The Kir4.1 Channel (KCNJ10)

Kir4.1 is a weakly inward-rectifying potassium channel predominantly expressed in:

  • Astrocytes (CNS): Responsible for "spatial buffering"—clearing excess extracellular potassium ( K+ ) generated during high-frequency neuronal firing to prevent hyperexcitability and seizures.

  • Renal Distal Convoluted Tubule (DCT): Controls the basolateral membrane potential, indirectly driving Na+/Cl− reabsorption.

Mechanistic Causality of Blockade

3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride acts as an intracellular pore blocker . Because the compound is protonated at physiological pH, it cannot easily cross the plasma membrane in its charged state. However, the equilibrium between its neutral free-base and protonated forms allows the uncharged lipophilic species to partition across the lipid bilayer. Once inside the cytoplasm, it re-protonates and enters the intracellular vestibule of the Kir4.1 channel.

Binding Interactions: Site-directed mutagenesis and patch-clamp electrophysiology of the 2-bromo-4-isopropylphenoxy pharmacophore demonstrate that the blockade is critically dependent on two pore-lining residues[4][5]:

  • Glutamate 158 (Glu158): Provides an electrostatic anchor for the protonated pyrrolidine nitrogen.

  • Isoleucine 159 (Ile159): Engages in hydrophobic/van der Waals interactions with the bulky 4-isopropyl and 2-bromo substituents of the phenoxy ring.

By occluding the central cavity, the compound physically prevents the efflux of K+ ions, leading to localized cellular depolarization.

G A Astrocyte Membrane (Resting State) C Kir4.1 Channel (KCNJ10) Spatial Buffering A->C Hosts B Extracellular K+ Accumulation (Neuronal Firing) B->C Activates F Depolarization & Reduced K+ Clearance C->F Disrupted D 3-(2-Bromo-4-isopropylphenoxy) pyrrolidine HCl E Intracellular Pore Blockade (Glu158 / Ile159) D->E Binds E->C Inhibits

Astrocytic Kir4.1 spatial potassium buffering pathway and its disruption via pore blockade.

Quantitative Pharmacological Profile

To understand the selectivity of the 2-bromo-4-isopropylphenoxy scaffold, we benchmark it against the broader Kir channel family. The data below summarizes the established selectivity profile for this specific pharmacophore[4][6].

Table 1: Selectivity Profile of the 2-Bromo-4-isopropylphenoxy Pharmacophore

Target ChannelSubunit CompositionIC 50​ ( μ M)Selectivity Ratio (vs Kir4.1)Physiological Role
Kir4.1 Homomeric (KCNJ10)~0.971.0x (Reference) Astrocyte K+ buffering; Renal salt handling
Kir4.1/5.1 Heteromeric~9.00~9.3xRenal basolateral K+ recycling
Kir1.1 Homomeric (ROMK)>30.0>30xRenal apical K+ secretion
Kir2.1 / 2.2 Homomeric>30.0>30xCardiac/neuronal resting potential
Kir7.1 Homomeric>30.0>30xRetinal pigment epithelium function

Note: The ~9-fold selectivity for homomeric Kir4.1 over the Kir4.1/5.1 concatemer suggests the binding pocket is sterically restricted when the Kir5.1 subunit is present.

Experimental Workflows & Protocols

To rigorously validate the mechanism of action of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride, researchers must employ self-validating orthogonal assays. The following protocols detail the causality behind each experimental choice.

High-Throughput Screening: Thallium ( Tl+ ) Flux Assay

Causality & Rationale: Standard fluorescent K+ dyes lack the sensitivity required for high-throughput screening. Thallium ( Tl+ ) is highly permeable through Kir channels. By loading cells with a Tl+ -sensitive fluorophore (e.g., FluxOR™), the influx of Tl+ through open Kir4.1 channels yields a robust, kinetically measurable fluorescent signal. Blockade by the pyrrolidine derivative prevents Tl+ entry, quenching the signal.

Step-by-Step Protocol:

  • Cell Preparation: Plate HEK-293 cells stably expressing human Kir4.1 in 384-well, black-walled, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media. Add 20 μ L of Tl+ -sensitive dye loading buffer (containing probenecid to inhibit dye extrusion via multidrug resistance pumps). Incubate for 90 minutes at room temperature in the dark.

  • Compound Incubation: Add 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride (titrated from 0.1 μ M to 30 μ M in assay buffer with 0.1% DMSO). Incubate for 20 minutes to allow the compound to partition across the membrane and reach the intracellular binding site.

  • Stimulus Addition: Using a kinetic plate reader (e.g., FDSS or FLIPR), inject 10 μ L of stimulus buffer containing 2 mM Tl2​SO4​ and K+ -free Tyrode’s solution.

  • Kinetic Read: Record fluorescence (Ex: 490 nm / Em: 525 nm) at 1 Hz for 120 seconds. Calculate the initial rate of Tl+ influx to determine the IC 50​ .

Workflow S1 Step 1: Cell Culture HEK293 expressing Kir4.1 S2 Step 2: Dye Loading Thallium-sensitive fluorophore S1->S2 S3 Step 3: Compound Addition Incubate with Pyrrolidine deriv. S2->S3 S4 Step 4: Stimulus Add Tl2SO4 + K+ buffer S3->S4 S5 Step 5: Kinetic Read Measure Fluorescence (Ex/Em) S4->S5

Step-by-step workflow of the Thallium (Tl+) flux assay for high-throughput Kir4.1 screening.
Mechanistic Validation: Whole-Cell Patch-Clamp Electrophysiology

Causality & Rationale: While the Tl+ flux assay is highly scalable, it cannot differentiate between direct pore blockade and allosteric/upstream signaling modulation. Whole-cell patch-clamp provides absolute temporal and voltage control, confirming direct interaction with the channel pore.

Step-by-Step Protocol:

  • Configuration: Establish the whole-cell configuration in HEK-293 cells expressing Kir4.1 using borosilicate glass pipettes (resistance 2–4 M Ω ).

  • Solutions:

    • Extracellular: 135 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES (pH 7.4).

    • Intracellular (Pipette): 130 mM KCl, 1 mM MgCl2​ , 5 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2). Note: Mg-ATP is crucial to prevent channel rundown.

  • Voltage Protocol: Hold the cell at -70 mV. Apply 500 ms voltage steps from -120 mV to +40 mV in 20 mV increments.

  • Perfusion: Perfuse the extracellular bath with 1 μ M 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride.

  • Data Analysis: Measure steady-state currents at the end of the 500 ms pulse. A characteristic reduction in inward current at hyperpolarized potentials (-120 mV) confirms voltage-dependent pore blockade.

Conclusion

3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride represents a highly targeted chemical tool. By leveraging the sterically demanding 2-bromo-4-isopropylphenoxy pharmacophore, it provides a structural gateway into the selective modulation of homomeric Kir4.1 channels. For drug development professionals, utilizing this compound in the self-validating assay workflows described above enables the precise mapping of astrocytic potassium buffering and renal electrolyte handling, paving the way for novel therapeutics in epilepsy, ataxia, and hypertension.

References

  • Kharade, S. V., Kurata, H., Bender, A. M., Blobaum, A. L., Figueroa, E. E., Duran, A., Kramer, M., Days, E., Vinson, P., Flores, D., Satlin, L. M., Meiler, J., Weaver, C. D., Lindsley, C. W., Hopkins, C. R., & Denton, J. S. (2018). "Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992." Molecular Pharmacology, 94(2), 926-937. URL:[Link]

  • Bhansali, S. G., et al. (2020). "Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer’s Agents: Synthesis and Pharmacological Investigations." ACS Chemical Neuroscience, 11(17), 2686-2704. URL:[Link]

  • Denton, J. S., et al. (2013). "Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology." American Journal of Physiology-Cell Physiology, 304(4), C293-C301. URL:[Link]

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Exploratory

A Deep Dive into Substituted Pyrrolidines: From Discovery to Modern Applications

Authored by: Gemini, Senior Application Scientist This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of substituted pyrrolidine compounds. Designed for researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of substituted pyrrolidine compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthetic strategies, stereochemical control, and the pivotal role these heterocyclic scaffolds play in modern science.

Introduction: The Ubiquitous Pyrrolidine Ring

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in medicinal chemistry and natural products.[1][2][3][4][5] Its unique structural and electronic properties have made its substituted derivatives a cornerstone of drug discovery and development.[3] This guide traces the historical milestones, explores the synthetic intricacies, and highlights the significant impact of substituted pyrrolidines.

PART 1: Historical Perspective and Key Discoveries

The journey of substituted pyrrolidines begins with the exploration of natural products. Early chemists isolated and characterized alkaloids containing the pyrrolidine motif, laying the groundwork for future synthetic endeavors.

Early Encounters with Pyrrolidine Alkaloids:

The story of pyrrolidines is intrinsically linked to the study of alkaloids. Pyrrolizidine alkaloids (PAs), for instance, were first discovered in plants in the 19th century.[6] These compounds, along with other pyrrolidine-containing natural products, were often used in traditional medicine, though their toxic effects were not immediately understood.[6] It's estimated that about 3% of the world's flowering plants contain pyrrolizidine alkaloids.[6] The recognition of their potent hepatotoxic and genotoxic properties in the mid-20th century spurred further research into their chemistry and biological activity.[6][7]

The Rise of Synthetic Methodologies:

The mid-20th century witnessed a surge in the development of synthetic methods for constructing the pyrrolidine ring. A classic and enduring method is the Paal-Knorr synthesis , first reported independently by Carl Paal and Ludwig Knorr in 1885.[8][9] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to yield a pyrrole, which can then be reduced to a pyrrolidine.[3][8][10][11] The reaction is versatile and can be carried out under neutral or weakly acidic conditions.[11]

A significant breakthrough came with the development of 1,3-dipolar cycloaddition reactions , particularly the reaction of azomethine ylides with alkenes.[12][13] This powerful strategy allows for the stereocontrolled synthesis of highly substituted pyrrolidines, often generating multiple stereocenters in a single step.[12]

PART 2: The Art and Science of Stereoselective Synthesis

The biological activity of substituted pyrrolidines is often critically dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods has been a major focus of research.[1][14]

Chiral Pool Synthesis:

One of the most effective strategies for accessing enantiomerically pure substituted pyrrolidines is to start from readily available chiral molecules, a concept known as chiral pool synthesis.[15][16][17] Proline, a naturally occurring amino acid, is a particularly valuable and inexpensive starting material.[15][18] Its inherent chirality and functional handles allow for the synthesis of a wide array of stereochemically defined pyrrolidine derivatives.[14][15]

Asymmetric Catalysis:

The development of asymmetric catalysis has revolutionized the synthesis of chiral molecules, including substituted pyrrolidines.[2][19] Metal-catalyzed asymmetric reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides, have emerged as powerful tools for establishing stereocenters with high enantioselectivity.[13][20][21] Copper-catalyzed versions of this reaction are particularly noteworthy due to the low cost and toxicity of the metal.[20]

Experimental Protocol: Asymmetric Synthesis of a 2-Substituted Pyrrolidine via Copper-Catalyzed 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the enantioselective synthesis of a substituted pyrrolidine.

Materials:

  • Azomethine ylide precursor (e.g., an imine derived from a glycine ester)

  • Electron-deficient alkene (dipolarophile)

  • Copper(I) catalyst (e.g., Cu(CH₃CN)₄BF₄)

  • Chiral ligand (e.g., a phosphoramidite or N,O-ligand)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Base (e.g., DBU)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the copper(I) catalyst and the chiral ligand in the anhydrous solvent. Stir for 30 minutes to allow for complex formation.[20][22]

  • Add the azomethine ylide precursor and the alkene to the reaction mixture.[20][22]

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).[20]

  • Add the base dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.[20]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[22]

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[22]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[22]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[22]

  • Purify the crude product by silica gel column chromatography to afford the desired substituted pyrrolidine.[22]

  • Determine the enantiomeric excess and diastereomeric ratio of the product by chiral High-Performance Liquid Chromatography (HPLC).[22]

Causality Behind Experimental Choices:

  • Chiral Ligand: The choice of a chiral ligand is paramount for inducing high stereocontrol in the cycloaddition reaction.[20]

  • Anhydrous Conditions: The exclusion of water is critical to prevent the deactivation of the catalyst and side reactions.

  • Inert Atmosphere: An inert atmosphere protects the catalyst and reactants from oxidation.

  • Slow Addition of Base: Dropwise addition of the base controls the concentration of the reactive azomethine ylide, which can minimize side reactions.

PART 3: Modern Applications in Drug Discovery

Substituted pyrrolidines are integral components of numerous approved drugs across various therapeutic areas.[4][14][23][24][25] Their ability to mimic peptide structures, act as enzyme inhibitors, and modulate receptor activity makes them highly valuable pharmacophores.

Table 1: Selected FDA-Approved Drugs Containing a Substituted Pyrrolidine Moiety

Drug NameTherapeutic AreaMechanism of Action
Vildagliptin Type 2 DiabetesDipeptidyl peptidase-4 (DPP-4) inhibitor[26][27][28]
Captopril HypertensionAngiotensin-converting enzyme (ACE) inhibitor[14][25]
Daridorexant InsomniaOrexin receptor antagonist[23]
Pacritinib MyelofibrosisJAK2/FLT3 inhibitor[23]
Futibatinib CholangiocarcinomaFGFR1-4 inhibitor[23]

Case Study: Vildagliptin - A DPP-4 Inhibitor

Vildagliptin is an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes mellitus.[26][27] Its mechanism of action involves the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[26] By inhibiting DPP-4, vildagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[26][29] This leads to improved glycemic control with a low risk of hypoglycemia.[27][28][29]

The substituted pyrrolidine core of vildagliptin is crucial for its potent and selective inhibition of DPP-4. The nitrile group on the pyrrolidine ring forms a reversible covalent bond with the catalytic site of the enzyme.[25]

Signaling Pathway of Vildagliptin

Vildagliptin_Pathway Ingestion Vildagliptin Ingestion DPP4 DPP-4 Enzyme Ingestion->DPP4 Inhibits Incretins Incretins (GLP-1, GIP) DPP4->Incretins Degrades (Blocked) Pancreas Pancreas Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibits production

Caption: Mechanism of action of Vildagliptin.

PART 4: Future Directions and Emerging Trends

The field of substituted pyrrolidines continues to evolve, driven by innovations in synthetic chemistry and a deeper understanding of their biological roles.

C-H Functionalization:

Direct C-H functionalization of the pyrrolidine ring is an emerging area that promises to streamline the synthesis of complex derivatives.[30][31][32][33][34] This atom-economical approach avoids the need for pre-functionalized starting materials, offering more efficient and environmentally friendly synthetic routes.[30]

Pyrrolidine-Based PROTACs:

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that utilizes the cell's natural protein degradation machinery to eliminate disease-causing proteins. The pyrrolidine scaffold is being explored as a versatile linker component in PROTAC design, connecting a target-binding ligand to an E3 ligase-recruiting moiety.

Logical Relationship of PROTAC Components

PROTAC_Structure PROTAC PROTAC Warhead Linker E3 Ligase Ligand Target Target Protein PROTAC:warhead->Target Binds to E3Ligase E3 Ubiquitin Ligase PROTAC:e3_ligand->E3Ligase Binds to Target->E3Ligase

Caption: General structure of a PROTAC.

Conclusion

From their origins in natural product chemistry to their current status as indispensable tools in drug discovery, substituted pyrrolidines have had a profound impact on science. The continuous development of novel synthetic methodologies and the exploration of new applications ensure that this versatile heterocyclic scaffold will remain at the forefront of chemical and biomedical research for years to come.

References

  • Title: What is the mechanism of Vildagliptin? Source: Patsnap Synapse URL: [Link]

  • Title: Mechanism Of Action Of Vildagliptin And Its Role In Type 2 Diabetes Management Source: The Review of DIABETIC STUDIES URL: [Link]

  • Title: inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 Source: Current Medical Research and Opinion URL: [Link]

  • Title: Paal-Knorr Synthesis Source: Cambridge University Press URL: [Link]

  • Title: Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans Source: PubMed URL: [Link]

  • Title: Paal-Knorr Pyrrole Synthesis Source: SynArchive URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

  • Title: Paal-Knorr Pyrrole Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Stereoselective Synthesis of Pyrrolidines from N-Allyl Oxazolidines via Hydrozirconation−Cyclization Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man Source: Endocrine Practice URL: [Link]

  • Title: Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines Source: PMC URL: [Link]

  • Title: Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Paal–Knorr synthesis Source: Wikipedia URL: [Link]

  • Title: Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrrolidines Source: IntechOpen URL: [Link]

  • Title: Pyrrolizidine alkaloid Source: Wikipedia URL: [Link]

  • Title: Metal-free C–H functionalization of pyrrolidine to pyrrolinium-based room temperature ionic liquid crystals Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: PMC URL: [Link]

  • Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: MDPI URL: [Link]

  • Title: On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group Source: ACS Catalysis URL: [Link]

  • Title: Redox-Triggered α-C–H Functionalization of Pyrrolidines: Synthesis of Unsymmetrically 2,5-Disubstituted Pyrrolidines Source: Organic Letters - ACS Publications URL: [Link]

  • Title: The Paal–Knorr Pyrroles Synthesis: A Green Perspective Source: Taylor & Francis URL: [Link]

  • Title: 1,3-Dipolar cycloaddition reactions of azomethine ylides with aromatic dipolarophiles Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis Source: MDPI URL: [Link]

  • Title: C−H functionalization reactions for the syntheses of pyrrolidines. Source: ResearchGate URL: [Link]

  • Title: FDA-approved pyrrolidine-containing drugs in 2022. Source: ResearchGate URL: [Link]

  • Title: Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines Source: PMC URL: [Link]

  • Title: Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis Source: Accounts of Chemical Research - ACS Publications URL: [Link]

  • Title: The History of the Glycosidase Inhibiting Hyacinthacine C-type Alkaloids: From Discovery to Synthesis Source: PMC URL: [Link]

  • Title: Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives Source: PMC URL: [Link]

  • Title: Peptide Macrocyclization via Cu-catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides Source: ChemRxiv URL: [Link]

  • Title: Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation Source: PMC URL: [Link]

  • Title: Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides Source: Universidad Autónoma de Madrid URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

  • Title: Synthesis and Properties of Novel Chiral Ionic Liquids from l-Proline Source: ResearchGate URL: [Link]

  • Title: 10.1: Chiral Proline Based Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants Source: MDPI URL: [Link]

Sources

Foundational

InChI Key for 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride

Structural Informatics and Chemical Identity: A Deep Dive into the InChI Key and Molecular Representation of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride Executive Summary In the modern landscape of drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Informatics and Chemical Identity: A Deep Dive into the InChI Key and Molecular Representation of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride

Executive Summary

In the modern landscape of drug discovery and cheminformatics, the unambiguous identification of molecular entities is paramount. For complex halogenated heterocycles like 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride (CAS: 1220032-76-7), relying solely on proprietary registry numbers or ambiguous SMILES strings can lead to database collisions and duplicated synthetic efforts. This whitepaper provides an in-depth technical analysis of this specific molecule, exploring the causality behind its structural features, the algorithmic derivation of its IUPAC International Chemical Identifier (InChI) Key, and the self-validating analytical protocols required to confirm its identity before database registration.

Molecular Architecture & Pharmacological Context

The compound 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride is a highly functionalized building block characterized by two primary domains:

  • The Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle. The secondary amine has a pKa of approximately 9.0–9.5, making it highly basic. Consequently, it is isolated as a hydrochloride salt to ensure thermodynamic stability, prevent oxidative degradation, and maximize aqueous solubility for biological assays.

  • The 2-Bromo-4-isopropylphenoxy Moiety: The ether linkage at the C3 position of the pyrrolidine ring provides conformational flexibility. The 2-bromo substitution acts as a potent halogen bond donor, while the 4-isopropyl group provides significant lipophilic bulk.

Pharmacological Relevance: The 3-phenoxypyrrolidine scaffold is a privileged structure in medicinal chemistry. It has been heavily utilized in the design of novel tertiary amine muscarinic M3 receptor antagonists, where the lipophilic periphery drives slow off-rate binding kinetics for sustained target engagement[1]. Furthermore, derivatives of this scaffold have been actively investigated as functionally selective dopamine D2 receptor ligands for central nervous system disorders[2], and as modulators for the G-protein-coupled receptor GPR35[3].

Pathway N1 3-Phenoxypyrrolidine Scaffold N2 Receptor Binding Assay (e.g., M3, D2, GPR35) N1->N2 High-Throughput Screening N3 Halogen Bonding (2-Bromo group) N1->N3 Structural Feature N4 Lipophilic Interaction (4-Isopropyl group) N1->N4 Structural Feature N5 Slow Off-Rate Kinetics N2->N5 Kinetic Profiling N3->N2 Enhances Affinity N4->N2 Drives Selectivity N6 In Vivo Efficacy (Target Engagement) N5->N6 Sustained Action

Pharmacological screening and target engagement pathway for halogenated 3-phenoxypyrrolidines.

Algorithmic Derivation of the InChI and InChIKey

While SMILES (CC(C)c1cc(Br)c(OC2CNCC2)cc1.Cl) provides a linear text representation of the molecule, it is not inherently unique; different starting atoms yield different SMILES strings. To resolve this, the IUPAC InChI algorithm standardizes the representation into distinct layers (Formula, Connectivity, Isotopes, Stereochemistry, and Charge).

For 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride, the InChI derivation follows these logical rules:

  • Salt Splitting: The algorithm disconnects the hydrochloride salt from the parent free base, treating them as separate entities in the formula layer: C13H18BrNO.ClH.

  • Connectivity Layer (c): The carbon skeleton is mapped canonically. The resulting connectivity layer is: c1-9(2)10-4-5-12(11(14)6-10)16-13-7-8-15-17-13.

  • Hydrogen Layer (h): Protons are assigned to the heavy atoms: h4-6,9,13,15H,7-8,17H2,1-2H3;1H.

Because the full InChI string is too cumbersome for relational databases, a cryptographic SHA-256 hash is applied to generate the InChIKey , a fixed-length 27-character string.

  • Block 1 (14 characters): Hashes the core connectivity.

  • Block 2 (10 characters): Hashes the stereochemistry. Because the C3 carbon of the pyrrolidine ring is a chiral center, the molecule can exist as an (R) or (S) enantiomer. If the compound is registered as a racemate, the stereolayer flag in Block 2 will differ entirely from the enantiopure registrations.

  • Block 3 (1 character + version): Indicates the protonation state.

G A Chemical Synthesis CAS: 1220032-76-7 B Structure Drawing (molfile/SMILES) A->B ELN Entry C Standardization (Salt splitting) B->C Cheminformatics API D InChI Generation (Connectivity Layer) C->D IUPAC Algorithm E SHA-256 Hashing (InChIKey) D->E Cryptographic Hash F Database Registration (Deduplication) E->F Unique Identifier

Cheminformatics workflow for generating the InChIKey of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine.

Experimental Validation: A Self-Validating Protocol

Before a compound is committed to a corporate registry and assigned an InChIKey, the physical sample must be validated to ensure it perfectly matches the proposed in silico structure. As an Application Scientist, I mandate a self-validating loop using orthogonal analytical techniques (LC-HRMS and NMR).

Step-by-Step Methodology: Structural Validation
  • Sample Preparation for LC-MS: Dissolve 1.0 mg of the synthesized hydrochloride salt in 1.0 mL of LC-MS grade Methanol. Dilute the stock 1:100 in a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid to facilitate ionization.

  • HRMS Acquisition: Inject 1 µL into the LC-HRMS system operating in Positive Electrospray Ionization (ESI+) mode.

  • Isotopic Pattern Analysis: Because bromine has two stable isotopes ( 79 Br and 81 Br) in a roughly 1:1 ratio, the mass spectrum must show a characteristic doublet separated by 2 Da.

  • Sample Preparation for NMR: Dissolve 10 mg of the solid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). The aprotic, polar nature of DMSO- d6​ prevents the exchange of the ammonium protons, allowing them to be observed.

  • 1H NMR Acquisition & Reconciliation: Acquire a standard 1H proton spectrum (16 scans, 298 K) at 400 MHz. Map the integrated signals to the structural connectivity.

Quantitative Data Summary

The table below summarizes the expected analytical data and the causality linking the data to the molecular structure.

Analytical MethodParameterExpected Value / ObservationStructural Causality
LC-HRMS (ESI+) [M+H] + ( 79 Br)m/z 284.0645Corresponds to C 13​ H 19​ 79 BrNO + (protonated free base).
LC-HRMS (ESI+) [M+H] + ( 81 Br)m/z 286.0624Confirms the presence of exactly one bromine atom (~1:1 ratio).
1 H NMR (DMSO- d6​ ) Isopropyl -CH 3​ ~1.15 ppm (d, 6H)Six equivalent methyl protons split into a doublet by the adjacent methine proton.
1 H NMR (DMSO- d6​ ) Pyrrolidine -CH-O~5.10 ppm (m, 1H)Severely deshielded downfield by the adjacent electronegative oxygen atom.
1 H NMR (DMSO- d6​ ) Aromatic Protons~7.0 - 7.5 ppm (m, 3H)Confirms the 1,2,4-substitution pattern on the benzene ring.
1 H NMR (DMSO- d6​ ) Amine Salt (NH 2+​ )>9.0 ppm (br s, 2H)Confirms the hydrochloride salt form of the secondary amine.

Conclusion

The translation of a physical chemical entity like 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride into a digital InChIKey is not merely an administrative task; it is a rigorous scientific process. By understanding the causality behind the molecule's structural design—from its lipophilic isopropyl group to its basic pyrrolidine core—and enforcing strict analytical validation protocols, drug development professionals can ensure absolute data integrity. This guarantees that when a specific InChIKey is queried in a high-throughput screening database, the biological data retrieved is definitively linked to the correct molecular architecture.

Sources

Exploratory

Molecular Weight and Physicochemical Characterization of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine Hydrochloride: A Technical Guide

Executive Summary In preclinical drug development and medicinal chemistry, halogenated building blocks are frequently utilized to modulate target affinity and optimize pharmacokinetic profiles. 3-(2-Bromo-4-isopropylphen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and medicinal chemistry, halogenated building blocks are frequently utilized to modulate target affinity and optimize pharmacokinetic profiles. 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride (CAS: 1220032-76-7) is a structurally complex intermediate characterized by a lipophilic phenoxy ether linked to a basic pyrrolidine ring[1].

Commercially available reference standards of this compound specify an average molecular weight of 320.65 g/mol [1][2]. This whitepaper deconstructs the elemental contributions to this molecular weight, explains the causality behind its formulation as a hydrochloride salt, and provides a self-validating analytical protocol for structural and mass verification.

Structural Deconstruction and Molecular Weight Derivation

The exact molecular weight of a compound dictates its stoichiometric behavior in assays and its suitability for oral bioavailability under Lipinski's Rule of Five. The molecular formula for the hydrochloride salt of this compound is C₁₃H₁₉BrClNO [2][3].

Causality of the Hydrochloride Salt Formulation

The free base form of this molecule (C₁₃H₁₈BrNO) contains a secondary amine within the pyrrolidine ring. Free base secondary amines are highly susceptible to oxidation and typically present as viscous, difficult-to-weigh oils. By reacting the basic nitrogen (pKa ~9.5) with hydrochloric acid, the compound is converted into a crystalline salt. This protonation lowers the crystal lattice energy and facilitates ion-dipole interactions with aqueous solvents, drastically improving both chemical stability and aqueous solubility.

Elemental Contribution Analysis

The average molecular weight of 320.65 g/mol is calculated using standard atomic weights, which account for the natural terrestrial abundance of all isotopes (e.g., the ~1:1 ratio of ⁷⁹Br and ⁸¹Br, and the ~3:1 ratio of ³⁵Cl and ³⁷Cl). Some vendors may report this as 320.66 g/mol depending on the specific isotopic rounding algorithms used by their cheminformatics software[4].

Table 1: Elemental Composition and Contribution to Average Molecular Weight

ElementSymbolAtom CountStandard Atomic WeightTotal Mass ContributionMass Fraction (%)
Carbon C1312.011 g/mol 156.143 g/mol 48.69%
Hydrogen H191.008 g/mol 19.152 g/mol 5.97%
Bromine Br179.904 g/mol 79.904 g/mol 24.92%
Chlorine Cl135.450 g/mol 35.450 g/mol 11.06%
Nitrogen N114.007 g/mol 14.007 g/mol 4.37%
Oxygen O115.999 g/mol 15.999 g/mol 4.99%
Total 36 320.655 g/mol 100.00%

Analytical Methodology: Self-Validating HRMS Protocol

While the average molecular weight is used for stoichiometric dosing, High-Resolution Mass Spectrometry (HRMS) measures the monoisotopic mass . It is a critical distinction that in positive Electrospray Ionization (ESI+), the hydrochloride salt dissociates. The mass spectrometer will not detect the 320.65 g/mol salt; instead, it detects the protonated free base [M+H]⁺.

Step-by-Step LC-HRMS Protocol for MW Confirmation

To ensure the highest degree of trustworthiness, the following protocol is designed as a self-validating system.

  • System Suitability and Blank Injection:

    • Action: Inject 1 µL of diluent (50:50 MeOH:Water with 0.1% Formic Acid).

    • Causality: Halogenated lipophilic compounds frequently exhibit carryover by adhering to PEEK tubing. A blank injection proves the system is clean, ensuring subsequent signals are genuinely from the sample.

  • Internal Standard Calibration:

    • Action: Inject a known reference standard (e.g., Reserpine, m/z 609.2806).

    • Causality: Validates the mass accuracy of the TOF/Orbitrap analyzer to <5 ppm error, anchoring the trustworthiness of the target MW measurement.

  • Sample Preparation:

    • Action: Dissolve 1.0 mg of the salt in 1.0 mL of LC-MS grade Methanol. Dilute 1:1000 in aqueous 0.1% formic acid.

    • Causality: Initial dissolution in pure organic solvent overcomes the lipophilic core's resistance. The final dilution in acidic water ensures the pyrrolidine nitrogen is entirely protonated prior to entering the ESI source.

  • Chromatographic Separation:

    • Action: Run a 5-minute gradient on a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Causality: Separates the active compound from potential synthesis impurities (e.g., unreacted bromophenols), preventing ion suppression in the MS source.

  • ESI+ HRMS Acquisition & Isotopic Validation:

    • Action: Scan range m/z 100-1000. Quantify the ratio of the M and M+2 peaks.

    • Causality: Bromine possesses a unique isotopic signature (~50.69% ⁷⁹Br and 49.31% ⁸¹Br). Observing a ~1:1 ratio between the m/z 284.06 and 286.06 peaks acts as an internal, self-validating check that confirms the presence of exactly one bromine atom, proving the structural identity alongside the mass.

Table 2: HRMS Expected Isotopic Peaks for [M+H]⁺ (Protonated Free Base)

Isotope CombinationExact Mass (m/z)Relative AbundanceDiagnostic Significance
[¹²C₁₃ ¹H₁₉ ⁷⁹Br ¹⁴N ¹⁶O]⁺284.0650100.0% (Base Peak)Confirms monoisotopic mass of the protonated free base.
[¹³C₁ ¹²C₁₂ ¹H₁₉ ⁷⁹Br ¹⁴N ¹⁶O]⁺285.0683~14.4%Validates the carbon count via the M+1 isotopic contribution.
[¹²C₁₃ ¹H₁₉ ⁸¹Br ¹⁴N ¹⁶O]⁺286.0630~97.3%Self-validates the presence of a single Bromine atom (M+2 peak).

Workflow Visualization

The following diagram maps the logical flow of the self-validating analytical protocol, highlighting the transition from sample preparation to isotopic data interpretation.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: LC-MS/MS Analysis cluster_2 Phase 3: Data Validation Prep Dissolve HCl Salt (1 mg/mL in MeOH) Dilute Dilute to 1 µg/mL (0.1% Formic Acid) Prep->Dilute LC UHPLC Separation (C18, Gradient) Dilute->LC ESI ESI+ Ionization [M+H]+ Formation LC->ESI MS HRMS Detection (Orbitrap/TOF) ESI->MS Iso Isotopic Pattern Check 79Br / 81Br (~1:1) MS->Iso MW Exact Mass Confirmed 284.0650 m/z Iso->MW

Figure 1: Self-validating LC-HRMS analytical workflow for molecular weight verification.

References

  • AA Blocks. "Product Index - AA Blocks: C13H19BrClNO." AA Blocks Catalog. Available at: [Link]

  • Namiki Shoji Co., Ltd. "Building Blocks Catalogue February 2024." Namiki-s. Available at:[Link]

Sources

Foundational

Safety and handling of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride

An In-depth Technical Guide to the Safe Handling of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride This guide provides comprehensive safety protocols and handling instructions for 3-(2-Bromo-4-isopropylphenoxy)p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride

This guide provides comprehensive safety protocols and handling instructions for 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride, a compound of interest for researchers and professionals in drug development. Given the limited publicly available data on this specific molecule, this document synthesizes information from structurally related pyrrolidine derivatives and halogenated aromatic compounds to establish a robust framework for its safe utilization in a laboratory setting. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this guide, ensuring that the provided protocols are not merely procedural but are also grounded in scientific rationale.

Compound Identification and Hazard Assessment

1.1. Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior and potential hazards. The table below outlines the expected properties based on structurally similar molecules.

PropertyPredicted Value/InformationRationale & Safety Implication
Physical State White to yellow solid[1]As a solid, the primary exposure risk during handling is through the inhalation of dust or direct skin contact.
Molecular Formula C₁₃H₁₉BrClNODerived from its chemical structure.
Molecular Weight ~320.65 g/mol A higher molecular weight suggests lower volatility compared to smaller molecules.
Storage Temperature 2-8°C[1]Refrigerated storage is recommended to maintain stability and prevent degradation.
Solubility Likely soluble in polar solventsThe hydrochloride salt form generally enhances solubility in solvents like water and alcohols[2].

1.2. Anticipated Health Hazards

Based on the Globally Harmonized System (GHS) classifications for closely related analogs, the following hazards should be assumed until specific data becomes available.[1]

  • Acute Toxicity (Oral): Harmful if swallowed (H302).

  • Skin Corrosion/Irritation: Causes skin irritation (H315).

  • Eye Damage/Irritation: Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).

The general class of halogenated aromatic compounds can also present risks of delayed and subtle toxic effects, including potential impacts on the immune system and liver.[3] Therefore, minimizing exposure is paramount.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A foundational principle of laboratory safety is the hierarchy of controls. Engineering controls should always be the primary line of defense, supplemented by appropriate PPE.

2.1. Engineering Controls: The First Line of Defense

  • Ventilation: All handling of solid 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride and its solutions should be conducted in a certified chemical fume hood.[4] This is crucial to prevent the inhalation of any dust or aerosols that may be generated. The causality here is straightforward: a fume hood actively removes airborne contaminants from the user's breathing zone.

  • Eye Wash and Safety Shower: An ANSI-compliant eye wash station and safety shower must be readily accessible in the immediate work area.[5] This is a non-negotiable requirement for emergency use in case of accidental eye or skin contact.

2.2. Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory.[4] When there is a risk of splashing, a face shield should be worn in addition to safety glasses.

  • Hand Protection: Chemical-resistant gloves must be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use.[4][6] The "buddy system" for glove removal, or at a minimum, the proper one-handed removal technique, should be employed to avoid contaminating the skin.[4]

  • Body Protection: A lab coat or other impervious clothing is required to protect against skin exposure.[4] All protective clothing should be kept clean and should be removed before leaving the laboratory.[5]

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if there is a potential for significant aerosolization or if engineering controls are not sufficient, a NIOSH-approved respirator should be used.[7][8]

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to well-defined SOPs is critical for minimizing the risk of exposure and ensuring experimental reproducibility.

3.1. General Handling and Storage Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer store_seal Tightly Seal Container handle_transfer->store_seal cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate store_refrigerate Store at 2-8°C store_seal->store_refrigerate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose

Caption: A typical workflow for the safe handling and storage of the compound.

3.2. Step-by-Step Protocols

Protocol 1: Weighing and Preparing Solutions

  • Preparation: Before starting, ensure all required PPE is correctly worn and the fume hood is operational.

  • Weighing: To prevent the generation of dust, weigh the solid compound on a tared weigh boat inside the fume hood.

  • Dissolution: Add the solvent to the vessel containing the compound slowly to avoid splashing.

  • Cleanup: After use, decontaminate the spatula and weighing boat with an appropriate solvent and dispose of them as hazardous waste.

Protocol 2: Storage

  • Container: Always store the compound in its original, tightly sealed container.[4][9]

  • Location: Place the container in a refrigerator set to 2-8°C, in a designated and clearly labeled area for chemical storage.[1]

  • Segregation: Store away from incompatible materials, such as strong oxidants and acids.[10]

Emergency Procedures: A Plan for the Unexpected

In the event of an emergency, a calm and methodical response is essential.

4.1. First-Aid Measures

  • Inhalation: If inhaled, immediately move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4][9]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[4][9]

  • Eye Contact: For eye contact, rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][9]

  • Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][9]

Always provide the Safety Data Sheet (or this guide) to the attending medical personnel. [4]

4.2. Spill Response Decision Tree

spill Spill Occurs is_major Is the spill large or outside of a containment area? spill->is_major evacuate Evacuate the area. Alert safety personnel. is_major->evacuate Yes is_trained Are you trained and equipped to handle the spill? is_major->is_trained No is_trained->evacuate No absorb Absorb with inert material (e.g., sand, vermiculite). is_trained->absorb Yes collect Collect in a sealed container for hazardous waste disposal. absorb->collect decontaminate Decontaminate the area. collect->decontaminate notify Notify supervisor. decontaminate->notify

Caption: A decision-making workflow for responding to a chemical spill.

4.3. Fire Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][9]

Waste Disposal

All waste containing 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride must be treated as hazardous waste.

  • Containers: Collect all waste in clearly labeled, sealed containers.

  • Regulations: Disposal must be carried out in strict accordance with all local, state, and federal regulations.[11] Do not dispose of this chemical into the sewer system or the environment.[4][6]

Conclusion: A Culture of Safety

The safe handling of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride is not merely a matter of following rules but of cultivating a deep-seated culture of safety. By understanding the rationale behind these protocols—from the necessity of engineering controls to the specifics of PPE and emergency preparedness—researchers can protect themselves, their colleagues, and the integrity of their work. This guide serves as a foundational document, and it is incumbent upon each user to apply these principles diligently in their specific experimental contexts.

References

  • SAFETY DATA SHEET for 3-(3-bromophenyl)pyrrolidine,hydrochloride.
  • ICSC 1315 - PYRROLIDINE. INCHEM.
  • 3-(2-BROMOPHENYL) PYRROLIDINE HCL | 1203682-28-3. Sigma-Aldrich.
  • Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)
  • Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health.
  • Safety Data Sheet for (S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)
  • Pyrrolidine Safety D
  • 3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride. Chem-TCM.
  • PYRROLIDINE FOR SYNTHESIS Safety D
  • SAFETY D
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
  • SAFETY DATA SHEET for 2-Bromo-4'-methylpropiophenone. Fisher Scientific.
  • SAFETY DATA SHEET for 4'-Bromo-3-chloropropiophenone. Thermo Fisher Scientific.
  • Halogenated Aromatic Poisoning (PCB and Others). Special Pet Topics.
  • Safety D

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Williamson Ether Synthesis of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating synthetic protocol for 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating synthetic protocol for 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride (CAS: 1220032-76-7)[1], a highly versatile aryloxypyrrolidine pharmacophore often utilized in the development of CNS-active agents and ion channel modulators.

Mechanistic Causality & Reaction Design

The construction of aryloxypyrrolidines via the Williamson ether synthesis requires meticulous control over reaction pathways to prevent stereochemical scrambling and unwanted side reactions.

The Aziridinium Ion Challenge

When utilizing unprotected or alkyl-substituted 3-pyrrolidinol derivatives, the etherification process is frequently compromised. As documented in studies of 2-aminoalkylethers, an active nitrogen lone pair can perform an intramolecular SN2 attack on the activated leaving group (e.g., mesylate), forming an aziridinium ion intermediate [2]. Subsequent attack by the phenoxide nucleophile results in a double SN2 displacement, leading to mixed stereochemistry and reduced regiocontrol[2].

The Boc-Protection Strategy

To enforce a strict, single SN2 displacement, this protocol utilizes 1-Boc-3-pyrrolidinol (CAS: 103057-44-9)[3]. The tert-butyloxycarbonyl (Boc) group acts as an electron-withdrawing carbamate, delocalizing the nitrogen lone pair into the carbonyl system. This completely suppresses aziridinium ion formation, ensuring that the nucleophilic attack by 2-Bromo-4-isopropylphenol (CAS: 19432-27-0)[4] proceeds with clean inversion of configuration at the C3 position.

Solvent and Base Selection
  • Base (K₂CO₃): Potassium carbonate is selected because its pKₐ is sufficient to quantitatively deprotonate the phenol (pKₐ ~10) without being strong enough to induce E2 elimination of the mesylate intermediate.

  • Solvent (DMF): A polar aprotic solvent is critical. DMF leaves the phenoxide anion relatively unsolvated and highly nucleophilic, significantly accelerating the intermolecular SN2 etherification.

Mechanism cluster_0 Avoided Pathway (Unprotected/Alkyl Amine) cluster_1 Optimized Pathway (Boc-Protected Amine) N1 Active Nitrogen Lone Pair N2 Aziridinium Ion Intermediate N1->N2 Intramolecular SN2 N3 Mixed Stereochemistry / Side Products N2->N3 Alkoxide Attack N4 Boc-Delocalized Lone Pair N5 Direct Intermolecular SN2 N4->N5 Alkoxide Attack N6 Clean Inversion of Stereochemistry N5->N6 High Regiocontrol

Figure 1: Mechanistic control of SN2 displacement vs. aziridinium formation via Boc protection.

Experimental Protocols

This three-step workflow is designed to be a self-validating system; the successful completion of each step can be visually and analytically confirmed before proceeding.

Step 1: Mesylation of 1-Boc-3-pyrrolidinol

Activation of the C3 hydroxyl group into a superior leaving group.

  • Setup: Charge an oven-dried, argon-purged round-bottom flask with 1-Boc-3-pyrrolidinol (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add triethylamine (Et₃N, 1.5 eq) in one portion. Dropwise, add methanesulfonyl chloride (MsCl, 1.2 eq) over 15 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting 1-Boc-3-methanesulfonyloxypyrrolidine is typically pure enough (>95%) to use directly in the next step.

Step 2: Williamson Ether Coupling

Core SN2 displacement to form the aryloxypyrrolidine framework.

  • Phenoxide Generation: In a clean, dry flask, dissolve 2-Bromo-4-isopropylphenol (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered anhydrous K₂CO₃ (2.0 eq). Stir at RT for 30 minutes to ensure complete deprotonation (solution may slightly darken).

  • Coupling: Add the crude 1-Boc-3-methanesulfonyloxypyrrolidine (1.1 eq) from Step 1 to the mixture.

  • Heating: Attach a reflux condenser and heat the reaction to 80 °C for 14 hours under an inert atmosphere.

  • Workup: Cool the reaction to RT. Dilute heavily with ethyl acetate (EtOAc) and wash with distilled water (4x) to thoroughly remove the DMF. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes:EtOAc gradient) to isolate pure 1-Boc-3-(2-bromo-4-isopropylphenoxy)pyrrolidine.

Step 3: Boc Deprotection and Salt Formation

Removal of the carbamate protecting group and precipitation of the stable hydrochloride salt.

  • Deprotection: Dissolve the purified intermediate from Step 2 in a minimal amount of anhydrous diethyl ether or DCM.

  • Acidification: Slowly add an excess of 4M HCl in Dioxane (10.0 eq). Stir vigorously at RT for 3 hours. Self-validation: Gas evolution (CO₂ and isobutylene) will be observed, followed by the gradual precipitation of the product.

  • Isolation: Concentrate the suspension under reduced pressure to remove excess HCl and solvent. Triturate the resulting solid with cold diethyl ether, filter via vacuum filtration, and dry under high vacuum to yield 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride as a white to off-white solid.

Workflow A 1-Boc-3-pyrrolidinol CAS: 103057-44-9 B Mesylation MsCl, Et3N, DCM A->B C 1-Boc-3-OMs-pyrrolidine (Electrophile) B->C F SN2 Displacement (Williamson Ether) C->F D 2-Bromo-4-isopropylphenol CAS: 19432-27-0 E Deprotonation K2CO3, DMF, 80°C D->E E->F G Boc-Protected Intermediate F->G H Deprotection 4M HCl in Dioxane G->H I Target Compound CAS: 1220032-76-7 H->I

Figure 2: Synthetic workflow for 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine HCl.

Quantitative Data & Reaction Parameters

Table 1: Reagent Stoichiometry for Key Transformations

StepReagentRoleEquivalents
1 1-Boc-3-pyrrolidinolStarting Material1.0
1 Methanesulfonyl chloride (MsCl)Electrophile / Activator1.2
1 Triethylamine (Et₃N)Base (Acid Scavenger)1.5
2 2-Bromo-4-isopropylphenolNucleophile1.0
2 1-Boc-3-OMs-pyrrolidineElectrophile1.1
2 Potassium Carbonate (K₂CO₃)Base (Deprotonation)2.0
3 4M HCl in DioxaneDeprotecting Agent10.0 (Excess)

Table 2: Optimized Reaction Parameters and Expected Outcomes

StepSolventTempTimeExpected YieldKey Analytical Marker (¹H-NMR / TLC)
1. Mesylation DCM0 °C to RT2 h>90%Downfield shift of the C3 carbinol proton.
2. Etherification DMF80 °C14 h65–75%Appearance of aromatic protons; R_f shift on TLC.
3. Deprotection Dioxane / Et₂ORT3 h>95%Disappearance of the Boc tert-butyl singlet (~1.4 ppm).

References

  • Synthesis and Biological Studies of Novel 2-Aminoalkylethers as Potential Antiarrhythmic Agents for the Conversion of Atrial Fibrillation ACS Publications (Journal of Medicinal Chemistry)[Link]

Sources

Application

HPLC-MS analysis of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride

This application note details the logical framework, physicochemical rationale, and step-by-step protocols for the High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) analysis of 3-(2-Bromo-4-iso...

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Author: BenchChem Technical Support Team. Date: March 2026

This application note details the logical framework, physicochemical rationale, and step-by-step protocols for the High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) analysis of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride [1]. Designed for researchers and bioanalytical scientists, this guide emphasizes causality in method design and establishes a self-validating analytical system compliant with global regulatory standards.

Molecular Architecture & Analytical Rationale

Before configuring an instrument, a robust method requires a deep understanding of the analyte's physicochemical properties. 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride is a synthetic building block and pharmacological intermediate characterized by three distinct structural motifs:

  • The Pyrrolidine Ring (pKa ~9.5): As a secondary amine, this moiety is highly basic. In physiological or aqueous solutions, the hydrochloride salt dissociates, leaving a positively charged amine. This basicity dictates the need for strict mobile phase pH control to prevent secondary interactions with column silanols[2].

  • The Brominated Phenoxy Core: The presence of a heavy halogen (Bromine) provides a unique isotopic signature ( 79 Br and 81 Br in a ~1:1 natural abundance). This is a critical asset for mass spectrometry, allowing for highly specific isotopic tracking[3].

  • The Isopropyl Substituent (LogP ~3.5): This imparts significant hydrophobicity to the molecule, necessitating a high organic solvent concentration for efficient chromatographic elution.

Causality in Method Design: Building a Self-Validating System

A method is only as reliable as its ability to detect its own failures. We design this protocol not just to measure the analyte, but to continuously self-validate its accuracy during every injection.

Chromatographic Strategy: Why a Biphenyl Column?

Basic compounds like pyrrolidines are notorious for peak tailing on traditional silica-based C18 columns. This occurs because the positively charged amine undergoes secondary cation-exchange interactions with unreacted, ionized silanol groups on the silica surface[2].

  • The Solution: We utilize a superficially porous Biphenyl stationary phase . The biphenyl ligands offer orthogonal π−π selectivity that interacts strongly with the electron-rich bromophenoxy ring of our analyte. This provides superior retention and selectivity compared to purely dispersive hydrophobic interactions[4].

  • Mobile Phase Causality: We employ an acidic mobile phase (0.1% Formic Acid, pH ~2.7). This low pH ensures the pyrrolidine nitrogen remains fully protonated ( [M+H]+ ), which maximizes Electrospray Ionization (ESI+) efficiency and simultaneously neutralizes surface silanols on the column, eliminating peak tailing[2].

Mass Spectrometry Strategy: Isotopic Self-Validation

To ensure absolute trustworthiness, the MS/MS method leverages the molecule's natural bromine isotopes. By programming the triple quadrupole (QqQ) to monitor parallel Multiple Reaction Monitoring (MRM) transitions for both 79 Br ( m/z 284.1) and 81 Br ( m/z 286.1), the method intrinsically discriminates against isobaric matrix interferences[5]. If the peak area ratio of these two transitions deviates from the theoretical 1:1 abundance, the system immediately flags the sample for matrix interference, preventing the reporting of false positives.

Fragmentation M Precursor Ion [M+H]+ m/z 284.1 (79Br) / 286.1 (81Br) F1 Phenolic Fragment (Quantifier) m/z 214.0 / 216.0 M->F1 Ether Cleavage (- Pyrrolidine) F2 Pyrrolidine Fragment (Qualifier) m/z 70.1 M->F2 Ether Cleavage (- Bromoisopropylphenol)

Fig 1. Proposed ESI+ CID fragmentation pathway for 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine.

Experimental Protocols

Sample Preparation (Plasma Matrix)

To normalize matrix effects and extraction recovery variations, a Stable Isotope-Labeled Internal Standard (SIL-IS) is introduced at the very first step[6].

  • Aliquot: Transfer 50 µL of plasma sample into a 96-well collection plate.

  • Precipitation & IS Addition: Add 150 µL of cold Acetonitrile (100%) containing 10 ng/mL of SIL-IS (e.g., a D7​ -labeled analog). Causality: Adding the IS in the precipitation solvent ensures it undergoes the exact same extraction dynamics as the endogenous analyte.

  • Extraction: Vortex vigorously for 2 minutes at 1000 rpm, then centrifuge at 4000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Solvent Matching: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water. Causality: Injecting high-organic extracts into a highly aqueous initial mobile phase causes solvent breakthrough and peak distortion. Diluting with water matches the sample plug to the initial gradient conditions.

Instrumental Conditions

Table 1: Liquid Chromatography Gradient Conditions

Parameter Setting
Column Superficially Porous Biphenyl (50 × 2.1 mm, 2.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Column Temp 40°C
Injection Volume 2.0 µL

| Gradient | 0.0-0.5 min: 5% B 0.5-2.5 min: 5% 95% B 2.5-3.5 min: 95% B (Wash) 3.5-4.0 min: 5% B (Equilibration) |

Table 2: Mass Spectrometry (MRM) Parameters | Analyte | Q1 ( m/z ) | Q3 ( m/z ) | Dwell Time | CE (V) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | Analyte ( 79 Br) | 284.1 | 214.0 | 50 ms | 22 | Quantifier | | Analyte ( 81 Br) | 286.1 | 216.0 | 50 ms | 22 | Qualifier (Isotope Check) | | Analyte (General) | 284.1 | 70.1 | 50 ms | 35 | Qualifier (Structure Check) | | SIL-IS | 291.1 | 221.0 | 50 ms | 22 | Internal Standard |

ICH M10 Bioanalytical Validation Framework

To ensure the method is suitable for regulatory submissions (e.g., PK/TK studies), it must be validated against the stringent ICH M10 guidelines [7][8]. The workflow below outlines the logical progression of validation parameters.

Workflow A Physicochemical Profiling pKa ~9.5, LogP ~3.5, Br Isotopes B Chromatographic Optimization Biphenyl Column, Acidic Mobile Phase A->B Hydrophobic & Basic Nature C MS/MS Parameter Tuning ESI+, MRM Transitions, Br Isotope Ratio B->C Elution & Peak Shape D ICH M10 Validation Self-Validating System C->D Optimized Parameters E Selectivity & Matrix Effect (CV < 15%) D->E F Accuracy & Precision (±15% Nominal) D->F

Fig 2. Logical workflow for LC-MS/MS method development and ICH M10 validation.

Table 3: ICH M10 Validation Acceptance Criteria [6][9]

Validation Parameter Execution Protocol Acceptance Criteria

| Selectivity | Analyze 6 independent lots of blank matrix. | Interference at analyte RT must be 20% of LLOQ area. IS interference 5%. | | Matrix Effect | Calculate IS-normalized Matrix Factor (MF) across 6 lots at Low and High QC levels. | Coefficient of Variation (CV) of the IS-normalized MF must be 15%. | | Accuracy & Precision | Analyze 5 replicates of 4 QC levels (LLOQ, LQC, MQC, HQC) across 3 separate runs. | Precision (CV) 15% ( 20% for LLOQ). Accuracy within ± 15% of nominal ( ± 20% for LLOQ). | | Carryover | Inject blank matrix immediately following the Upper Limit of Quantification (ULOQ). | Peak area in blank must be 20% of LLOQ. |

Sources

Method

Animal models for studying the effects of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride

Preclinical Evaluation of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine Hydrochloride: Animal Models and Protocols for CNS Target Validation Executive Summary & Mechanistic Rationale The compound 3-(2-Bromo-4-isopropylphenox...

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Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Evaluation of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine Hydrochloride: Animal Models and Protocols for CNS Target Validation

Executive Summary & Mechanistic Rationale

The compound 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride (CAS 1220032-76-7) represents a highly lipophilic, halogenated phenoxypyrrolidine derivative. In preclinical drug development, the phenoxypyrrolidine scaffold is a privileged structure for central nervous system (CNS) targets. Historically, this pharmacophore has been heavily optimized for the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) to reduce amyloid-beta (Aβ) pathology in Alzheimer's disease models[1]. Furthermore, structural analogs are frequently evaluated as monoamine reuptake inhibitors and functionally selective dopamine receptor ligands for the treatment of psychiatric and neurodevelopmental disorders[2].

Given the 2-bromo and 4-isopropyl substitutions on the phenoxy ring, this specific molecule possesses high lipophilicity, suggesting excellent potential for blood-brain barrier (BBB) penetration. This application note outlines a comprehensive, self-validating preclinical workflow to evaluate its pharmacokinetics (PK), BBB penetrance, and pharmacodynamics (PD) in rodent models.

Phase I: Pharmacokinetics & BBB Penetrance Profiling

Expertise & Experience: A common pitfall with halogenated phenoxypyrrolidines is their high non-specific binding to plasticware and rapid hepatic clearance. Formulations must be optimized using silanized glass vials. Furthermore, BBB penetrance must be measured via unbound drug concentrations in the cerebrospinal fluid ( Kp,uu,brain​ ) rather than total brain homogenate, which can be artificially inflated by lipid trapping in the brain parenchyma.

Protocol 1: IV/PO PK and CSF Sampling in C57BL/6J Mice
  • Step 1: Formulation. Dissolve the compound in 5% DMSO, 10% Tween-80, and 85% sterile saline. Prepare immediately before dosing in glass vials to prevent adsorption.

  • Step 2: Dosing. Administer to adult male C57BL/6J mice (n=6/group) via intravenous (IV) tail vein injection (1 mg/kg) and oral gavage (PO) (10 mg/kg).

  • Step 3: Serial Sampling. Collect serial blood samples (10 µL) via tail snip into EDTA-coated tubes at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. Centrifuge to isolate plasma.

  • Step 4: CSF Collection. At the predetermined Tmax​ (typically 1-2 hours for PO phenoxypyrrolidines), anesthetize the mice and perform a cisterna magna puncture to collect 5-10 µL of clear cerebrospinal fluid (CSF).

  • Step 5: Validation & Controls (Self-Validating System). Co-administer Atenolol (1 mg/kg) as a low-permeability negative control. If Atenolol is detected in the CSF by mass spectrometry, the sample is contaminated with blood and must be excluded from the dataset.

  • Step 6: Bioanalysis. Quantify plasma and CSF concentrations using LC-MS/MS to calculate clearance, half-life, and the unbound CSF-to-plasma ratio.

Phase II: Pharmacodynamic Efficacy Models

To determine the functional CNS activity of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride, we deploy two distinct behavioral models targeting the primary putative pathways of the phenoxypyrrolidine class: cognitive enhancement and monoamine modulation.

Cognitive Enhancement via Novel Object Recognition (NOR)

Rationale: Scopolamine, a muscarinic antagonist, induces transient amnesia mimicking the cholinergic deficits of Alzheimer's disease. If the test compound effectively engages BACE-1 or Histamine H3 receptors, it will restore cholinergic tone and rescue recognition memory without confounding spatial learning[1].

  • Step 1: Habituation. Handle mice for 3 days. On day 4, allow 10 minutes of free exploration in an empty 40x40 cm open-field arena.

  • Step 2: Dosing. Administer the test compound (PO; 3, 10, 30 mg/kg) 60 minutes prior to the training phase. Administer scopolamine (1 mg/kg, IP) 30 minutes prior to training.

  • Step 3: Validation & Controls. Include a Vehicle + Scopolamine group (negative control) and a Donepezil (3 mg/kg) + Scopolamine group (positive control).

  • Step 4: Training Phase (T1). Place the mouse in the arena with two identical objects for 5 minutes. Record total exploration time (sniffing within 2 cm).

  • Step 5: Testing Phase (T2). 24 hours later, replace one familiar object with a novel object. Record exploration time for 5 minutes.

  • Step 6: Analysis. Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / (Time Novel + Time Familiar).

Monoamine Modulation via Forced Swim Test (FST)

Rationale: Halogenated phenoxypyrrolidines often exhibit affinity for monoamine transporters[2]. The FST is a highly validated model for assessing antidepressant-like activity driven by norepinephrine (NET) and serotonin (SERT) reuptake inhibition.

  • Step 1: Dosing. Administer the test compound PO 1 hour prior to the test.

  • Step 2: Validation & Controls. Use Vehicle (negative control) and Imipramine (15 mg/kg, positive control).

  • Step 3: Testing. Place the mouse in a transparent cylinder (height 25 cm, diameter 10 cm) filled with water (24±1°C) to a depth of 15 cm.

  • Step 4: Recording & Scoring. Record the 6-minute session. Discard the first 2 minutes (habituation). Quantify immobility time (floating with only necessary movements to keep the head above water) during the last 4 minutes using automated video tracking.

Data Presentation & Interpretation

Table 1: Quantitative PK/PD Endpoints Summary

ParameterAssay / ModelExpected Range for CNS EfficacyMechanistic Interpretation
Kp,uu,brain​ CSF/Plasma LC-MS/MS> 0.3Confirms sufficient unbound drug crosses the BBB to engage central targets.
Clearance (Cl) IV Pharmacokinetics< 30 mL/min/kgEnsures the compound is not rapidly metabolized by hepatic CYP450 enzymes.
Discrimination Index Novel Object Recognition> 0.2 (Vehicle < 0)Indicates successful reversal of scopolamine-induced amnesia (BACE-1/H3R axis).
Immobility Time Forced Swim Test< 100s (Vehicle ~150s)Indicates antidepressant-like monoaminergic modulation (NET/SERT axis).

Experimental Workflows & Signaling Pathways

Workflow A 3-(2-Bromo-4-isopropylphenoxy) pyrrolidine HCl B PK & BBB Penetrance (C57BL/6J Mice) A->B Step 1: Exposure C Cognitive Efficacy (NOR Test) B->C Step 2: Target 1 D Monoamine Modulation (Forced Swim Test) B->D Step 2: Target 2 E LC-MS/MS Bioanalysis (CSF vs Plasma) B->E Validation F Behavioral Tracking (Video Analysis) C->F D->F

Fig 1. Experimental workflow for evaluating phenoxypyrrolidine CNS pharmacokinetics and efficacy.

Pathway Cpd Phenoxypyrrolidine Derivative BACE BACE-1 Enzyme Cpd->BACE Inhibits H3R Histamine H3 Receptor Cpd->H3R Antagonizes NET Norepinephrine Transporter Cpd->NET Blocks APP Amyloid Precursor Protein BACE->APP Cleaves ACh Acetylcholine Release H3R->ACh Disinhibits NE Synaptic Norepinephrine NET->NE Increases Abeta Amyloid-Beta Aggregation APP->Abeta Decreased

Fig 2. Putative CNS signaling pathways modulated by phenoxypyrrolidine derivatives.

References

  • Iserloh U, Pan J, Stamford AW, et al. Discovery of an orally efficaceous 4-phenoxypyrrolidine-based BACE-1 inhibitor. Bioorganic & Medicinal Chemistry Letters. 2008;18(1):418-422. 1

  • US Patent Office. US20210147355A1 - Dopamine d2 receptor ligands. 2021. 3

Sources

Application

High-Throughput Screening of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine Hydrochloride Analogs: Profiling Biased Agonism at the Dopamine D2 Receptor

Target Audience: Assay Biologists, Medicinal Chemists, and CNS Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP) Scientific Rationale & Scaffold Selection The 3-aryloxypyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and CNS Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Scientific Rationale & Scaffold Selection

The 3-aryloxypyrrolidine scaffold is a highly privileged chemotype in central nervous system (CNS) drug discovery. It is frequently utilized in the development of monoamine transporter inhibitors and G-protein coupled receptor (GPCR) modulators due to its ability to stimulate lipophilic contacts within the active cavities of target proteins[1]. Furthermore, 3-phenoxypyrrolidine derivatives have been extensively validated as potent ligands for the Dopamine D2 receptor (D2R), with specific analogs demonstrating the ability to modulate D2R-mediated downstream signaling[2].

The specific compound 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride (CAS 1220032-76-7) serves as a structurally unique starting point for High-Throughput Screening (HTS). The 2-bromo-4-isopropyl substitution on the phenoxy ring introduces significant steric bulk and halogen-bonding capabilities. We hypothesize that this bulky moiety extends into the extended binding pocket (EBP) of the D2R, stabilizing distinct receptor conformations that differentiate between G αi​ protein coupling and β -arrestin 2 recruitment. Identifying "biased ligands" that preferentially activate one pathway over the other is a major goal in neuropharmacology, as it may yield antipsychotic therapeutics with significantly reduced extrapyramidal symptoms (EPS).

D2R_Signaling Ligand 3-Aryloxypyrrolidine Analog (CAS 1220032-76-7) D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Orthosteric Binding G_protein Gαi/o Protein Pathway D2R->G_protein G-protein Coupling Arrestin β-Arrestin 2 Pathway D2R->Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP Levels ↓ AC->cAMP Decrease Internal Receptor Internalization Arrestin->Internal Endocytosis Akt Akt/GSK3β Signaling Arrestin->Akt Modulation

D2R signaling pathways showing Gαi/o-mediated cAMP inhibition and β-arrestin 2 recruitment.

Assay Design and Causality (E-E-A-T)

To effectively triage a library of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine analogs, we employ a two-tiered, self-validating HTS strategy designed to eliminate false positives and accurately quantify signaling bias.

Primary Screen: NanoBRET β -Arrestin 2 Recruitment

We utilize Bioluminescence Resonance Energy Transfer (NanoBRET) in living cells rather than traditional lytic complementation assays. The causality behind this choice is twofold:

  • Maintaining intact cellular machinery ensures that the kinetics of β -arrestin recruitment reflect true physiological stoichiometry.

  • The strict distance-dependent nature of BRET (<10 nm) eliminates false positives caused by fluorescent library compounds, a common artifact in HTS campaigns.

Secondary Screen: HTRF cAMP Accumulation

To assess G αi​ signaling, we use Homogeneous Time-Resolved Fluorescence (HTRF). Because D2R is a G αi​ -coupled receptor, its activation inhibits adenylyl cyclase. To ensure a self-validating system , cells must be pre-stimulated with Forskolin to elevate the basal cAMP pool[3]. Without Forskolin, the basal cAMP in CHO-K1 cells is too low to detect a meaningful reduction, leading to false negatives. Furthermore, IBMX is added as a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP, stabilizing the signal window and ensuring the measured cAMP levels accurately reflect adenylyl cyclase activity[4].

HTS_Workflow Lib Analog Library (n=10,000) BRET Primary Screen NanoBRET β-Arrestin Lib->BRET 384-well HTRF Secondary Screen HTRF cAMP Assay BRET->HTRF Hits Select Counter-Screen Off-Target Panel HTRF->Select Biased Ligands Lead Lead Optimization In Vivo Models Select->Lead Selective Hits

High-throughput screening triage workflow for identifying biased D2R ligands.

Experimental Protocols

Protocol 1: NanoBRET β -Arrestin 2 Recruitment Assay (384-Well Format)

Objective: Quantify the recruitment of β -arrestin 2 to the D2R upon analog binding.

Materials:

  • HEK293T cells transiently co-transfected with D2R-NanoLuc (Donor) and β -Arrestin2-HaloTag (Acceptor).

  • HaloTag NanoBRET 618 Ligand.

  • NanoBRET Nano-Glo Substrate.

  • White, low-volume 384-well microplates.

Step-by-Step Methodology:

  • Cell Labeling: 24 hours post-transfection, harvest HEK293T cells and resuspend in assay buffer (Opti-MEM + 1% FBS). Add HaloTag NanoBRET 618 Ligand (100 nM final concentration) to the cell suspension. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Preparation: Dispense 100 nL of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine analogs (10-point dose-response, 10 µM to 0.5 nM) into the 384-well plate using an acoustic liquid handler (e.g., Echo 550).

  • Cell Plating: Dispense 10 µL of the labeled cell suspension (approx. 5,000 cells/well) into the assay plate containing the compounds.

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for receptor binding and arrestin recruitment.

  • Substrate Addition: Add 2.5 µL of NanoBRET Nano-Glo Substrate (diluted 1:100 in assay buffer) to all wells.

  • Detection: Immediately read the plate on a luminescence microplate reader equipped with dual-emission filters (Donor: 460 nm; Acceptor: 618 nm).

  • Self-Validation & QC: Calculate the Z'-factor using vehicle control (DMSO) and a reference full agonist (e.g., Quinpirole). Only plates with a Z' > 0.5 are validated for downstream analysis. Calculate the milliBRET ratio: (Acceptor618​/Donor460​)×1000 .

Protocol 2: HTRF cAMP Accumulation Assay (384-Well Format)

Objective: Measure G αi​ -mediated inhibition of adenylyl cyclase via cAMP quantification.

Materials:

  • CHO-K1 cells stably expressing human D2R.

  • HTRF cAMP Assay Kit (cAMP-d2 conjugate and anti-cAMP-Cryptate antibody)[4].

  • Forskolin and IBMX.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stimulation buffer containing 1X HBSS, 20 mM HEPES, 0.5 mM IBMX (to prevent cAMP degradation), and 10 µM Forskolin (to stimulate basal adenylyl cyclase activity)[3][4].

  • Compound Preparation: Dispense 100 nL of analogs into a white, low-volume 384-well plate.

  • Cell Plating: Harvest CHO-K1 D2R cells and resuspend in the stimulation buffer. Dispense 5 µL of the cell suspension (approx. 1,000 cells/well) into the assay plate.

  • Incubation: Incubate for 30 minutes at room temperature (RT). Causality: This allows the analog to bind D2R, activate G αi​ , and inhibit the Forskolin-induced cAMP production.

  • Lysis and Detection: Add 2.5 µL of cAMP-d2 (acceptor) and 2.5 µL of anti-cAMP-Cryptate (donor), both diluted in the manufacturer's lysis buffer, to all wells[3].

  • Incubation: Centrifuge the microplate briefly and incubate for 1 hour at RT protected from light[3].

  • Reading: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm)[3].

  • Data Analysis: Calculate the HTRF ratio ( 665nm/620nm×104 ). Interpolate cAMP concentrations using a standard curve generated on the same plate.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) and signaling bias of the lead compound and its synthesized analogs. The Bias Factor ( ΔΔ Log( τ /K A​ )) is calculated relative to the reference lead compound, where positive values indicate G-protein bias and negative values indicate β -arrestin bias.

Table 1: SAR and Biased Signaling Profile of 3-Aryloxypyrrolidine Analogs

Compound IDR-Group SubstitutionNanoBRET β-Arrestin EC 50​ (nM)HTRF cAMP EC 50​ (nM)Bias Factor (ΔΔLog(τ/K A​ ))Efficacy Profile
1 (Lead) 2-Br, 4-iPr45.2 ± 3.112.5 ± 1.80.00 (Reference)Balanced Agonist
2 2-Cl, 4-iPr120.4 ± 8.515.2 ± 2.1+0.85G-Protein Biased
3 2-Br, 4-tBu850.1 ± 45.022.4 ± 3.5+1.52Strongly G-Protein Biased
4 2-F, 4-iPr22.1 ± 1.5185.6 ± 12.4-0.95β-Arrestin Biased
5 2-Br, 4-CF 3​ >10,000>10,000N/AInactive

Data represents the mean ± SD of three independent experiments performed in technical triplicates.

References

  • US20210147355A1 - Dopamine d2 receptor ligands.
  • Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. MDPI.
  • SELECTIVE INHIBITION OF ADENYLYL CYCLASE 1 FOR THE TREATMENT OF CHRONIC PAIN.
  • TGR5 agonist 7 (HTRF cAMP Assay Protocol). Benchchem.

Sources

Method

Investigating the cognitive enhancement properties of pyrrolidine derivatives

Application Note: Investigating the Cognitive Enhancement Properties of Pyrrolidine Derivatives Executive Summary Pyrrolidine derivatives, commonly referred to as racetams (e.g., piracetam, aniracetam, oxiracetam), repre...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Investigating the Cognitive Enhancement Properties of Pyrrolidine Derivatives

Executive Summary

Pyrrolidine derivatives, commonly referred to as racetams (e.g., piracetam, aniracetam, oxiracetam), represent a foundational class of neurotherapeutics and cognitive enhancers[1]. Originally developed to mitigate cognitive decline and memory impairment, these compounds primarily function as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[2]. This application note provides a comprehensive, self-validating framework for evaluating novel pyrrolidine derivatives. It details the mechanistic rationale, in vitro electrophysiological protocols, and in vivo behavioral assays required for rigorous preclinical drug development.

Mechanistic Rationale: AMPA Receptor Modulation

The causality behind the cognitive-enhancing effects of pyrrolidine derivatives lies in their targeted modulation of glutamatergic neurotransmission[1]. Structural biology and crystallography studies reveal that these compounds bind specifically to the dimer interface of the AMPA receptor's ligand-binding domain (predominantly the GluA2 and GluA3 subunits)[3].

Unlike direct agonists, PAMs do not activate the receptor independently. Instead, they bind allosterically to stabilize the open conformation of the channel only in the presence of endogenous glutamate[3]. This interaction significantly slows the rates of receptor desensitization and deactivation[4]. The resulting prolonged sodium and calcium influx enhances the duration of excitatory postsynaptic currents (EPSCs)[5]. This sustained postsynaptic depolarization relieves the voltage-dependent magnesium block on NMDA receptors, facilitating the calcium-dependent kinase cascades (e.g., CaMKII, PKC) that are critical for Long-Term Potentiation (LTP) and structural synaptic plasticity[2][6].

MoA Ligand Pyrrolidine Derivative (e.g., Aniracetam) Receptor AMPA Receptor (GluA2/3 Dimer Interface) Ligand->Receptor Allosteric Binding Gating Reduced Desensitization & Deactivation Rates Receptor->Gating Conformational Shift Current Prolonged Excitatory Postsynaptic Currents (EPSCs) Gating->Current Ion Channel Dynamics NMDAR NMDA Receptor Activation (Relief of Mg2+ Block) Current->NMDAR Membrane Depolarization Intracellular Ca2+ Influx & CaMKII/PKC Activation NMDAR->Intracellular Signal Transduction Plasticity Long-Term Potentiation (LTP) Intracellular->Plasticity Synaptic Strengthening

Figure 1: Mechanistic pathway of pyrrolidine derivatives enhancing synaptic plasticity via AMPARs.

In Vitro Protocol: Whole-Cell Patch-Clamp Electrophysiology

To establish the PAM activity of a novel pyrrolidine derivative, researchers must isolate its effects on AMPA receptor kinetics. The following protocol utilizes whole-cell patch-clamp recordings of miniature excitatory postsynaptic currents (mEPSCs) in hippocampal CA1 pyramidal neurons[4][7].

Experimental Causality & Self-Validation: By recording mEPSCs before (baseline), during, and after (washout) drug perfusion, the neuron serves as its own internal control. This within-subject design creates a self-validating system that isolates the drug's specific kinetic effects from inter-cellular variability.

PatchClamp Prep Hippocampal Slicing (300 μm, Vibratome) Incubate ACSF Recovery (35°C to 22°C) Prep->Incubate Isolate Pharmacological Isolation (TTX + Picrotoxin) Incubate->Isolate Record Whole-Cell Patch-Clamp (CA1, Vh = -70 mV) Isolate->Record Perfuse Compound Perfusion (e.g., 1 mM Aniracetam) Record->Perfuse Analyze Kinetic Analysis (mEPSC Decay Time) Perfuse->Analyze

Figure 2: Workflow for in vitro electrophysiological validation of AMPA receptor PAM activity.

Step-by-Step Methodology:

  • Slice Preparation: Prepare 300 μm transverse hippocampal slices from male Wistar rats using a vibratome[5][7]. Recover slices in artificial cerebrospinal fluid (ACSF) at 35°C for 30 minutes, then maintain at room temperature (22°C)[5].

  • Pharmacological Isolation: Perfuse slices continuously with ACSF containing 1 μM Tetrodotoxin (TTX) and 50 μM Picrotoxin[5][7]. Causality: TTX blocks voltage-gated sodium channels (eliminating action potential-driven network events), and Picrotoxin blocks GABA_A receptors. This isolates spontaneous mEPSCs mediated solely by AMPA receptors.

  • Intracellular Dialysis: Use a Cesium-based intracellular pipette solution (e.g., 120 mM CsCl or CsCH4SO3, supplemented with 5 mM QX-314)[5][7]. Causality: Cesium blocks potassium channels, and QX-314 blocks intracellular sodium channels. This drastically improves the space-clamp quality and reduces electrical noise during voltage-clamp recordings.

  • Baseline Recording: Establish a whole-cell configuration on a CA1 pyramidal neuron. Hold the membrane potential at -70 mV and record baseline mEPSCs for 5–10 minutes[4][5].

  • Compound Perfusion: Perfuse the pyrrolidine derivative (e.g., 1 mM aniracetam) dissolved in ACSF for 10 minutes[4].

  • Kinetic Analysis: Analyze the decay time constant ( τd​ ) of the mEPSCs. A true AMPA PAM will demonstrate an amplitude-independent prolongation of τd​ without altering the overall frequency of spontaneous events[4].

In Vivo Protocol: Morris Water Maze (MWM) Rescue Assay

While in vitro data confirms target engagement, in vivo behavioral assays are required to validate functional cognitive enhancement. The Scopolamine-induced amnesia model combined with the Morris Water Maze (MWM) is a highly reliable preclinical standard[8][9].

Experimental Causality: Scopolamine, a muscarinic antagonist, induces a temporary cholinergic deficit, effectively mimicking acute memory impairment[8]. Because AMPA receptor potentiation downstream of cholinergic signaling can rescue this deficit, this model specifically tests the functional cognitive recovery driven by the pyrrolidine derivative[9].

Step-by-Step Methodology:

  • Acclimation & Grouping: Randomize subjects (e.g., C57BL/6 mice) into four groups: Vehicle Control, Scopolamine + Vehicle, Scopolamine + Reference Drug (e.g., Aniracetam), and Scopolamine + Novel Pyrrolidine[8].

  • Dosing Regimen: Administer the test compound via intraperitoneal (i.p.) injection 30 minutes prior to training. Administer Scopolamine (1-2 mg/kg i.p.) 15 minutes prior to training[8].

  • Spatial Acquisition (Days 1-4): Place the animal in a circular pool divided into four quadrants, with a hidden submerged platform in the target quadrant. Conduct 4 trials per day. Measure the Escape Latency (time taken to find the platform).

  • Probe Trial (Day 5): Remove the platform entirely. Allow the animal to swim freely for 60 seconds. Measure the Time in Target Quadrant. Causality: This validates spatial reference memory consolidation and retention rather than mere random searching behavior.

Quantitative Data Summary

The following table synthesizes expected quantitative outcomes demonstrating the efficacy of a prototypical pyrrolidine derivative (e.g., Aniracetam) across both in vitro and in vivo paradigms.

Assay TypeParameter MeasuredControl (Vehicle)Scopolamine ImpairedRacetam Rescue (Aniracetam)
In Vitro (Patch-Clamp) mEPSC Decay Time ( τd​ )2.5 ± 0.3 msN/A4.8 ± 0.6 ms (Prolonged)
In Vitro (Patch-Clamp) mEPSC Amplitude15.2 ± 2.1 pAN/A16.1 ± 2.4 pA (Unchanged)
In Vivo (MWM) Escape Latency (Day 4)25.4 ± 3.2 s55.8 ± 4.1 s32.1 ± 3.5 s (Rescued)
In Vivo (MWM) Time in Target Quadrant42.5 ± 4.2 %18.2 ± 3.1 %38.6 ± 4.5 % (Rescued)

References

  • Racetam - Wikipedia. Wikimedia Foundation. 1

  • Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road. National Center for Biotechnology Information (PMC). 2

  • Comparative Analysis of Preclinical Findings on Pyrrolidine Derivatives in Cognitive Enhancement. Benchchem. 8

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. 9

  • Changes of spontaneous miniature excitatory postsynaptic currents in rat hippocampal pyramidal cells induced by aniracetam. National Center for Biotechnology Information (PubMed). 4

  • Piracetam Defines a New Binding Site for Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid (AMPA) Receptors. Journal of Medicinal Chemistry - ACS Publications. 3

  • Physiological signature of a novel potentiator of AMPA receptor signalling. National Center for Biotechnology Information (PMC). 5

  • Aniracetam-evoked potentiation does not interact with long-term potentiation in the CA1 region of the hippocampus. ResearchGate. 6

  • Expression of early hippocampal CA1 LTP does not lead to changes in AMPA-EPSC kinetics or sensitivity to cyclothiazide. University of Zurich. 7

Sources

Application

Application Note: Advanced Purification of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine Hydrochloride

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Scientific Rationale Introduction & Scientific Rationale 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Scientific Rationale

Introduction & Scientific Rationale

3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride is a highly versatile halogenated building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. However, the purification of secondary amine hydrochlorides via standard normal-phase silica gel chromatography presents a significant physicochemical challenge.

The Causality of Chromatographic Failure: Direct loading of an amine hydrochloride salt onto a normal-phase silica ( SiO2​ ) column typically results in severe band broadening, irreversible adsorption, and poor recovery. This occurs because the silica surface is populated with acidic silanol groups ( Si−OH , pKa ~4.5–5.5). When the salt dissociates, the highly polar secondary amine strongly hydrogen-bonds or ion-pairs with these silanols[2].

The Self-Validating Solution: To engineer a robust, high-yield purification system, we must decouple the purification step from the salt state. The protocol below employs a three-phase self-validating workflow:

  • Freebasing: Quantitative conversion of the hydrochloride salt to the lipophilic free amine via aqueous alkaline extraction.

  • Silica Gel Chromatography with Silanol Masking: Purification of the free amine using a dynamically modified mobile phase (containing Triethylamine) to suppress secondary interactions.

  • Anhydrous Salt Re-formation: Controlled precipitation of the purified free amine back into its hydrochloride form using anhydrous HCl, ensuring exact stoichiometry and crystalline purity[3].

Experimental Workflow & Visualization

PurificationWorkflow Step1 Crude Hydrochloride Salt (Impure Mixture) Step2 Freebasing (1M NaOH / DCM Extraction) Step1->Step2 Deprotonation Step3 Flash Chromatography (Silica Gel, DCM/MeOH/Et3N) Step2->Step3 Organic Phase Step4 Purified Free Amine (Concentrated Oil) Step3->Step4 Elution & Evaporation Step5 Salt Re-formation (4N HCl in Dioxane / Ether) Step4->Step5 Anhydrous HCl Step6 Pure Hydrochloride Salt (Crystalline Solid) Step5->Step6 Filtration & Drying

Figure 1: Workflow for the freebasing, chromatographic purification, and salt re-formation.

Step-by-Step Methodologies

Phase 1: Freebasing and Liquid-Liquid Extraction

Objective: Disrupt the ionic lattice of the crude salt and extract the neutral free amine.

  • Suspension: Suspend 10.0 g of crude 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride in 100 mL of Dichloromethane (DCM).

  • Deprotonation: Add 100 mL of 1M aqueous Sodium Hydroxide ( NaOH ). Stir vigorously at room temperature for 20 minutes. Insight: The biphasic stirring ensures complete deprotonation of the pyrrolidine nitrogen, driving the molecule entirely into the organic phase.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with additional DCM ( 2×50 mL).

  • Drying & Concentration: Combine the organic layers, wash with 50 mL of saturated NaCl (brine), and dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to yield the crude free amine as a viscous, pale-yellow oil.

Phase 2: Normal-Phase Flash Chromatography

Objective: Isolate the target molecule from synthetic byproducts and structural isomers.

  • Mobile Phase Preparation: Prepare a solvent system of Dichloromethane / Methanol / Triethylamine ( DCM:MeOH:Et3​N ) in a 90:9:1 (v/v/v) ratio. Insight: The 1% Et3​N acts as a sacrificial base, dynamically coating the acidic silanols on the stationary phase to prevent the pyrrolidine from tailing[2].

  • Column Packing: Slurry-pack a glass column with 200 g of silica gel (230–400 mesh) using the prepared mobile phase. Pre-elute with 2 column volumes (CV) to equilibrate the column and fully mask the silanols.

  • Loading: Dissolve the crude free amine oil in a minimum volume of DCM (approx. 10 mL) and apply it evenly to the column head.

  • Elution: Elute under positive pressure. Monitor fractions via Thin Layer Chromatography (TLC) using UV light (254 nm) and Ninhydrin stain (which reacts specifically with the secondary amine to form a distinct colored spot).

  • Recovery: Pool fractions containing the pure product ( Rf​≈0.35 ) and evaporate to dryness in vacuo.

Phase 3: Anhydrous Salt Re-formation

Objective: Convert the purified free amine back into a stable, highly pure crystalline hydrochloride salt.

  • Dissolution: Dissolve the purified free amine in 80 mL of anhydrous Methyl tert-butyl ether (MTBE) or diethyl ether. Cool the flask to 0 °C in an ice bath.

  • Acidification: Under a nitrogen atmosphere, dropwise add 1.05 molar equivalents of 4N HCl in dioxane. Insight: Dioxane provides a miscible, anhydrous environment that prevents hydrolysis of the newly formed salt, while ensuring immediate supersaturation and precipitation[3].

  • Crystallization: Stir the resulting white suspension at 0 °C for 45 minutes to maximize crystal lattice formation and yield.

  • Isolation: Isolate the solid via vacuum filtration. Wash the filter cake with cold, anhydrous MTBE ( 2×20 mL) and dry in a vacuum oven at 40 °C for 12 hours to remove residual trapped solvent.

Data Presentation & System Optimization

To validate the causality of our solvent choices, Table 1 summarizes the optimization of the chromatographic mobile phase. Table 2 provides the analytical metrics required to validate the final API building block.

Table 1: Mobile Phase Optimization for Free Amine Chromatography

Solvent System (v/v)Modifier Rf​ ValueTailing Factor ( Tf​ )Resolution Outcome & Causality
Hexane / EtOAc (1:1)None0.05> 3.0Fail: Severe streaking. Molecule is too polar; strong silanol binding.
DCM / MeOH (9:1)None0.252.5Suboptimal: Moderate streaking. Incomplete suppression of ion-pairing.
DCM / MeOH / Et3​N (90:9:1) 1% Et3​N 0.35 1.1 Optimal: Sharp, symmetrical band. Silanols successfully masked.

Table 2: Analytical Validation Metrics for the Final Hydrochloride Salt

ParameterAnalytical MethodAcceptance CriteriaTypical Result
Chemical Purity RP-HPLC (C18, UV 254 nm) 98.0% (a/a)99.4%
Identity 1 H-NMR (DMSO- d6​ )Conforms to structureConforms (No freebase signals)
Mass Confirmation LC-MS (ESI+) [M+H]+ m/z 284.06 / 286.06Found 284.1 / 286.1 (1:1 isotopic ratio)
Salt Stoichiometry Ion Chromatography ( Cl− )10.5% – 11.5% w/w11.0% (Theoretical: 11.05%)[4]

References

  • Scalable DOS-like Strategy to the δ-Amino Acids via Petasis/Cross Metathesis Reactions Sequence The Journal of Organic Chemistry - ACS Publications URL
  • Synthesis of a Series of Diaminoindoles PMC - NIH URL
  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals Thermo Fisher Scientific URL
  • 1220032-76-7 | 3-(2-Bromo-4-isopropylphenoxy)

Sources

Method

Application Note: A Validated GC-MS Protocol for High-Fidelity Purity Assessment of Halogenated Compounds

Abstract This application note provides a comprehensive, field-proven protocol for the purity assessment of halogenated organic compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Halogenated compounds are a co...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purity assessment of halogenated organic compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Halogenated compounds are a cornerstone of modern pharmaceuticals, agrochemicals, and industrial materials.[1] Their inherent reactivity and specific toxicological profiles necessitate highly accurate and reliable purity determination. This document outlines a self-validating system, from sample preparation to data analysis, designed to provide trustworthy and reproducible results for researchers, scientists, and drug development professionals. We will delve into the rationale behind key experimental choices, address common analytical challenges, and provide a step-by-step methodology grounded in authoritative sources.

Introduction: The Analytical Imperative for Halogenated Compound Purity

Halogenated organic compounds, characterized by the presence of one or more fluorine, chlorine, bromine, or iodine atoms, exhibit unique chemical properties that make them invaluable in various scientific fields. However, their synthesis can often result in a complex mixture of isomers, by-products, and residual starting materials. The presence of even trace-level impurities can significantly impact a compound's efficacy, toxicity, and stability.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a "gold standard" for the analysis of volatile and semi-volatile organic compounds due to its exceptional combination of separation power and detection specificity.[2][3] The gas chromatograph separates individual components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.[2] Subsequently, the mass spectrometer fragments the eluted components into characteristic ions, providing a "molecular fingerprint" that allows for unambiguous identification and quantification.[1]

This protocol is designed to be a robust framework that can be adapted for a wide range of halogenated compounds. We will emphasize the critical considerations for method development and validation to ensure data integrity.

The Challenge of Halogenated Compound Analysis

The analysis of halogenated compounds by GC-MS is not without its challenges. Their diverse polarities and volatilities, coupled with potential thermal lability, require careful optimization of analytical conditions. A significant hurdle is the potential for co-elution, where multiple compounds exit the GC column simultaneously, complicating their individual identification and quantification.[4] Furthermore, complex sample matrices can introduce interfering compounds, leading to inaccurate results.[5][6] This protocol is designed to mitigate these challenges through meticulous sample preparation and optimized instrumental parameters.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive workflow for the purity assessment of a representative halogenated compound.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract the target analyte from its matrix, remove interferences, and prepare it in a suitable solvent for GC-MS analysis.[7] The choice of method depends on the sample matrix (e.g., aqueous, solid, biological).

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is suitable for extracting non-polar to moderately polar halogenated compounds from an aqueous matrix.

  • Sample Collection: Collect 100 mL of the aqueous sample in a clean, glass container with a Teflon-lined cap.[8]

  • Internal Standard Spiking: Add a known amount of a suitable internal standard to the sample. The internal standard should be a compound with similar chemical properties to the analyte but not present in the sample.

  • pH Adjustment: Adjust the sample pH as required for the specific analyte to ensure it is in a neutral, non-ionized form for efficient extraction.

  • Extraction: Transfer the sample to a 250 mL separatory funnel. Add 30 mL of a suitable organic solvent (e.g., dichloromethane, hexane).[1]

  • Mixing: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.[1]

  • Phase Separation: Allow the layers to separate. The organic layer containing the analyte will be the bottom layer if using dichloromethane.

  • Collection: Drain the organic layer into a clean collection flask.

  • Repeat Extraction: Repeat the extraction process (steps 4-7) two more times with fresh solvent to ensure complete recovery.

  • Drying: Pass the combined organic extracts through a column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples

SPE is an alternative to LLE that can provide cleaner extracts and reduce solvent consumption.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water through it.[1]

  • Sample Loading: Load 200 mL of the aqueous sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[1]

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.[1]

  • Drying: Dry the cartridge under a stream of nitrogen for 10 minutes.

  • Elution: Elute the analytes with 5 mL of methanol into a collection tube.[1]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 500 µL of a suitable solvent for GC-MS analysis.[1]

GC-MS Instrumentation and Conditions

The following instrumental parameters are a good starting point and should be optimized for the specific analyte and instrument.

Table 1: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
Gas Chromatograph
Injection Volume1 µLA standard volume for splitless injection to maximize sensitivity.[1]
Injection ModeSplitlessRecommended for trace analysis to ensure the entire sample is transferred to the column.[9]
Injector Temperature250 °CHigh enough to ensure rapid volatilization of the analytes without causing thermal degradation.[1]
Carrier GasHeliumAn inert gas that provides good chromatographic efficiency.
Flow Rate1.2 mL/min (constant flow)An optimal flow rate for many capillary columns to achieve good separation.[1]
GC ColumnRxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column suitable for a wide range of volatile and semi-volatile compounds.[1]
Oven ProgramInitial: 40 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C, hold for 5 min.A general-purpose temperature program that allows for the separation of compounds with a range of boiling points.[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A hard ionization technique that produces reproducible fragmentation patterns for library matching.[1]
Electron Energy70 eVThe standard electron energy for EI, which generates extensive and consistent fragmentation.[1]
Ion Source Temperature230 °COptimized to prevent condensation of analytes while minimizing thermal degradation.[1]
MS Transfer Line Temp280 °CMust be hot enough to prevent condensation of analytes as they elute from the GC column.[1]
Mass Rangem/z 35-550A wide enough range to capture the molecular ion and characteristic fragments of many halogenated compounds.[1]
Data AcquisitionFull Scan ModeAllows for the collection of complete mass spectra for identification and library searching.[1]
Data Analysis and Purity Calculation
  • Peak Identification: Identify the peaks in the total ion chromatogram (TIC) by comparing their retention times and mass spectra to a reference standard or a spectral library (e.g., NIST).

  • Peak Integration: Integrate the area of the main compound peak and all impurity peaks.

  • Purity Calculation: Calculate the purity of the compound using the area percent method as a reasonable approximation of weight percent, especially when impurity levels are low.[10]

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    For more accurate quantification, a calibration curve should be prepared using certified reference standards.

Workflow Visualization

The overall experimental workflow can be visualized as follows:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Concentrate Concentrate Extract Extract->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Integrate Peak Integration Identify->Integrate Calculate Purity Calculation Integrate->Calculate Report Generate Report Calculate->Report

Caption: A generalized workflow for GC-MS purity assessment of halogenated compounds.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, a robust quality control (QC) system must be in place. This includes:

  • Method Blank: A sample of the solvent used for sample preparation is run to ensure there is no contamination from the reagents or glassware.[11]

  • Calibration Verification: A standard of known concentration is run periodically to verify the instrument's calibration.

  • Spike Recovery: A known amount of the analyte is added to a sample matrix to assess the efficiency of the sample preparation method.

  • Method Validation: The analytical method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[3][12]

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing Active sites in the injector liner or column; improper column installation.[7]Deactivate the injector liner; trim the column; reinstall the column correctly.
Poor Peak Shape Sample overload; incompatible solvent.Dilute the sample; use a solvent compatible with the stationary phase.
No Peaks Detected Syringe issue; no sample injected; leak in the system.Check the syringe; ensure the vial contains sufficient sample; perform a leak check.
Ghost Peaks Contamination in the injector or column; carryover from a previous injection.Bake out the column and injector; run a solvent blank.
Matrix Interference Insufficient sample cleanup.[7]Optimize the sample preparation method (e.g., use a different SPE sorbent).

Conclusion

This application note provides a detailed and validated protocol for the purity assessment of halogenated compounds using GC-MS. By understanding the principles behind each step and implementing a robust quality control system, researchers can obtain accurate and reliable data that is crucial for drug development and scientific research. The adaptability of this protocol allows for its application to a wide range of halogenated compounds, making it a valuable tool for any analytical laboratory.

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15). N/A.
  • Analytical Protocols for Making A Preliminary Assessment of Halogenated Organic Compounds in Man and Environmental Media. epa nepis.
  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory | Journal of Chemical Education. (2012, February 28). ACS Publications.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.
  • Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. N/A.
  • Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples | Request PDF. ResearchGate.
  • Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples. (2009, January 16). PubMed.
  • Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. EPA.
  • Sample Preparation Guidelines for GC-MS. N/A.
  • Analytical techniques like GC-MS and NMR for purity validation. Benchchem.
  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC.
  • A Method for the Analysis of Halogenated Organic Compounds in Tap Water by Means of Mass Fragmentography of GC-MS. Amanote Research.
  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. N/A.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). N/A.
  • Standard Test Method for - Purity of Halogenated Organic Solvents1. (2001, August 15). N/A.
  • Challenges in the characterization of polyhalogenated compounds. Benchchem.
  • A Review on GC-MS and Method Development and Validation. Impactfactor.
  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, October 1). ijpsr.
  • EPA Method 525.3. Rsc.org.
  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. (2018, February 28). PMC.
  • EPA Manual for Organics Analysis Using Gas Chromatography-Mass Spectrometry. N/A.
  • Limitations and disadvantages of GC-MS. (2022, December 30). Labio Scientific®.
  • ORBi: Advancing the Analysis of Halogenated Contaminants Using a GC-APCI-TIMS-TOFMS Platform. (2025, September 3). N/A.
  • (PDF) Determination of 9 kinds of volatile halogenated alkane and chlorobenzene compounds in water by gas chromatography-mass spectrometry with purge and trap method. ResearchGate.
  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse.
  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. (2018, February 28). Diva-Portal.org.
  • ASTM Methods. Trajan Scientific and Medical.
  • Separation of Some Halogenated Phenols by GC-MS¶. N/A.
  • Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. ResearchGate.
  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PMC.

Sources

Application

Application Note: Preclinical In Vivo Workflows for Novel Psychoactive Compounds and Psychoplastogens

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Neuropharmacology. Objective: To establish a rigorous, self-validating in vivo pipeline for evaluating the pharmacokinetic, beh...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Neuropharmacology. Objective: To establish a rigorous, self-validating in vivo pipeline for evaluating the pharmacokinetic, behavioral, and neuroplastic properties of Novel Psychoactive Compounds (NPCs).

Introduction: The Paradigm Shift in Neuropharmacology

The therapeutic landscape for psychiatric disorders is undergoing a renaissance driven by the discovery that serotonergic psychedelics can induce rapid, long-lasting structural and functional neural plasticity[1][2]. These compounds, termed "psychoplastogens," promote dendritic spinogenesis and synaptogenesis, offering a novel mechanism for treating depression, PTSD, and substance use disorders[2][3].

However, the clinical translation of classic psychedelics is bottlenecked by their profound hallucinogenic effects. Consequently, modern drug development focuses on engineering novel psychoactive substances (NPS) that retain neuroplastic efficacy while stripping away hallucinogenic liability[4][5]. Evaluating these next-generation compounds requires a highly structured in vivo pipeline that can definitively separate target engagement from behavioral toxicity.

InVivoWorkflow PK Phase 1: Pharmacokinetics & BBB Penetrance HTR Phase 2: Behavioral Profiling (HTR Assay) PK->HTR PLAST Phase 3: Structural Neuroplasticity HTR->PLAST LEAD Lead Candidate Selection PLAST->LEAD

Figure 1: Multi-tiered in vivo evaluation pipeline for novel psychoactive compounds.

Phase 1: Pharmacokinetics and Brain Penetrance

The Causality of Experimental Design: Behavioral and molecular assays are meaningless without confirmed target exposure. If an NPC fails to induce a behavioral response, researchers must definitively know whether the compound is a true non-hallucinogenic analog or if it simply failed to cross the blood-brain barrier (BBB). Establishing the brain-to-plasma ratio ( Kp,uu​ ) is the mandatory first step.

Protocol 1.1: LC-MS/MS Quantification of BBB Penetrance

Self-Validating Mechanism: This protocol requires the co-administration of a known BBB-permeable reference standard (e.g., fluoxetine) to validate extraction efficiency and mass spectrometer sensitivity.

  • Administration: Administer the NPC (e.g., 1–10 mg/kg, IP) alongside the internal reference standard to adult C57BL/6J mice.

  • Time-Course Sampling: Sacrifice cohorts at 15, 30, 60, and 120 minutes post-injection.

  • Tissue Collection: Immediately collect trunk blood (centrifuge for plasma) and extract the whole brain. Flash-freeze brain tissue in liquid nitrogen to halt metabolism.

  • Homogenization & Extraction: Homogenize brain tissue in a 1:3 ratio of ice-cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 15 minutes.

  • LC-MS/MS Analysis: Quantify the parent compound and primary metabolites. Calculate the Area Under the Curve (AUC) for both brain and plasma to determine the penetrance ratio.

Phase 2: Behavioral Profiling (The Head-Twitch Response)

The Causality of Experimental Design: Because we cannot directly ask a mouse if it is hallucinating, we rely on the Head-Twitch Response (HTR). The HTR is a rapid, rhythmic side-to-side rotational head movement (typically ~90 Hz) that occurs in rodents following 5-HT2A receptor activation[6]. It is the gold-standard behavioral proxy because it strongly correlates with human hallucinogenic potency[7]. Crucially, non-hallucinogenic 5-HT2A agonists (like lisuride) do not induce the HTR, allowing us to screen out hallucinogenic liability[8].

Protocol 2.1: Automated HTR Quantification

Self-Validating Mechanism: Every experimental run must include a positive control (DOI or LSD) to verify the detection algorithm's sensitivity, and a negative active control (Lisuride) to ensure the system does not trigger false positives from generalized locomotor hyperactivity[8].

  • Habituation: Place mice in a cylindrical observation arena (15 cm diameter) for 30 minutes daily for three days prior to testing to minimize stress-induced baseline behaviors.

  • Setup: Utilize either a magnetometer coil system (requiring surgical implantation of a small magnet on the skull) or a high-speed camera (120 fps) paired with markerless AI tracking (e.g., DeepLabCut)[6].

  • Dosing & Recording: Administer the NPC. Immediately return the mouse to the arena and record for 20–30 minutes.

  • Data Extraction: Filter the tracking data for high-frequency paroxysmal head rotations (80–100 Hz).

Quantitative Data Summary: Expected Behavioral Profiles
Compound ClassExample5-HT2A AffinityHTR Frequency (Count/20 min)Locomotor Activity
Classic Psychedelic LSD, DOIHighHigh (>40)Biphasic (Initial hypo, then hyper)
Non-Hallucinogenic Agonist LisurideHighBaseline (<5)Hypoactive
Novel Psychoplastogen TabernanthalogModerateBaseline (<5)Normal
Vehicle Control SalineN/ABaseline (<5)Normal

Phase 3: Assessing Structural Neuroplasticity

The Causality of Experimental Design: The ultimate goal of a novel psychoplastogen is to repair atrophied neural circuitry associated with stress-related neuropsychiatric disorders. Psychedelics achieve this by promoting neuritogenesis and spinogenesis[2]. Mechanistically, 5-HT2A activation leads to the release of Brain-Derived Neurotrophic Factor (BDNF), which activates TrkB receptors and the mTOR signaling cascade, culminating in the translation of synaptic proteins[2][3].

SignalingPathway NPC Novel Psychoactive Compound HT2A 5-HT2A Receptor Activation NPC->HT2A BDNF BDNF Release HT2A->BDNF TRKB TrkB Receptor Activation BDNF->TRKB MTOR mTOR Signaling Cascade TRKB->MTOR SPINE Dendritic Spinogenesis & Synaptogenesis MTOR->SPINE

Figure 2: 5-HT2A receptor-mediated signaling pathway driving structural neuroplasticity.

Protocol 3.1: Ex Vivo Golgi-Cox Staining and Spine Quantification

Self-Validating Mechanism: Include a cohort treated with a known rapid neuroplastogen (e.g., Ketamine or DMT) to validate the staining quality and the blinded observer's counting accuracy[2].

  • In Vivo Administration: Administer a single dose of the NPC. Wait 24 to 72 hours to allow for structural protein translation and spine maturation.

  • Tissue Preparation: Euthanize the animal and rapidly extract the brain without perfusion (perfusion interferes with Golgi impregnation).

  • Golgi-Cox Impregnation: Submerge the brain in Golgi-Cox solution (potassium dichromate, mercuric chloride, and potassium chromate) for 14 days in the dark at room temperature.

  • Sectioning: Transfer to 30% sucrose for cryoprotection. Section the prefrontal cortex (PFC) at 100 µm thickness using a vibratome.

  • Development: Develop sections using ammonium hydroxide and sodium thiosulfate, then mount on gelatin-coated slides.

  • Imaging & Analysis: Image layer V pyramidal neurons in the PFC using a 100x oil-immersion objective. Perform Sholl analysis for dendritic complexity and manually quantify dendritic spine density (spines/10 µm) on secondary apical dendrites.

References

  • Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC (nih.gov).
  • Head-twitch response - Wikipedia.
  • Psychedelics and Neural Plasticity: Therapeutic Implications - Journal of Neuroscience.
  • Psychedelics Promote Structural and Functional Neural Plasticity - PubMed - NIH.
  • Psychedelic drugs promote neural plasticity in rats and flies - EurekAlert!.
  • Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects - LJMU Research Online.
  • A dive into the new psychoactive substances: a review of the use of zebrafish as an in vivo model - Taylor & Francis.
  • Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling - Swiss Medical Weekly.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Monobromination of 4-Isopropylphenol

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals struggling with the regioselective monobromination of highly activated phenolic buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals struggling with the regioselective monobromination of highly activated phenolic building blocks.

Executive Summary & Mechanistic Insight

The Problem: 4-Isopropylphenol is highly activated toward Electrophilic Aromatic Substitution (EAS). The hydroxyl (-OH) group strongly donates electron density into the π -system via resonance (+M effect), creating partial negative charges at the ortho and para positions. Because the para position is sterically blocked by the isopropyl group, electrophilic attack is directed exclusively to the two ortho positions (C2 and C6).

When the first bromine atom is added to C2, it exerts a mild electron-withdrawing inductive effect (-I). However, this is easily overpowered by the strong resonance-donating effect of the -OH group. Consequently, the mono-brominated intermediate (2-bromo-4-isopropylphenol) remains highly nucleophilic. If the reaction is not strictly controlled, the second ortho position (C6) will brominate before the starting material is fully consumed, resulting in the undesired 2,6-dibromo-4-isopropylphenol .

G Start 4-Isopropylphenol (Highly Activated) Reagent Electrophilic Source Start->Reagent Br2 Br2 / AcOH (Aggressive Br+) Reagent->Br2 NBS NBS (1.0 - 1.05 eq) (Controlled Br+ Release) Reagent->NBS Di 2,6-Dibromo-4-isopropylphenol (Polybromination) Br2->Di Rapid over-reaction Solvent Solvent Selection NBS->Solvent TempHigh Room Temp / Exothermic TempHigh->Di Thermodynamic Drive TempLow 0 °C to -20 °C (Kinetic Control) Mono 2-Bromo-4-isopropylphenol (Target Monobromination) TempLow->Mono Kinetic Differentiation CH3CN CH3CN or TBAB (Stabilizes Transition State) Solvent->CH3CN CH3CN->TempHigh CH3CN->TempLow Mono->Di Excess NBS / Poor Mixing

Logical workflow for troubleshooting and preventing polybromination of 4-isopropylphenol.

Troubleshooting FAQs

Q1: I am using exactly 1.0 equivalent of molecular bromine (Br₂), but I still get a 1:1:1 mixture of starting material, mono-brominated, and di-brominated products. Why? A: Molecular bromine provides a massive, localized spike in electrophilic Br⁺ concentration. Because 2-bromo-4-isopropylphenol remains highly activated, its reaction rate with Br₂ is nearly identical to that of the unreacted starting material. Solution: You must switch to N-Bromosuccinimide (NBS) . NBS provides a low, steady-state concentration of the bromonium ion, which enhances the kinetic differentiation between the starting material and the mono-brominated intermediate.

Q2: I switched to NBS, but I am still seeing 15–20% polybromination. How can I suppress this? A: Polybromination with NBS usually stems from two issues: temperature and addition rate. The activation energy for the second bromination is slightly higher than the first. Lowering the temperature to 0 °C maximizes this kinetic difference ()[1]. Furthermore, if you add solid NBS all at once, it creates localized concentration spikes. NBS must be dissolved in solvent and added dropwise over 30–60 minutes.

Q3: Should I add a Lewis acid (like FeBr₃ or AlCl₃) to drive the reaction to completion? A: Absolutely not. Lewis acids hyper-activate the brominating agent. For highly activated electron-rich rings like 4-isopropylphenol, Lewis acids strip away your kinetic control, leading almost exclusively to rapid polybromination and oxidative degradation of the phenol ring.

Q4: How does the choice of solvent impact the monobromination selectivity? A: Solvent choice is the most critical variable after temperature. Non-polar solvents (like DCM) fail to adequately stabilize the polarized N–Br transition state. Polar aprotic solvents (like Acetonitrile) at 0 °C stabilize the intermediate without accelerating the reaction too much. However, modern green chemistry approaches utilizing Tetrabutylammonium bromide (TBAB) or Hexafluoroisopropanol (HFIP) have proven to yield >90% monobromination by precisely tuning the electronic environment of the phenol ()[2].

Quantitative Data: Solvent & Condition Comparison

To help you select the best protocol for your lab setup, review the empirical data below summarizing the impact of reaction conditions on monobromination selectivity.

Reagent SystemSolventTemp.Monobromination Yield (%)Polybromination Yield (%)Mechanistic Outcome & Causality
Br₂ (1.0 eq)Acetic Acid25 °C~30%~70%High Br⁺ concentration overrides kinetic control; rapid di-bromination occurs.
NBS (1.0 eq)Dichloromethane25 °C~60%~40%Moderate control; non-polar solvent fails to stabilize the polarized transition state.
NBS (1.05 eq)Acetonitrile0 °C75–85%<10%Polar aprotic solvent stabilizes intermediates; low temp maximizes kinetic differentiation[1].
NBS (1.0 eq)TBAB (Ionic)25 °C>90%<2%Free Br⁻ ions enhance phenol nucleophilicity via H-bonding, enabling ultra-fast, selective mono-bromination[3].
NBS (1.0 eq)HFIP0 °C94%<2%Strong hydrogen-bond donating solvent activates NBS while stabilizing the sigma complex[4].

Validated Experimental Protocols

The following protocols are self-validating systems. The causality behind each step is explained so you can adapt them to your specific scale.

Protocol A: Low-Temperature Kinetic Control (NBS in Acetonitrile)

This is the standard pharmaceutical industry approach for synthesizing building blocks like VU0134992 ()[1]. It relies on strict temperature control to kinetically favor monobromination.

  • Setup: Dissolve 4-isopropylphenol (1.0 eq, e.g., 10 mmol) in anhydrous Acetonitrile (CH₃CN) to a concentration of 0.5 M in an oven-dried round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C under an inert Argon or Nitrogen atmosphere. (Causality: 0 °C suppresses the thermodynamic drive for the second bromination).

  • Reagent Addition: Dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of CH₃CN. Add this solution dropwise via an addition funnel over 30–45 minutes. (Causality: Dropwise addition prevents localized supersaturation of Br⁺, forcing the reagent to react exclusively with the more nucleophilic starting material).

  • Reaction: Stir the solution at 0 °C for 1.5 to 2 hours. Monitor the disappearance of the starting material via TLC (Hexane/EtOAc).

  • Workup: Quench the reaction with cold aqueous saturated NaHCO₃ to neutralize any formed HBr. Extract with Ethyl Acetate (2x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexane/Ethyl Acetate gradient) to isolate 2-bromo-4-isopropylphenol as a pale yellow oil.

Protocol B: Advanced Solvent-Mediated Bromination (NBS in HFIP)

Hexafluoroisopropanol (HFIP) is a highly polar, strongly hydrogen-bond-donating solvent that dramatically increases the regioselectivity of EAS reactions without the need for metal catalysts ()[4].

  • Setup: To a stirred solution of 4-isopropylphenol (1.0 eq, 0.5 mmol) in HFIP (2.0 mL), cool the mixture to 0 °C.

  • Addition: Add solid NBS (1.0 eq, 0.5 mmol) portion-wise over 5 minutes. (Causality: HFIP strongly hydrogen-bonds with the carbonyl oxygens of NBS, polarizing the N–Br bond and making it highly reactive, while simultaneously stabilizing the resulting phenolic sigma-complex).

  • Reaction: Stir at 0 °C for 2 hours. The reaction is highly efficient and typically reaches >94% conversion to the mono-brominated product with minimal over-reaction.

  • Workup: Evaporate the HFIP solvent under reduced pressure (HFIP can be recovered for reuse).

  • Purification: Purify the crude residue by short-pad column chromatography (10% EtOAc in cyclohexane) to yield pure 2-bromo-4-isopropylphenol.

References

  • Kharade, S. V., et al. (2012). Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992. Molecular Pharmacology, 82(2), 348-357. URL:[Link]

  • Ganguly, N. C., De, P., & Dutta, S. (2005). Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Synthesis, 2005(07), 1103-1108. URL: [Link]

  • Tang, R. J., et al. (2018). Halogenation of Arenes and Heteroarenes in Hexafluoroisopropanol (HFIP). The Journal of Organic Chemistry, 83(2), 930-938. URL:[Link]

Sources

Optimization

Improving regioselectivity in the bromination of substituted phenols

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the regioselective bromination of substituted phenols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the regioselective bromination of substituted phenols. Phenols are highly activated substrates; without precise control over the reaction microenvironment, electrophilic aromatic substitution (EAS) rapidly cascades into unwanted poly-bromination or intractable ortho/para mixtures.

This guide bridges the gap between mechanistic theory and benchtop execution, providing you with self-validating protocols to achieve absolute regiocontrol.

Diagnostic Decision Tree: Controlling EAS Pathways

The following workflow illustrates the causal relationship between your choice of reagents/solvents and the resulting regioselectivity.

BrominationWorkflow Phenol Substituted Phenol Starting Material Decision Target Regioselectivity? Phenol->Decision Para Para-Selective (Major Isomer) Decision->Para Steric Bulk + Polar Solvent Ortho Ortho-Selective (Major Isomer) Decision->Ortho H-Bond Directing + Non-Polar Poly Poly-Brominated (e.g., 2,4,6-Tribromo) Decision->Poly Excess Br2 + Strong Acid Para_Cond Reagents: TEBATB, NBS Solvent: MeCN, H2O Mechanism: Steric Shielding Para->Para_Cond Ortho_Cond Reagents: NBS, Br2 Solvent: Toluene, CCl4 Mechanism: Intramolecular H-Bond Ortho->Ortho_Cond Poly_Cond Reagents: Br2 (Excess) Solvent: AcOH Mechanism: Unrestricted EAS Poly->Poly_Cond

Workflow for selecting reagents and solvents to control regioselectivity in phenol bromination.

Troubleshooting & FAQs: The Causality of Selectivity

Q1: I am using N-Bromosuccinimide (NBS) but getting a 70:30 mixture of para and ortho isomers. How do I force >95% para-selectivity? The Causality: Your solvent is likely non-polar or weakly coordinating. Regioselectivity with NBS is heavily dictated by the solvent's ability to manipulate the transition state. If you switch to a highly polar, hydrogen-bonding solvent like Acetonitrile (MeCN), the solvent molecules will hydrogen-bond with the phenol's hydroxyl group. This creates a bulky "solvent shell" that sterically blocks the ortho positions, forcing the bulky NBS reagent to attack the less hindered para position, often yielding >95% para-isomer[1].

Q2: I actually need the ortho-brominated product. How can I reverse the natural para-preference? The Causality: To achieve ortho-selectivity, you must exploit intramolecular directing effects. By running the NBS bromination in a strictly non-polar solvent (such as anhydrous Toluene or CCl₄), you prevent the solvent from interacting with the phenol. This allows the phenol's hydroxyl proton to form an intramolecular hydrogen bond with the carbonyl oxygen of the NBS molecule. This interaction creates a closed, cyclic transition state that physically anchors the active bromine atom and delivers it directly to the adjacent ortho position[1].

Q3: Elemental bromine (Br₂) is causing uncontrollable over-bromination (yielding 2,4,6-tribromophenol). What is the most reliable alternative for strict mono-bromination? The Causality: Phenols are exceptionally electron-rich, lowering the activation energy for subsequent halogenations. To strictly halt the reaction at mono-bromination, you must use a reagent with massive steric bulk. Triethylbenzylammonium tribromide (TEBATB) or Tetrabutylammonium tribromide (TBATB) are ideal[2]. The bulky quaternary ammonium cation forms a non-covalent interaction with the electron-rich phenol oxygen. This anchors the massive reagent complex over the aromatic ring, physically shielding the ortho positions and raising the activation energy for over-bromination, resulting in exclusive para-mono-bromination[2]. Alternatively, using KBr with ZnAl–BrO₃⁻ layered double hydroxides (LDHs) allows for a slow, controlled oxidative release of bromine, preventing the concentration spikes that lead to poly-bromination[3].

Q4: I need to scale up using inexpensive HBr, but standard oxidative conditions (HBr/DMSO) give poor selectivity. Can this be salvaged? The Causality: Yes, by modifying the steric environment of the in situ generated electrophile. In a standard HBr/DMSO oxidation, the active species (Me₂S•Br₂) is relatively small, leading to mixed isomers. By replacing DMSO with a sterically hindered sulfoxide (e.g., di-tert-butyl sulfoxide), the resulting active brominating species (R₂S•Br₂) becomes extremely bulky. This steric hindrance strongly disfavors ortho-attack, pushing the regioselectivity to >99:1 in favor of the para-brominated phenol[4].

Verified Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . Built-in visual cues and chemical quenches ensure that if a step fails, it fails safely and detectably before downstream processing.

SOP A: High-Yield Para-Selective Bromination (NBS / MeCN Method)

Best for: General laboratory synthesis and scale-up where reagent cost is a factor.

  • Preparation: Dissolve 10.0 mmol of the substituted phenol in 30 mL of anhydrous Acetonitrile (MeCN) in a round-bottom flask. Self-Validation: The solution must be completely clear. Any turbidity indicates moisture or impurities that will disrupt the solvent-shell effect.

  • Temperature Control: Cool the flask to 0 °C using an ice bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Electrophile Addition: Add 10.2 mmol (1.02 equiv) of recrystallized NBS portion-wise over 15 minutes. Self-Validation: The solution will turn pale yellow. If it turns dark orange/red immediately, free Br₂ is present (indicating degraded NBS), which will cause over-bromination.

  • Reaction Monitoring: Stir at 0 °C to room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the starting material spot is entirely consumed.

  • Active Halogen Quench (Critical): Add 15 mL of a 10% aqueous Sodium Sulfite (Na₂SO₃) solution and stir vigorously for 10 minutes. Causality: This instantly reduces any unreacted electrophilic bromine to inert bromide (Br⁻), preventing background oxidation or bromination during solvent evaporation.

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

SOP B: Ultra-Selective Para-Bromination (TEBATB Method)

Best for: Highly sensitive substrates prone to over-bromination.

  • Preparation: Dissolve 5.0 mmol of the phenol in 20 mL of a Dichloromethane/Methanol mixture (9:1 v/v).

  • Reagent Addition: Add 5.0 mmol (1.0 equiv) of Triethylbenzylammonium tribromide (TEBATB) as a solid in one portion at room temperature[2]. Self-Validation: TEBATB is a stable, weighable orange solid. The solution will adopt a deep orange tint.

  • Reaction: Stir at room temperature for 1–3 hours. Self-Validation: As the tribromide is consumed and transfers its bromine to the phenol, the deep orange color will gradually fade to pale yellow or colorless, serving as an internal visual indicator of reaction progress.

  • Workup: Wash the reaction mixture directly with water (2 x 20 mL) to remove the highly water-soluble Triethylbenzylammonium bromide byproduct. Dry the organic layer and evaporate to yield the pure para-brominated product[2].

Quantitative Performance Matrix

The following table summarizes the causal relationship between reaction conditions and expected outcomes, allowing for rapid method selection.

Target RegioisomerReagent SystemSolvent EnvironmentTemp (°C)Mechanistic DriverTypical Yield / Ratio
Para (>95%)TEBATB or TBATBDCM / MeOH20 °CSteric shielding by bulky quaternary ammonium cation anchoring to phenol oxygen.>90% yield
Para (~96%)NBS (1.05 eq)Acetonitrile (MeCN)0 to 20 °CIntermolecular H-bonding between solvent and phenol blocks ortho attack.96% yield (1% ortho)
Para (>99%)HBr / Bulky SulfoxideDCM20 °CMassive steric bulk of the in situ generated R₂S•Br₂ active species.85-95% yield
Ortho (Major)NBS (1.0 eq)Toluene or CCl₄20 °CIntramolecular H-bonding between phenol OH and NBS carbonyl directs Br delivery.70-80% yield
Mono-Para KBr / ZnAl–BrO₃⁻ LDHsAcOH / H₂O35 °CControlled, slow oxidative release of active bromine prevents concentration spikes.71-89% yield

References

  • Source: Chinese Chemical Society (ccspublishing.org.cn)
  • Source: BenchChem (benchchem.com)
  • Gefapixant Citrate (MK-7264)
  • Source: National Institutes of Health (nih.gov)

Sources

Troubleshooting

Technical Support Center: Purification of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride

An in-depth technical guide from the office of the Senior Application Scientist. Welcome to the technical support center for 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride.

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Welcome to the technical support center for 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride. This guide is designed for chemistry professionals engaged in the synthesis and purification of this important pharmaceutical intermediate. Here, we address common challenges and provide robust, field-proven solutions to help you achieve the highest standards of purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride?

A1: Impurities are typically process-related and can originate from starting materials, by-products, or degradation.[1][2] For this specific molecule, you should anticipate:

  • Organic Impurities:

    • Unreacted Starting Materials: Primarily 2-bromo-4-isopropylphenol and the N-protected 3-hydroxypyrrolidine derivative used in the synthesis.

    • By-products: These can include regioisomers (e.g., substitution at a different position on the pyrrolidine ring if not properly directed) or products of side reactions. Dibrominated species may also be present if the bromination of the phenol precursor was not selective.[3]

    • Degradation Products: The ether linkage is generally stable, but the pyrrolidine ring can be susceptible to degradation under harsh acidic or basic conditions, although this is less common for the hydrochloride salt form.[4]

  • Inorganic Impurities:

    • Catalysts and Reagents: Residual catalysts or inorganic salts from the synthesis and workup steps.[1]

  • Residual Solvents: Volatile organic compounds remaining from the reaction or a previous purification step.[1]

Q2: What is the recommended primary method for purifying this compound?

A2: For a crystalline solid like a hydrochloride salt, recrystallization is the most effective and scalable primary purification method.[5] It is designed to remove small amounts of impurities that have different solubility profiles from the desired product. The key is selecting an appropriate solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6][7]

Q3: How do I properly assess the purity of my final product?

A3: A multi-pronged analytical approach is essential for robust purity assessment, as no single technique can provide a complete picture.[8][9]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity.[10] A well-developed HPLC method can separate the main compound from trace impurities, allowing for precise purity determination (e.g., >99.5%).

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides detailed structural information and can detect impurities with different chemical structures, even at low levels.[9][10] It is excellent for confirming the identity of the target molecule and identifying structurally related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurity peaks seen in the HPLC chromatogram by providing their molecular weights.[10][11]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification workflow.

Problem 1: My recrystallization attempt resulted in an oil, not crystals.

  • Causality: "Oiling out" occurs when the supersaturated solution's temperature drops below the melting point of the solute before crystallization begins. This is common with compounds that have lower melting points or when the solution is cooled too rapidly. The presence of impurities can also depress the melting point, exacerbating the issue.

  • Solutions:

    • Re-heat and Slow Cool: Re-heat the solution until the oil fully redissolves. If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution. Then, allow the flask to cool very slowly to room temperature (e.g., by placing it in a large, insulated container or a warm water bath that cools over several hours) before moving it to a colder environment.[7]

    • Change Solvent System: The initial solvent may be too good. Try a solvent system where the compound has slightly lower solubility. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.

    • Seed the Solution: If you have a small amount of pure, crystalline material, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.[6] If no seed crystal is available, try scratching the inside of the flask with a glass rod at the solution's surface to create microscopic imperfections that can serve as nucleation sites.[6]

Problem 2: After recrystallization, my product purity (by HPLC) has not significantly improved.

  • Causality: This suggests that the primary impurity has a very similar solubility profile to your target compound in the chosen solvent. It may also indicate that the impurity is co-crystallizing within the product's crystal lattice.

  • Solutions:

    • Orthogonal Purification Method: You need a purification technique that separates based on a different chemical principle. The best alternative is to perform an acid-base extraction followed by column chromatography .

      • Principle: Convert the hydrochloride salt to its freebase form, which is a neutral organic molecule. This allows you to use normal-phase silica gel chromatography to separate it from other organic impurities. Non-basic impurities can be washed away during the extraction.

      • Workflow: See the detailed protocol below for converting the HCl salt to the freebase, performing column chromatography, and converting it back to the pure hydrochloride salt.

Problem 3: My ¹H NMR spectrum shows broad peaks and the integrations are incorrect.

  • Causality:

    • Residual Acidity/Basicity: The hydrochloride salt can sometimes exist in equilibrium with its freebase form in certain NMR solvents (like CDCl₃), leading to peak broadening.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) from reagents or equipment can cause significant broadening of all peaks.

    • Water: The presence of water can broaden the N-H and any acidic proton signals. The hydrochloride proton itself is often a very broad signal.

  • Solutions:

    • Use an Appropriate NMR Solvent: For hydrochloride salts, polar, aprotic solvents like DMSO-d₆ or D₂O are often better choices than CDCl₃. In D₂O, the N-H and HCl protons will exchange with deuterium and disappear, which can simplify the spectrum.

    • Filter the Sample: To remove particulate or paramagnetic impurities, dissolve your sample in the NMR solvent and filter it through a small plug of celite or cotton in a Pasteur pipette directly into the NMR tube.

    • Ensure Dryness: Ensure your product is thoroughly dried under a high vacuum before preparing the NMR sample to minimize water content.

Purification Workflow and Protocols

This section provides a logical workflow for purifying crude 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride, followed by detailed experimental protocols.

Overall Purification Strategy

The following diagram illustrates the decision-making process for purifying the target compound.

PurificationWorkflow Crude Crude Product (3-(2-Bromo-4-isopropylphenoxy) pyrrolidine HCl) Analysis1 Purity Analysis (HPLC, NMR) Crude->Analysis1 Decision1 Purity > 99%? Analysis1->Decision1 Recryst Protocol 1: Recrystallization Decision1->Recryst No PureProduct Pure Product (>99% Purity) Decision1->PureProduct Yes Analysis2 Purity Analysis Recryst->Analysis2 Decision2 Purity > 99%? Analysis2->Decision2 AcidBase Protocol 2: Acid-Base Extraction (Convert to Freebase) Decision2->AcidBase No Decision2->PureProduct Yes Chrom Protocol 3: Column Chromatography AcidBase->Chrom SaltForm Protocol 4: Conversion back to HCl Salt Chrom->SaltForm FinalAnalysis Final Purity & Identity Confirmation (HPLC, NMR, MS) SaltForm->FinalAnalysis FinalAnalysis->PureProduct Stop END PureProduct->Stop

Caption: Decision workflow for purification.

Experimental Protocols

This protocol is the first-line method for purifying the hydrochloride salt.

  • Materials:

    • Crude 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride

    • Isopropanol (IPA)

    • Diethyl ether or MTBE (as an anti-solvent)

    • Erlenmeyer flask

    • Hot plate/stirrer

    • Büchner funnel and filter flask

  • Procedure:

    • Place the crude solid into an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot isopropanol to the flask—just enough to create a slurry.[6]

    • Heat the mixture gently (e.g., to 60-70 °C) while stirring. Continue adding hot isopropanol portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.

    • Remove the flask from the heat and allow it to cool slowly towards room temperature. Crystal formation should begin as the solution cools.

    • If no crystals form, or if you wish to maximize yield, slowly add diethyl ether (an "anti-solvent") dropwise to the cooled solution until it becomes persistently turbid. Add a few drops of IPA to redissolve the cloudiness, then let it stand.

    • Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

    • Wash the collected crystals (the "filter cake") with a small amount of cold isopropanol or an IPA/ether mixture to remove residual soluble impurities.

    • Dry the purified crystals under high vacuum to a constant weight.

This is a prerequisite for chromatographic purification.

  • Materials:

    • Recrystallization-failed product

    • 1 M Sodium hydroxide (NaOH) solution

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Separatory funnel

  • Procedure:

    • Dissolve the hydrochloride salt in deionized water.

    • Transfer the aqueous solution to a separatory funnel and add an equal volume of DCM or EtOAc.

    • Slowly add 1 M NaOH solution dropwise while gently swirling the funnel (vent frequently). Monitor the pH of the aqueous layer with pH paper, continuing to add base until the pH is ~10-11. This neutralizes the HCl and deprotonates the pyrrolidine nitrogen, forming the water-insoluble freebase.[7]

    • Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting often to release pressure.

    • Allow the layers to separate. The organic layer (containing the freebase) will be on the bottom if using DCM or the top if using EtOAc.

    • Drain the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.

    • Combine all organic extracts and wash them once with brine. This helps to remove residual water and inorganic salts.

    • Dry the combined organic layer over anhydrous sodium or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the freebase, which may be an oil or a low-melting solid.

This protocol purifies the freebase isolated in Protocol 2.

  • Materials:

    • Crude freebase

    • Silica gel (230-400 mesh)

    • Hexanes and Ethyl Acetate (or DCM and Methanol)

    • Chromatography column

    • Collection tubes

  • Procedure:

    • Determine the Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product a retention factor (Rƒ) of ~0.3. This provides good separation from more and less polar impurities.

    • Pack the Column: Prepare a slurry of silica gel in your chosen mobile phase (or the less polar solvent) and pour it into the column to create a packed bed.

    • Load the Sample: Dissolve the crude freebase in a minimal amount of the mobile phase (or DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

    • Elute the Column: Run the mobile phase through the column, collecting fractions in test tubes. Monitor the separation by TLC.

    • Combine and Concentrate: Combine the pure fractions (those containing only your product spot by TLC) and remove the solvent under reduced pressure to yield the purified freebase.

The final step is to convert the purified freebase back to its stable, crystalline hydrochloride salt form.

  • Materials:

    • Purified freebase

    • Anhydrous diethyl ether or EtOAc

    • 2 M HCl in diethyl ether (commercially available) or HCl gas

    • Büchner funnel and filter flask

  • Procedure:

    • Dissolve the purified freebase in a suitable anhydrous solvent like diethyl ether or ethyl acetate.

    • While stirring, slowly add a solution of 2 M HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt should form immediately.

    • Continue adding the HCl solution until no more precipitate is observed. Adding a slight excess is acceptable.

    • Stir the resulting slurry for 30 minutes at room temperature.

    • Collect the white solid by vacuum filtration.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl.

    • Dry the final product under high vacuum to obtain pure 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride.

Data Summary Table

ParameterTechniqueExpected Result / SpecificationPurpose
PurityHPLC≥ 99.0%Quantifies the amount of the main component versus impurities.[8][10]
Identity¹H NMRSpectrum consistent with proposed structureConfirms the chemical structure and stereochemistry.
Residual SolventsGC-MSWithin ICH limitsEnsures no harmful solvents remain from the process.[1]
Melting PointMelting Point ApparatusSharp, defined rangeA broad or depressed melting point indicates the presence of impurities.[12]

References

  • Arborpharmchem. (2024, June 18).
  • Tianming Pharmaceuticals. (2026, January 20).
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • Ijaresm. (2025, March 7).
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Benchchem.
  • Benchchem. An In-depth Technical Guide to 1-(2-Chloroethyl)pyrrolidine Hydrochloride.
  • Unknown.
  • Unknown. Recrystallization and Acid/Base Extraction - The Basics.
  • Benchchem. A Comparative Guide to the Synthesis of 3-Bromo-4-isopropylpyridine and its GC-MS Analysis.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • IRIS. Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • Unknown. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • Unknown. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements.

Sources

Optimization

Degradation pathways of phenoxy pyrrolidine compounds

Welcome to the Analytical Development Technical Support Center Subject Matter: Stability, Forced Degradation, and Analytical Troubleshooting for Phenoxy Pyrrolidine Scaffolds. As a Senior Application Scientist, I have de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Development Technical Support Center Subject Matter: Stability, Forced Degradation, and Analytical Troubleshooting for Phenoxy Pyrrolidine Scaffolds.

As a Senior Application Scientist, I have designed this portal to move beyond basic protocol recitation. Phenoxy pyrrolidines are highly versatile pharmacophores utilized extensively in drug discovery (e.g., enzyme inhibitors, receptor antagonists). However, their structural duality—combining an electron-rich tertiary amine with a rigid, resonance-stabilized aromatic ether—creates complex, competing degradation pathways during formulation and storage.

This guide provides a self-validating framework to predict, stress, and analyze these pathways, ensuring your stability-indicating methods are robust and scientifically sound.

MODULE 1: Mechanistic Architecture of Degradation

To troubleshoot degradation, you must first understand the causality of the molecule's chemical vulnerabilities. Phenoxy pyrrolidines contain two primary sites of instability: the pyrrolidine nitrogen and the phenoxy ether linkage.

Mechanistic degradation pathways of phenoxy pyrrolidine compounds under stress conditions.

The Causality of Degradation
  • Oxidative Susceptibility (Pyrrolidine Ring): The tertiary amine within the pyrrolidine ring possesses a highly nucleophilic lone pair. Under oxidative stress, this site is the primary target for electrophilic attack, almost exclusively yielding an N-oxide degradant[1]. Prolonged exposure to high oxygen concentrations or transition metals (like iron) can lead to secondary ring cleavage, producing smaller alkylamines and aldehydes[2].

  • Hydrolytic Resistance (Phenoxy Ether): Unlike alkyl ethers or aliphatic esters, phenol ethers are exceptionally resistant to base-catalyzed hydrolysis. The aromatic ring draws electron density away from the ethereal oxygen via resonance, severely reducing its basicity and nucleophilicity[3]. Consequently, cleavage of the phenoxy ether bond strictly requires aggressive acid catalysis (to protonate the oxygen) coupled with thermal energy[3].

MODULE 2: Troubleshooting FAQs

Q: I am observing a major degradant with a +16 Da mass shift during my 3% H₂O₂ forced degradation study. Is this an epoxide on the phenyl ring? A: No. While aromatic epoxidation is possible, the kinetics strongly favor the oxidation of the pyrrolidine nitrogen. The +16 Da shift is the classic signature of a pyrrolidine N-oxide [1]. Troubleshooting tip: You can orthogonalize this finding by adjusting your LC mobile phase pH; N-oxides exhibit drastically different retention time shifts compared to epoxides when transitioning from acidic to basic mobile phases due to changes in their dipole moments.

Q: My compound is completely stable in 0.1 M NaOH at 60°C, but degrades in 0.1 M HCl. Why? A: This is the expected chemical behavior of a phenol ether. Base-catalyzed hydrolysis requires nucleophilic attack on an electron-deficient center, but the phenoxy ether lacks a suitable electrophilic target. In contrast, acid-catalyzed hydrolysis protonates the ethereal oxygen, transforming the phenol moiety into a viable leaving group, resulting in cleavage into a phenol and a pyrrolidinyl alcohol[3].

Q: My LC-MS/MS mass balance is only 75% after thermal/oxidative stress. Where is the remaining 25% of my API? A: A failing mass balance (<85%) invalidates the stability-indicating power of your method[1][4]. For pyrrolidine derivatives, missing mass is typically attributed to two phenomena:

  • Volatile Degradants: Advanced oxidative ring cleavage produces low-molecular-weight fragments (e.g., ammonia, formic acid, small alkylamines) that elute in the void volume or are lost during sample preparation[2].

  • Polymerization: Photolytic stress can cause homolytic cleavage of the C-O bond, generating highly reactive phenoxy radicals that rapidly recombine to form insoluble dimers or polymers that precipitate out of the injection solvent. Fix: Centrifuge your sample and check the pellet, or switch to a stronger diluent (e.g., 50:50 Acetonitrile:DMSO).

MODULE 3: Validated Experimental Workflows

To ensure trustworthiness, a forced degradation protocol must be a self-validating system . This means every stress condition must be paired with a neutralization/quenching step. Failing to quench a stressor means the degradation continues in the autosampler, rendering your kinetic data meaningless.

Step-by-step experimental workflow for forced degradation and LC-MS/MS analysis.

Standard Operating Procedure: ICH-Aligned Forced Degradation

Target Degradation: 10% to 20% API loss. Degradation beyond 20% risks secondary degradant formation, which is not representative of real-world shelf-life[1][4].

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the phenoxy pyrrolidine API in a biologically inert, MS-compatible solvent (e.g., Methanol or Acetonitrile).

  • Stress Application & Incubation:

    • Acidic: Mix 1:1 with 0.1 M HCl. Incubate at 60°C for 24–48 hours.

    • Alkaline: Mix 1:1 with 0.1 M NaOH. Incubate at 60°C for 24–48 hours.

    • Oxidative: Mix 1:1 with 3% H₂O₂. Incubate at Room Temperature (RT) for 2–6 hours.

    • Photolytic: Expose solid API and solution to 1.2 million lux hours and 200 W-hr/m² near-UV light (ICH Q1B).

  • The Critical Quench (Self-Validation Step):

    • Acid/Base: Neutralize with an equivalent molarity of base/acid to reach pH 7.0. Causality: Prevents degradation during the LC run and protects your silica-based analytical column from extreme pH dissolution.

    • Oxidative: Quench residual H₂O₂ using 0.1 M Sodium Metabisulfite. Causality: Halts the oxidation of the pyrrolidine ring at the exact timepoint recorded.

  • Analysis: Dilute to the linear dynamic range of your detector (e.g., 0.1 mg/mL) and inject via LC-MS/MS using a gradient method (e.g., 5% to 95% organic over 15 minutes) to capture both highly polar ring-cleavage products and non-polar polymeric dimers.

MODULE 4: Quantitative Data & Benchmarks

The following table synthesizes the expected quantitative benchmarks for a standard phenoxy pyrrolidine scaffold undergoing forced degradation[1][3][4]. Use this matrix to benchmark your own analytical performance.

Stress ConditionReagent / EnvironmentTarget Time/TempPrimary Degradation PathwayExpected Mass Shift (LC-MS)Relative Susceptibility
Oxidative 3% H₂O₂2–6 hrs @ RTPyrrolidine N-Oxidation+15.99 DaHigh
Acidic 0.1 M HCl24 hrs @ 60°CPhenoxy Ether CleavageCleavage FragmentsModerate
Alkaline 0.1 M NaOH48 hrs @ 60°CNone (Resistant)No ChangeLow
Thermal Solid State7 Days @ 80°CAmine Dealkylation-14.02 Da (Loss of CH₂)Low
Photolytic UV/Vis LightICH Q1B LimitsRadical C-O HomolysisDimerization / CleavageModerate to High

References

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol Source: ResearchGate URL:[Link]

  • Suggested oxidative degradation pathway for PHE with two degradation products Source: ResearchGate URL:[Link]

  • Phenol ether Source: Wikipedia URL:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride

Welcome to the Technical Support Center for the synthesis of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride (CAS 1220032-76-7)[1]. As a Senior Application Scientist, I have designed this guide to go beyond basic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride (CAS 1220032-76-7)[1]. As a Senior Application Scientist, I have designed this guide to go beyond basic recipes. Successful synthesis of sterically hindered aryl ethers requires a deep understanding of reaction mechanics. This center provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure your workflows are robust and reproducible.

The synthesis is a two-step sequence: a stereospecific Mitsunobu etherification followed by an acidic Boc deprotection to yield the final hydrochloride salt.

Workflow A Starting Materials 2-Bromo-4-isopropylphenol + N-Boc-3-pyrrolidinol B Step 1: Mitsunobu Coupling DIAD, PPh3, THF (0°C to RT) A->B C Intermediate N-Boc-3-(2-Bromo-4-isopropylphenoxy) pyrrolidine B->C D Step 2: Boc Deprotection 4M HCl in Dioxane (RT) C->D E Final Product 3-(2-Bromo-4-isopropylphenoxy) pyrrolidine HCl D->E

Synthetic workflow for 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine HCl.

Module 1: Mitsunobu Etherification

Standard Operating Procedure
  • Preparation : Charge a flame-dried flask with 2-bromo-4-isopropylphenol (1.0 eq), N-Boc-3-pyrrolidinol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF (0.2 M)[2].

  • Activation : Cool the mixture to 0 °C under a strict argon atmosphere.

  • Coupling : Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes to control the exothermic formation of the betaine intermediate[3].

  • Propagation : Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Self-Validation : Monitor the reaction via LC-MS. The system is validated when the phenol peak (which ionizes well in negative mode) is completely consumed.

  • Workup : Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

FAQ & Troubleshooting

Q1: Why use N-Boc-3-pyrrolidinol and the Mitsunobu reaction instead of a standard Williamson ether synthesis with a 3-halopyrrolidine? Causality: The Williamson ether synthesis requires a strong base to deprotonate the phenol. When using a secondary alkyl halide like 3-bromopyrrolidine, these basic conditions heavily favor competing E2 elimination over Sₙ2 substitution. The 3 operates under mild, neutral-to-slightly-acidic conditions, allowing for the stereospecific inversion of the secondary alcohol via an Sₙ2 mechanism without base-catalyzed degradation[3][4].

Q2: I am observing a high percentage of unreacted phenol and a byproduct mass corresponding to hydrazine. How do I optimize the yield? Causality: This indicates that the highly reactive PPh₃-DIAD betaine intermediate is either being quenched by moisture before the alcohol can attack, or the final Sₙ2 displacement is failing due to steric hindrance from the ortho-bromo group on the phenol. Solution: Ensure all reagents are strictly anhydrous. If the reaction stalls, switch the solvent from THF to Toluene. Toluene has a lower dielectric constant, which thermodynamically accelerates the charge-annihilation step of the Sₙ2 displacement.

Table 1: Optimization of Mitsunobu Conditions for Ortho-Halogenated Phenols

SolventTemperaturePPh₃/DIADConversionMechanistic Rationale
THF0 °C to RT1.0 eq45%Baseline; stalls due to steric hindrance from the ortho-bromo group.
THF0 °C to RT1.2 eq68%Excess reagents push the equilibrium forward.
THF0 °C to 40 °C1.5 eq82%Thermal energy overcomes the activation barrier of the hindered Sₙ2 attack.
Toluene0 °C to RT1.5 eq89%Non-polar solvent accelerates the charge-neutralizing Sₙ2 displacement step.

Module 2: Boc Deprotection & Salt Formation

Standard Operating Procedure
  • Preparation : Dissolve the purified N-Boc intermediate in anhydrous 1,4-dioxane (0.1 M).

  • Deprotection : Add 4M HCl in dioxane (10 eq) dropwise at room temperature[4].

  • Propagation : Stir for 2–4 hours. A white precipitate will gradually form as the secondary amine hydrochloride salt is generated.

  • Self-Validation : Take a 10 µL aliquot, dilute in MeOH, and inject into LC-MS. The protocol is validated by the complete disappearance of the +Boc mass and the appearance of the free amine mass.

  • Isolation : Concentrate the suspension under reduced pressure, triturate with anhydrous diethyl ether, and filter under argon to isolate the hydrochloride salt.

FAQ & Troubleshooting

Q3: Why use 4M HCl in dioxane instead of standard Trifluoroacetic Acid (TFA) in Dichloromethane? Causality: While TFA is an excellent deprotection agent, it yields a trifluoroacetate salt. For pharmacological testing, the hydrochloride salt is the industry standard due to its predictable solubility and bioavailability profiles. Using4 directly yields the HCl salt in one step[4]. Furthermore, dioxane is an excellent solvent for the Boc-protected starting material, but a poor solvent for the resulting secondary amine HCl salt. This differential solubility drives the precipitation of the product, acting as a built-in purification step.

Q4: My final product is isolated as a sticky, gummy solid instead of a free-flowing crystalline powder. What went wrong? Causality: Pyrrolidine hydrochloride salts are notoriously hygroscopic. The "gummy" texture is caused by the absorption of atmospheric moisture during filtration, or residual unevaporated dioxane trapped in the crystal lattice. Solution: Perform the final filtration under a stream of dry nitrogen or argon. Immediately transfer the solid to a vacuum desiccator containing P₂O₅ and dry under high vacuum (< 0.1 mbar) for at least 24 hours to collapse the gummy matrix into a crystalline powder.

Mechanistic Troubleshooting Logic

Troubleshooting Start Issue: Low Yield in Step 1 Q1 Is the betaine intermediate forming correctly? Start->Q1 A1 Action: Add DIAD dropwise at 0°C to prevent side reactions Q1->A1 No Q2 Is the SN2 displacement stalling? Q1->Q2 Yes A2 Action: Increase temp to 40°C or switch solvent to Toluene Q2->A2 Yes Q3 Are reagents strictly anhydrous? Q2->Q3 No A3 Action: Dry THF over molecular sieves, use Argon atmosphere Q3->A3 No

Troubleshooting decision tree for optimizing Mitsunobu reaction yields.

References

  • Title: 1220032-76-7 | 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine ...
  • Source: nih.
  • Title: 3-(2-Bromo-4-methylphenoxy)
  • Source: acs.

Sources

Optimization

Technical Support Center: Resolving Poor Diastereoselectivity in [3+2] Cycloadditions for Pyrrolidine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for [3+2] cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals who util...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for [3+2] cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful transformation for constructing polysubstituted pyrrolidine rings—a core scaffold in numerous natural products and pharmaceutical agents.[1][2] The atom-economic nature of this reaction, which can generate up to four stereocenters in a single step, is one of its greatest strengths; however, controlling the relative stereochemistry (diastereoselectivity) is a frequent and critical challenge.[3][4]

This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve issues of poor diastereoselectivity in your experiments.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the causal explanation and actionable protocols to improve your outcomes.

Q1: My [3+2] cycloaddition is yielding a nearly 1:1 mixture of diastereomers. Where do I begin troubleshooting?

A poor diastereomeric ratio (d.r.) indicates that the energy difference between the transition states leading to the two diastereomers is negligible under your current conditions. The goal of optimization is to increase this energy gap. A systematic, multi-parameter approach is the most effective strategy.

Causality: The stereochemical outcome of a catalytic [3+2] cycloaddition is dictated by the intricate non-covalent interactions within the transition state. The chiral catalyst, solvent cage, and inherent sterics/electronics of the substrates all contribute. The catalyst and its associated chiral ligand typically exert the most significant influence by creating a defined chiral pocket that preferentially accommodates one transition state geometry (e.g., endo or exo) over the other.

Recommended Troubleshooting Workflow:

G start Start: Poor d.r. (~1:1) catalyst Step 1: Modify Catalyst System (Metal and/or Ligand) start->catalyst solvent Step 2: Screen Solvents (Vary polarity & coordinating ability) catalyst->solvent No significant improvement temp Step 3: Adjust Temperature (Typically lower T) solvent->temp Minor improvement result Outcome: Improved d.r.? temp->result success Optimization Successful result->success  Yes (>5:1 d.r.) advanced Proceed to Advanced Troubleshooting (Q2: Substrate Modification) result->advanced  No

Step 1: Modify the Catalyst System (Metal & Ligand)

The choice of metal and chiral ligand is the most powerful tool for inducing diastereoselectivity. Different metal-ligand complexes create unique steric and electronic environments that can dramatically favor one diastereomeric outcome.[5][6][7][8]

Protocol for Catalyst/Ligand Screening:

  • Setup: Prepare identical reactions in parallel, each with a different catalyst system. Use your unoptimized conditions as the baseline.

  • Catalyst Selection: Screen both different metals (e.g., Ag(I) vs. Cu(I)) and different ligand families.

  • Loading: Maintain a consistent catalyst loading (e.g., 5-10 mol %) for an equitable comparison.[6][9][10]

  • Analysis: After a set time, quench the reactions and determine the d.r. for each using ¹H NMR or HPLC.

Table 1: Common Catalysts & Ligands and Their Influence on Selectivity

Catalyst PrecursorCommon Ligand FamiliesTypical Selectivity ProfileKey Considerations
AgOAc, AgClO₄, AgSbF₆FAP, PHOX, SegphosOften high endo-selectivity, but ligand-dependent.[8][9]Silver catalysts are highly effective and often show high reactivity.[8]
Cu(OTf)₂, Cu(CH₃CN)₄ClO₄Taniaphos, Fesulphos, PyBidineCan be tuned for endo or exo selectivity.[7][11]Copper catalysts can sometimes offer complementary selectivity to silver.[12]
Ni(OAc)₂IAP (imidazoline-aminophenol)Demonstrated to provide high exo'-selectivity in specific cases.[7]Offers an alternative to more common Ag and Cu systems.
OrganocatalystsChiral Phosphoric Acids, Prolinol EthersActivates the dipolarophile; selectivity depends on the specific catalyst-substrate pairing.[13]Useful for α,β-unsaturated aldehydes/enones; avoids residual metal.[2]
Step 2: Screen Solvents

Solvent molecules are not inert bystanders; they form a "cage" around the transition state. Solvent polarity and coordinating ability can stabilize or destabilize diastereomeric transition states to different extents, thereby altering the d.r.[14][15][16][17]

Protocol for Solvent Screening:

  • Select a Promising Catalyst: Using the best catalyst system from Step 1, set up parallel reactions.

  • Vary Solvents: Test a range of solvents with varying properties (e.g., non-polar: Toluene; halogenated: DCM; coordinating: THF; polar aprotic: CH₃CN).

  • Execution: Run all reactions at the same concentration and temperature.

  • Analysis: Determine the d.r. for each solvent. In some cases, a mixture of solvents can provide the optimal result.

Step 3: Adjust Reaction Temperature

Cycloaddition reactions are often under kinetic control, meaning the product ratio reflects the relative rates of formation. Lowering the temperature typically enhances selectivity because the reaction becomes more sensitive to small differences in activation energy between the two diastereomeric pathways.

Protocol for Temperature Study:

  • Select Best Conditions: Use the best catalyst/solvent combination identified above.

  • Temperature Range: Set up the reaction at several temperatures (e.g., Room Temp, 0 °C, -20 °C, -78 °C).

  • Monitor Progress: Be aware that reaction times will increase significantly at lower temperatures. Monitor by TLC or LCMS to ensure the reaction proceeds to completion.

  • Analysis: Compare the d.r. at each temperature to determine the optimal thermal conditions.

Q2: I have screened catalysts, solvents, and temperature, but my d.r. is still suboptimal (<10:1). What are my next options?

When primary optimizations are insufficient, the issue may lie with the inherent properties of your substrates or the fine-tuning of the catalyst.

Causality: The steric and electronic properties of the substituents on both the azomethine ylide and the dipolarophile contribute significantly to the facial selectivity. A small substituent may not provide a strong enough steric clash in the disfavored transition state to achieve high selectivity.

Recommended Advanced Troubleshooting:

G start Suboptimal d.r. (<10:1) ligand Fine-Tune Ligand (e.g., DM-Segphos vs. DTBM-Segphos) start->ligand Catalyst-based substrate Modify Substrate (Increase Steric Bulk) start->substrate Substrate-based auxiliary Introduce Chiral Auxiliary substrate->auxiliary

Strategy 1: Fine-Tune the Chiral Ligand

Subtle changes to a ligand's structure can have a profound impact. For "privileged" ligand scaffolds like Segphos, modifying the substituents can reverse or significantly enhance diastereoselectivity.[5]

  • Action: Switch from a less sterically demanding ligand like (S)-DM-Segphos to a bulkier version like (S)-DTBM-Segphos (or vice-versa). The increased steric shielding from the bulkier ligand can create a more selective chiral pocket, potentially at the cost of reactivity.

Strategy 2: Modify the Substrate Structure

If feasible, increasing the steric bulk on one of the reacting partners can force the cycloaddition to proceed through a single, less-hindered transition state.

  • On the Azomethine Ylide: Increasing the steric demand of the substituent on the amide or imine nitrogen (e.g., changing from methyl to benzyl or tert-butyl) can improve diastereocontrol.[3]

  • On the Dipolarophile: The steric hindrance of substituents on the dipolarophile can significantly affect the reaction pathway and diastereoselection.[18]

Strategy 3: Employ a Chiral Auxiliary

While the goal is often catalytic asymmetry, using a stoichiometric chiral auxiliary is a robust and classic method to ensure high diastereoselectivity. The auxiliary can be removed in a subsequent step. This approach is particularly useful in early-stage route scouting to secure material with the correct relative stereochemistry.[9][19]

Q3: My reaction is highly selective for the endo product, but my target molecule is the exo diastereomer. How can I invert the selectivity?

Inverting diastereoselectivity is a significant challenge that rarely occurs by simply tweaking temperature or solvent. It typically requires a fundamental change to the catalyst system that favors a completely different transition state geometry.

Causality: The preference for endo vs. exo products is determined by a balance of stabilizing secondary orbital interactions (often favoring the endo isomer) and destabilizing steric repulsions (often favoring the exo isomer). A successful catalyst for inversion must override the innate preference by imposing its own steric and electronic demands.

Strategies for Inverting Diastereoselectivity:

  • Switch the Metal/Ligand Combination: This is the most promising strategy. It has been demonstrated that switching between metal salts (e.g., Cu(I) vs. Ag(I)) or using different classes of ligands with the same metal can promote the opposite diastereomer.[5][7] For example, a Ni(OAc)₂/IAP complex has been used to achieve exo'-selectivity, while a Cu(OTf)₂/PyBidine complex favored the endo product for the same class of substrates.[7]

  • Alter the Dipolarophile: The electronic nature and functional group of the dipolarophile can play a crucial role in directing the stereochemical outcome, sometimes promoting a reversal of diastereoselectivity when paired with the right catalyst.[5]

G

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors controlling diastereoselectivity in a metal-catalyzed [3+2] cycloaddition? There are three primary pillars of control:

  • The Catalyst System: The chiral ligand coordinates to the metal center, forming a rigid, asymmetric environment. The azomethine ylide then chelates to this complex, which blocks one face of the dipole and dictates the trajectory of the incoming dipolarophile.[4][8][12]

  • Substrate Structure: The inherent steric and electronic properties of the substituents on both the 1,3-dipole and the dipolarophile create preferences. Bulky groups will naturally arrange to minimize van der Waals strain in the transition state.[3][18][20]

  • Reaction Conditions: Temperature and solvent play a crucial secondary role. Temperature governs the kinetic-thermodynamic balance, while the solvent can selectively stabilize one transition state over another through dipole interactions or hydrogen bonding.[14][17][21]

Q2: What is the mechanistic difference between an endo and exo approach? The terms endo and exo describe the relative orientation of the dipolarophile's substituents with respect to the 1,3-dipole in the transition state.

  • Endo Approach: The major substituent(s) on the dipolarophile are pointed towards the "inside" of the approaching dipole. This geometry is often favored due to stabilizing secondary orbital interactions between the π-systems of the reactants but can suffer from steric hindrance.

  • Exo Approach: The major substituent(s) on the dipolarophile are pointed away from the dipole. This approach minimizes steric repulsion and often leads to the more thermodynamically stable product.[22][23] The observed diastereomer is the one formed via the lower energy transition state, which is determined by the balance of these competing effects.

Q3: Are there any computational models to predict diastereoselectivity? Yes, Density Functional Theory (DFT) calculations are increasingly used to predict and rationalize the outcomes of cycloaddition reactions. By modeling the transition state structures for the various possible pathways (endo vs. exo), computational chemists can calculate their relative energies. The pathway with the lowest activation energy is predicted to be the major one observed experimentally. These studies have confirmed that factors like steric hindrance and non-covalent interactions between the catalyst, substrates, and even solvent molecules are key to controlling selectivity.[20][23][24]

References
  • Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Development of a Versatile Stepwise, Three-Component Reaction for Diversity-Oriented Synthesis. Journal of the American Chemical Society.[Link]

  • Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Organic & Biomolecular Chemistry.[Link]

  • Switching Diastereoselectivity in Catalytic Enantioselective (3+2) Cycloadditions of Azomethine Ylides Promoted by Metal Salts and Privileged Segphos-Derived Ligands. The Journal of Organic Chemistry.[Link]

  • Enantio- and Diastereoselective [3+2] Cycloadditions of Azomethine Ylides with Ag(I)-Phosphinooxazoline Catalysts. ResearchGate.[Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications.[Link]

  • Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Michigan State University Department of Chemistry.[Link]

  • Catalytic asymmetric [3 + 2]-cycloaddition for stereodivergent synthesis of chiral indolyl-pyrrolidines. Organic & Biomolecular Chemistry.[Link]

  • Asymmetric [3 + 2] Cycloaddition to Access 3-Pyrrolines and Their Switchable Transformations to Nine-Membered Cyclic Sulfamidates and 2H-Pyrroles. PubMed Central.[Link]

  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. PubMed Central.[Link]

  • Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. MDPI.[Link]

  • Catalytic Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides with Vinyl Sulfones. Organic Letters.[Link]

  • Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. PubMed Central.[Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters.[Link]

  • Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives. ACS Catalysis.[Link]

  • Highly Enantioselective Ag(I)-Catalyzed [3 + 2] Cycloaddition of Azomethine Ylides. Journal of the American Chemical Society.[Link]

  • Diastereoselective Construction of Fused Carbocyclic Pyrrolidines via a Copper-Catalyzed [3 + 2] Cycloaddition: Total Syntheses of Pancratinines B–C. Organic Letters.[Link]

  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega.[Link]

  • Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. Chemical Communications.[Link]

  • A Diastereoselective Synthesis of Dispiro[oxindole-cyclohexanone]pyrrolidines by 1,3-Dipolar Cycloaddition. MDPI.[Link]

  • On the solvent‐ and temperature‐driven stereoselectivity of the Diels–Alder cycloaddition reactions of furan with maleic anhydride and maleimide. Semantic Scholar.[Link]

  • Organocatalytic Enantioselective [3+2] Cycloaddition of Azomethine Ylides and Acrolein. Bentham Science.[Link]

  • On the solvent and temperature driven stereoselectivity of the Diels-Alder cycloaddition reactions of furan with maleic anhydride and maleimide. ChemRxiv.[Link]

  • Asymmetric [3 + 2] Cycloaddition of 3-Amino Oxindole-Based Azomethine Ylides and α,β-Enones with Divergent Diastereocontrol on the Spiro[pyrrolidine-oxindoles]. Organic Letters.[Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. PubMed Central.[Link]

  • Base-controlled diastereoselective [3+2]-cycloaddition and Michael addition of isatin ketonitrones and chalcones to construct spiropyrrolidine oxoindoles and γ-substituted isatin ketonitrones. New Journal of Chemistry.[Link]

  • Effect of solvent type and temperature on [3+2] cycloaddition... ResearchGate.[Link]

  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. PubMed Central.[Link]

  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI.[Link]

  • The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A.[Link]

  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. Ministry of Health and Prevention, UAE.[Link]

  • Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. RSC Publishing.[Link]

  • Substrate scope of [3+2]-cycloadditions for the synthesis of 8-oxabicyclo[3.2.1]octanes 8. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Furan Byproducts in the Paal-Knorr Pyrrolidine Pipeline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are synthesizing substituted pyrrolidines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are synthesizing substituted pyrrolidines. The most robust pathway to these saturated heterocycles is the Paal-Knorr Pyrrole Synthesis followed by downstream catalytic hydrogenation.

However, a notorious failure point in the primary stage is the competitive formation of a furan byproduct . This guide provides mechanistic troubleshooting, field-proven insights, and self-validating protocols to suppress furan formation and maximize your target yield.

Mechanistic Insights: The Kinetic Race

To eliminate the furan byproduct, you must first understand the causality of its formation. The Paal-Knorr reaction is a kinetic race between two competing pathways:

  • The Amine Pathway (Desired): The primary amine acts as a nucleophile, attacking the 1,4-dicarbonyl to form a hemiaminal intermediate. This intermediate rapidly cyclizes and dehydrates to form the pyrrole 1, which can later be reduced to your target pyrrolidine.

  • The Oxygen Pathway (Byproduct): If the amine is unreactive or unavailable, acid catalysts will instead drive the enolization of the 1,4-dicarbonyl. The enol oxygen intramolecularly attacks the opposing carbonyl, leading to dehydration and the formation of a dead-end furan 2.

Mechanism DK 1,4-Dicarbonyl (Starting Material) Amine + Primary Amine (R-NH2) DK->Amine Nucleophilic Attack Acid + Strong Acid (pH < 3) DK->Acid Acid-Catalyzed Enolization Hemiaminal Hemiaminal Intermediate (Kinetic Pathway) Amine->Hemiaminal Enol Enol Intermediate (Thermodynamic Pathway) Acid->Enol Pyrrole Pyrrole (Desired Precursor) Hemiaminal->Pyrrole Cyclization & Dehydration Furan Furan (Dead-End Byproduct) Enol->Furan Cyclization & Dehydration Pyrrolidine Pyrrolidine (Final Target) Pyrrole->Pyrrolidine Catalytic Hydrogenation

Mechanistic divergence in Paal-Knorr synthesis: Pyrrole vs. Furan pathways.

Troubleshooting FAQs

Q1: My GC-MS shows a 40% furan byproduct. What is the most likely culprit? A: Your reaction medium is likely too acidic. Furan formation dominates when the pH drops below 3 3. Causality: At highly acidic pH levels, the primary amine becomes fully protonated, forming an ammonium salt ( R−NH3+​ ). Because the nitrogen no longer has a lone pair, it becomes entirely non-nucleophilic. Left unhindered, the strong acid catalyzes the enolization and dehydration of the 1,4-diketone into furan. Solution: Switch from strong acids (like HCl or p -TsOH) to a weak acid catalyst like glacial acetic acid, maintaining a pH of 4–6.

Q2: I am already using acetic acid, but I am still getting furan. What should I adjust? A: If the pH is optimal, the issue is the nucleophilicity of your amine. Sterically hindered or electron-deficient amines (e.g., anilines with electron-withdrawing groups) attack the carbonyl sluggishly. Causality: The initial attack of the amine to form the hemiaminal is a reversible equilibrium. If the forward rate is too slow, the irreversible furan dehydration pathway wins. Solution: Increase the amine equivalents to 1.5–3.0. By Le Chatelier's principle, flooding the system with excess amine pushes the equilibrium toward the hemiaminal. If the amine is exceptionally poor, switch to a Lewis acid catalyst (e.g., Sc(OTf)3​ ) which activates the carbonyl without protonating the amine.

Q3: How can I optimize heating to favor the pyrrole over the furan? A: Prolonged heating at reflux in protic solvents gives the slower furan dehydration pathway time to accumulate. Solution: Utilize microwave-assisted synthesis 4. Short bursts of microwave irradiation (80–150 °C for 10–20 minutes) rapidly drive the kinetic pyrrole condensation to completion before thermodynamic degradation or furan formation can occur.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes how specific parameters dictate the dominant reaction pathway and ultimate yield.

Reaction ParameterConditionDominant PathwayYield Outcome
pH Level pH < 3 (Strong Acid)Oxygen PathwayHigh Furan, Low Pyrrole
pH Level pH 4–6 (Weak Acid)Amine PathwayHigh Pyrrole, Trace Furan
Amine Stoichiometry 1.0 EquivalentCompetitiveMixed Pyrrole / Furan
Amine Stoichiometry 1.5 – 3.0 EquivalentsAmine PathwayHigh Pyrrole, Trace Furan
Heating Method Conventional Reflux (24h)Degradation / OxygenTarry Byproducts / Furan
Heating Method Microwave (80°C, 15 min)Kinetic Amine PathwayHigh Pyrrole, High Purity

Self-Validating Experimental Protocol

To guarantee success, protocols must not rely on blind faith. The following methodology includes built-in diagnostic checks to validate the reaction at critical junctures.

Objective: Synthesize a substituted pyrrole with <5% furan byproduct, suitable for downstream reduction to a pyrrolidine.

Step 1: Reagent Preparation

  • Dissolve the 1,4-diketone (0.5 mmol) in 2 mL of anhydrous ethanol in a 10 mL microwave-safe vial.

  • Add the primary amine (1.5 mmol, 3.0 eq).

Step 2: pH Control & Validation

  • Add glacial acetic acid dropwise (approx. 40 µL) until the apparent pH of the solution is between 4 and 5.

  • Self-Validation Check: Spot the mixture on pH indicator paper. If pH < 3, do not proceed. The reaction will fail and yield furan. Neutralize with a mild base (e.g., NaHCO3​ ) until pH 4 is restored before continuing.

Step 3: Microwave Irradiation

  • Seal the vial and irradiate in a microwave synthesizer at 80 °C for 15 minutes.

Step 4: In-Process TLC Validation

  • Sample the reaction and run a Thin Layer Chromatography (TLC) plate (e.g., 20% EtOAc in Hexanes).

  • Self-Validation Check: The furan byproduct is significantly less polar than the pyrrole.

    • Pass: A dominant low- Rf​ spot (Pyrrole) with no starting material. Proceed to workup.

    • Fail: A prominent high- Rf​ spot (Furan) appears. This indicates the amine was unreactive or the pH dropped. Proceed to the troubleshooting workflow below.

Step 5: Workup & Downstream Reduction

  • Quench the reaction by partitioning between ethyl acetate and saturated aqueous NaHCO3​ (to neutralize the acetic acid).

  • Extract, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • The highly pure pyrrole can now be subjected to standard catalytic hydrogenation (e.g., H2​ , Pd/C in acetic acid) to yield the target pyrrolidine.

Troubleshooting Workflow

Workflow Start Issue: High Furan Byproduct Detected CheckPH Diagnostic 1: Check Reaction pH Start->CheckPH PHLow pH < 3 (Overly Acidic) CheckPH->PHLow Fail PHOpt pH 4-6 (Optimal) CheckPH->PHOpt Pass Action1 Intervention: Switch to Acetic Acid PHLow->Action1 CheckAmine Diagnostic 2: Assess Amine Reactivity PHOpt->CheckAmine AmineWeak Sterically Hindered / Electron-Deficient CheckAmine->AmineWeak Poor Nucleophile AmineGood Standard Primary Amine CheckAmine->AmineGood Good Nucleophile Action2 Intervention: Use Sc(OTf)3 Catalyst AmineWeak->Action2 Action3 Intervention: Increase Amine to 3.0 eq AmineGood->Action3

Troubleshooting workflow for minimizing furan formation during synthesis.

References

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal[Link]

  • Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans - Organic Letters (ACS Publications)[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Over-Alkylation in N-Substituted Pyrrolidine Synthesis

Welcome to the Technical Support Center for complex amine synthesis. Synthesizing N-alkyl pyrrolidines presents a classic synthetic challenge: the high nucleophilicity of the pyrrolidine ring often leads to uncontrolled...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex amine synthesis. Synthesizing N-alkyl pyrrolidines presents a classic synthetic challenge: the high nucleophilicity of the pyrrolidine ring often leads to uncontrolled reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve precise mono-N-alkylation.

FAQ 1: Why does my direct alkylation of pyrrolidine with alkyl halides consistently yield quaternary ammonium salts?

Expertise & Causality: Direct alkylation of secondary amines (like pyrrolidine) with alkyl halides via nucleophilic aliphatic substitution is notoriously unselective. Pyrrolidine is a strong, sterically unhindered nucleophile. When it reacts with an alkyl halide, it forms a tertiary amine (mono-N-alkyl pyrrolidine). However, the newly added alkyl group is electron-donating, which makes the resulting tertiary amine more nucleophilic than the starting secondary amine. Consequently, the product rapidly reacts with another equivalent of the alkyl halide, generating an undesired quaternary ammonium salt.

ReactionPathways Pyr Pyrrolidine (Secondary Amine) TertAmine Mono-N-Alkyl Pyrrolidine (Tertiary Amine) Pyr->TertAmine + RX (Fast) Iminium Iminium Intermediate Pyr->Iminium + Carbonyl (-H2O) RX Alkyl Halide (Direct Alkylation) Carbonyl Aldehyde/Ketone (Reductive Amination) QuatSalt Quaternary Ammonium Salt (Over-Alkylation) TertAmine->QuatSalt + RX (Faster) Iminium->TertAmine + Hydride (Selective)

Caption: Divergent pathways: Direct alkylation leading to over-alkylation vs. selective reductive amination.

FAQ 2: What is the most reliable method to achieve mono-N-alkylation without over-alkylation?

Expertise & Causality: The industry standard to prevent over-alkylation is Reductive Amination . Instead of an alkyl halide, this method utilizes an aldehyde or ketone. Pyrrolidine condenses with the carbonyl compound to form an iminium ion, which is subsequently reduced in situ to the tertiary amine. Because the final product is a tertiary amine, it cannot form another iminium ion, completely halting the reaction at the mono-alkylated stage and preventing quaternary salt formation.

The most robust reducing agent for this transformation is Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). It is exceptionally mild, highly functional-group tolerant, and selectively reduces the iminium ion much faster than the unreacted carbonyl precursor.

Protocol 1: Standard Reductive Amination using NaBH(OAc)3​

Self-Validating System: The use of 1,2-dichloroethane (DCE) or THF avoids the competitive reduction of the carbonyl often seen in protic solvents like methanol.

  • Preparation: In a dry flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 equiv) and pyrrolidine (1.05 equiv) in anhydrous DCE to achieve a 0.2 M concentration.

  • Catalysis (For Ketones): Add glacial acetic acid (1.0 equiv) to the mixture. Validation check: The solution should remain clear. This mild acid catalysis ensures rapid iminium formation without fully protonating the amine, which would stall the reaction.

  • Reduction: Add NaBH(OAc)3​ (1.4 to 1.5 equiv) portion-wise at room temperature. Validation check: Mild effervescence may occur; ensure the flask is properly vented.

  • Monitoring: Stir for 2–24 hours. Monitor the reaction via TLC or LC-MS until the carbonyl starting material is fully consumed.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (to neutralize acetic acid and boron byproducts). Extract with dichloromethane, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Quantitative Data Summary: Reductive Amination Parameters | Substrate Type | Reducing Agent | Solvent | Acid Additive | Typical Yield | Over-alkylation Rate | | :--- | :--- | :--- | :--- | :--- | :--- | | Aliphatic Aldehydes | NaBH(OAc)3​ (1.4 eq) | DCE | None | 85–95% | 0% | | Aliphatic Ketones | NaBH(OAc)3​ (1.5 eq) | DCE | AcOH (1.0 eq) | 80–90% | 0% | | Aromatic Aldehydes | NaBH(OAc)3​ (1.4 eq) | THF | None | 85–96% | 0% | (Data synthesized from standard Abdel-Magid methodologies)

FAQ 3: Are there greener, catalytic alternatives to alkyl halides that avoid stoichiometric hydride waste?

Expertise & Causality: Yes. The Borrowing Hydrogen (Hydrogen Autotransfer) methodology is a highly atom-economical and sustainable alternative. This strategy uses environmentally benign, unreactive alcohols as the alkylating agent in the presence of a transition metal catalyst (typically Iridium or Ruthenium).

The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde. Pyrrolidine condenses with this aldehyde to form an iminium species. The metal catalyst then returns the "borrowed" hydrogen to reduce the iminium to the mono-N-alkylated pyrrolidine. The only byproduct generated is water.

BorrowingHydrogen Alcohol Primary Alcohol (R-CH2OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde Dehydrogenation MetalHydride Metal Hydride [M]-H2 Alcohol->MetalHydride Transfers H2 Catalyst [Ir] or [Ru] Catalyst Catalyst->Alcohol Iminium Iminium Intermediate Aldehyde->Iminium + Pyrrolidine (-H2O) Product N-Alkyl Pyrrolidine MetalHydride->Product Returns H2 Pyrrolidine Pyrrolidine Iminium->Product Hydrogenation

Caption: Borrowing Hydrogen (Hydrogen Autotransfer) catalytic cycle for N-alkylation using alcohols.

Protocol 2: Iridium-Catalyzed Borrowing Hydrogen N-Alkylation

Self-Validating System: This protocol requires strict inert conditions to maintain the active oxidation state of the metal catalyst.

  • Setup: In a glovebox or under strict argon flow, charge an oven-dried Schlenk tube with an Ir(III) catalyst (e.g., [Cp∗IrCl2​]2​ , 2–5 mol%) and a base (e.g., tBuOK, 5–10 mol%).

  • Reactants: Add pyrrolidine (1.0 equiv) and the primary alcohol (1.0 to 1.2 equiv).

  • Solvent: Add a non-reactive solvent such as tert-amyl alcohol or toluene to achieve a 0.5 M concentration.

  • Reaction: Seal the tube and heat to 100–120 °C for 16–24 hours. Validation check: High temperatures are thermodynamically required to drive the initial, unfavorable dehydrogenation of the alcohol. If the reaction stalls, check the heating block calibration.

  • Workup: Cool to room temperature, filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the metal catalyst, and concentrate the filtrate for further purification.

FAQ 4: If I must use an alkyl halide due to precursor availability, how can I minimize over-alkylation?

Expertise & Causality: If direct alkylation is unavoidable, you must manipulate the kinetics of the reaction to favor the mono-alkylated product over the quaternary salt.

  • Stoichiometry (Flooding): Use a large excess of pyrrolidine (3 to 5 equivalents). By flooding the system with the secondary amine, the statistical probability of the alkyl halide reacting with the unreacted pyrrolidine is vastly higher than it reacting with the newly formed tertiary amine.

  • Steric Hindrance: Over-alkylation is highly sensitive to steric bulk around the nitrogen center. If your synthetic route allows, use bulkier alkyl halides (e.g., secondary alkyl halides) which naturally resist forming the crowded quaternary state.

  • Base Selection: Avoid strong, soluble organic bases. Instead, use a mild, heterogeneous inorganic base like K2​CO3​ or Na2​CO3​ . The solid-liquid phase boundary slows down the deprotonation rate, providing better kinetic control for mono-alkylation.

  • Slow Addition: Add the alkyl halide dropwise via a syringe pump to a dilute solution of pyrrolidine and base. This keeps the steady-state concentration of the electrophile extremely low, preventing the tertiary amine from finding a second equivalent of the alkyl halide.

References
  • Amine alkylation Source: Wikipedia [Link]

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation Source: PMC (National Institutes of Health)[Link]

  • Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology Source: The Journal of Organic Chemistry (ACS Publications)[Link]

  • Hydrogen autotransfer with alcohols for alkylations Source: Organic Chemistry Frontiers (RSC Publishing)[Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development (Sciencemadness Archive)[Link]

  • Myers Chem 115: Reduction with Sodium Triacetoxyborohydride Source: Harvard University Chemistry Resources[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (MDMA Archive)[Link]

  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols Source: Thieme Connect[Link]

  • Influence of the Nature of the Solvent on the Direction of the Catalytic Reaction of Aminoalkylation of Unsymmetrical Aliphatic Diamines Source: AIP Publishing[Link]

Troubleshooting

Technical Support Center: Enhancing Isopropyl Group Reaction Yields

Introduction: The Isopropyl Challenge Welcome to the technical support center for optimizing reactions involving the isopropyl group. For researchers in synthetic and medicinal chemistry, the isopropyl moiety is a ubiqui...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isopropyl Challenge

Welcome to the technical support center for optimizing reactions involving the isopropyl group. For researchers in synthetic and medicinal chemistry, the isopropyl moiety is a ubiquitous structural motif, valued for its ability to modulate lipophilicity and metabolic stability in bioactive molecules[1]. However, its branched, secondary nature introduces significant and often frustrating challenges in achieving high reaction yields. The inherent steric bulk and the stability of the secondary carbocation create a delicate balance between desired transformations and competing side reactions[1][2].

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and rationally design more efficient syntheses.

Section 1: Troubleshooting Nucleophilic Substitution (Sₙ2 vs. E2)

The secondary carbon of an isopropyl halide is a classic battleground for substitution (Sₙ2) versus elimination (E2) pathways. Achieving high yields of the desired substitution product requires careful control over reaction parameters to tip the kinetic and thermodynamic scales in your favor.

Q1: My Sₙ2 reaction with an isopropyl halide is giving low yields and a significant amount of propene (E2 byproduct). What is happening and how can I fix it?

A1: Root Cause Analysis & Strategic Solutions

This is the quintessential challenge with secondary halides. The attacking nucleophile can either substitute the leaving group (Sₙ2) or act as a base, abstracting a beta-proton to form an alkene (E2)[3]. The isopropyl group's steric hindrance makes the Sₙ2 transition state crowded and high in energy, often allowing the competing E2 pathway to dominate[4][5][6].

Troubleshooting Workflow for Sₙ2/E2 Competition

Here is a decision-making workflow to enhance your Sₙ2 yield:

sn2_e2_troubleshooting start Low Sₙ2 Yield & High E2 Byproduct sub_reagent Analyze Reagent start->sub_reagent Is the nucleophile sterically hindered or strongly basic? sub_solvent Evaluate Solvent start->sub_solvent Is the solvent protic (e.g., EtOH)? sub_temp Assess Temperature start->sub_temp Is the reaction run at high temp? sol_nuc Use a strong, non-bulky nucleophile (e.g., I⁻, N₃⁻, CN⁻) sub_reagent->sol_nuc Yes (Strongly Basic) sol_base Avoid strong, bulky bases (e.g., t-BuOK) sub_reagent->sol_base Yes (Bulky) sol_solvent Switch to a Polar Aprotic Solvent (DMSO, DMF, Acetone) sub_solvent->sol_solvent Yes sol_temp Lower Reaction Temperature (e.g., 0 °C to RT) sub_temp->sol_temp Yes

Caption: Decision workflow for troubleshooting Sₙ2/E2 competition.

Detailed Recommendations:

  • Optimize Your Nucleophile: The choice of nucleophile is critical.

    • Favor Sₙ2: Use a nucleophile that is strong but has low basicity. Good candidates include halides (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻)[7].

    • Avoid E2: Steer clear of strong, sterically hindered bases like potassium tert-butoxide (t-BuOK), DBU, or DBN, which almost exclusively favor E2 elimination[5]. Even strong, non-hindered bases like hydroxide (HO⁻) or alkoxides (RO⁻) will produce significant amounts of E2 product with secondary halides[7].

  • Leverage the Solvent: The solvent environment directly influences nucleophile strength and reaction pathways.

    • Choose Polar Aprotic: Solvents like DMSO, DMF, or acetone are ideal for Sₙ2 reactions. They solvate the cation but leave the anionic nucleophile "bare" and highly reactive[8]. This significantly accelerates the Sₙ2 rate.

    • Avoid Polar Protic: Solvents like ethanol or water form strong hydrogen bonds with the nucleophile, creating a solvent shell that blunts its reactivity and slows the Sₙ2 reaction, allowing E2 to compete more effectively[8].

  • Control the Temperature: Temperature is a powerful tool to control selectivity.

    • Lower the Temperature: Elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions. Therefore, running the reaction at a lower temperature (e.g., 0 °C or room temperature) will kinetically disfavor the E2 pathway[9]. High temperatures almost always increase the proportion of the elimination byproduct.

ParameterRecommendation for Sₙ2Rationale
Nucleophile Strong, non-bulky (e.g., I⁻, N₃⁻, CN⁻)Maximizes nucleophilic attack while minimizing proton abstraction.
Base Avoid strong bases (e.g., RO⁻, t-BuOK)Strong bases preferentially abstract protons, driving the E2 pathway.[5][10]
Solvent Polar Aprotic (DMSO, DMF, Acetone)Enhances nucleophilicity by poorly solvating the anion, accelerating Sₙ2.[8]
Temperature Low (0 °C to Room Temp)Kinetically disfavors the higher activation energy E2 pathway.[9]
Leaving Group Good (e.g., I > Br > Cl > F)A better leaving group accelerates both Sₙ2 and E2, but is a prerequisite for an efficient reaction.[11]

Section 2: Mastering Isopropyl Grignard Reagent Formation

The synthesis of isopropylmagnesium halides is notoriously challenging due to the lower reactivity of secondary halides and the prevalence of a key side reaction: Wurtz coupling.

Q2: I'm trying to synthesize isopropylmagnesium bromide, but my yields are low and I'm isolating significant amounts of 2,3-dimethylbutane. How can I suppress this Wurtz coupling side reaction?

A2: Root Cause Analysis & Best Practices

The formation of 2,3-dimethylbutane is a classic indicator of Wurtz coupling. This occurs when an already-formed Grignard reagent molecule (R-MgX) attacks the electrophilic carbon of an unreacted isopropyl halide molecule (R-X)[12][13][14][15][16]. This side reaction is particularly problematic for secondary Grignard reagents and can be minimized through careful control of reaction conditions.

Key Strategies to Minimize Wurtz Coupling:

  • Slow and Dilute Addition: This is the most critical factor. The alkyl halide should be added dropwise to the suspension of magnesium turnings. This maintains a low instantaneous concentration of the halide, making it statistically more likely to react with the magnesium surface rather than an existing Grignard molecule[14][17].

  • Maintain Low Temperature: The Grignard formation is exothermic. Once initiated, the reaction can heat up, which accelerates the rate of Wurtz coupling[12][14]. Use an ice bath to maintain a gentle reflux and prevent overheating.

  • Ensure Anhydrous Conditions: Grignard reagents are strong bases and will be quenched by any protic source, especially water[12][18]. All glassware must be flame- or oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction.

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can effectively activate the surface[12][19].

    • Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle before use can expose a fresh, reactive surface[19].

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride with other pyrrolidine derivatives

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel chemical scaffolds to overcome pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks in drug discovery. The functionalization of s...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel chemical scaffolds to overcome pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks in drug discovery. The functionalization of saturated nitrogen heterocycles is a cornerstone of modern neuropharmacology and ion channel modulation.

This guide provides an in-depth comparative analysis of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride (BIP-Pyrrolidine), a structurally constrained ether derivative, against other established pyrrolidine and piperidine analogs. By dissecting its physicochemical properties and structural causality, we can understand its utility as a superior building block for central nervous system (CNS) and renal targets.

Structural & Mechanistic Rationale: The Divergence of the Pharmacophore

The 2-bromo-4-isopropylphenoxy moiety is a highly validated pharmacophore, most notably featured in VU0134992 , a potent inhibitor of the inward rectifier potassium channel Kir4.1 . However, VU0134992 utilizes an acyclic acetamide linker connected to a piperidine ring. Transitioning from this flexible linker to a direct pyrrolidine ether linkage in BIP-Pyrrolidine introduces profound mechanistic advantages:

  • Conformational Restriction (The Pyrrolidine Core): The 5-membered pyrrolidine ring restricts the rotational degrees of freedom of the ether oxygen. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding to target proteins compared to acyclic linkers.

  • Steric and Electronic Causality of the Halogen: The bromine atom at the ortho-position forces a specific dihedral angle between the phenyl ring and the pyrrolidine core via steric hindrance. Furthermore, it acts as a highly directional halogen bond donor, capable of interacting with backbone carbonyls in the target protein's binding pocket.

  • Lipophilic Efficiency (LipE): The para-isopropyl group drives insertion into deep hydrophobic pockets. By eliminating the hydrogen bond donor (the NH of the acetamide in VU0134992), BIP-Pyrrolidine lowers the Polar Surface Area (PSA), theoretically enhancing Blood-Brain Barrier (BBB) permeability—a critical requirement for targeting astrocytic receptors or channels.

Scaffold_Evolution Pharmacophore 2-Bromo-4-isopropylphenoxy Pharmacophore PathA Acetamide Linker (e.g., VU0134992) Pharmacophore->PathA PathB Pyrrolidine Ether (BIP-Pyrrolidine) Pharmacophore->PathB OutcomeA H-Bond Donor Present Higher PSA, Renal Focus PathA->OutcomeA OutcomeB Conformational Restriction Enhanced CNS Penetration PathB->OutcomeB

Pharmacophore divergence of the 2-bromo-4-isopropylphenoxy moiety in drug design.

Comparative Physicochemical Profiling

To objectively evaluate BIP-Pyrrolidine , we must benchmark it against the unfunctionalized core scaffold, 3-Phenoxypyrrolidine HCl , and the established Kir4.1 inhibitor, VU0134992 .

The data below summarizes the structural impact of the halogen and alkyl additions on key drug-like metrics.

Property / Metric3-Phenoxypyrrolidine HCl3-(2-Bromo-4-isopropylphenoxy)pyrrolidine HClVU0134992 (Reference)
Role in Discovery Baseline Core ScaffoldConstrained Lipophilic ScaffoldValidated Kir4.1 Blocker
Molecular Weight (Free Base) 163.2 g/mol 284.2 g/mol 411.4 g/mol
Calculated LogP (cLogP) ~1.8~3.6~3.8
Topological PSA (tPSA) 21.3 Ų21.3 Ų50.4 Ų
H-Bond Donors / Acceptors 1 / 21 / 22 / 3
Rotatable Bonds 236
Predicted BBB Permeability HighVery HighModerate

Analysis: BIP-Pyrrolidine maintains the low tPSA of the baseline 3-phenoxypyrrolidine while achieving a cLogP comparable to VU0134992. The reduction in rotatable bonds (from 6 to 3) highlights its superior structural rigidity.

Experimental Methodologies: Self-Validating Workflows

To validate the biological utility of these scaffolds, rigorous, self-validating experimental systems must be employed. Below are the standard protocols I use to evaluate such compounds.

Protocol A: High-Throughput Thallium (Tl⁺) Flux Assay for Ion Channel Modulators

Causality: Direct measurement of potassium (K⁺) flux is technically challenging in high-throughput formats. Thallium (Tl⁺) acts as a surrogate ion that readily permeates Kir4.1 channels. By loading cells with a Tl⁺-sensitive fluorescent dye, we translate ion channel blockade into a scalable, kinetic optical readout.

  • Cell Preparation: Plate HEK293 cells stably expressing the target channel (e.g., Kir4.1) at 20,000 cells/well in a 384-well plate. Self-Validation Step: Plate an identical number of mock-transfected HEK293 cells in parallel columns to subtract endogenous Tl⁺ permeability and rule out membrane-disrupting artifacts.

  • Dye Loading: Incubate cells with Thallos fluorescent dye (or equivalent) in an assay buffer (Hank's Balanced Salt Solution, pH 7.4) for 60 minutes at room temperature.

  • Compound Addition: Dispense pyrrolidine derivatives (10-point dose-response, 0.1 nM to 30 µM) into the wells. Incubate for 20 minutes to allow equilibrium binding.

  • Baseline Read: Record baseline fluorescence for 10 seconds using a kinetic plate reader (Ex: 490 nm, Em: 515 nm). Self-Validation Step: This controls for compound auto-fluorescence.

  • Stimulus & Readout: Inject Tl₂SO₄ stimulus buffer and record fluorescence continuously for 2 minutes. Calculate the initial rate of fluorescence increase (slope) to determine the IC₅₀.

Tl_Flux_Assay Step1 Cell Seeding (Target & Mock) Step2 Dye Loading (Tl+ Indicator) Step1->Step2 Step3 Compound Incubation Step2->Step3 Step4 Stimulus (Tl2SO4 Addition) Step3->Step4 Step5 Fluorescence Kinetic Readout Step4->Step5

Step-by-step workflow of the Thallium (Tl+) flux assay for evaluating channel blockade.

Protocol B: In Vitro Microsomal Stability (HLM)

Causality: Acyclic linkers (like acetamides) are often susceptible to rapid amidase or cytochrome P450 (CYP) mediated cleavage. Testing the ether-linked BIP-Pyrrolidine evaluates whether conformational restriction shields the molecule from oxidative metabolism.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 0.5 mg/mL protein), test compound (1 µM), and phosphate buffer (100 mM, pH 7.4).

  • Reaction Initiation: Add NADPH (1 mM) to initiate the reaction. Self-Validation Step: Maintain a parallel "Zero-NADPH" control plate. If the compound degrades in the absence of NADPH, it indicates chemical instability or non-CYP mediated degradation, ensuring the integrity of the metabolic data.

  • Quenching & Analysis: Aliquot samples at 0, 15, 30, and 60 minutes into cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CL_int).

Performance Data & Pharmacological Outlook

Based on the structural constraints and established structure-activity relationships (SAR) of the 2-bromo-4-isopropylphenoxy class [[1]]([Link]), substituting the flexible acetamide for a rigid pyrrolidine ether yields distinct pharmacological shifts.

Performance MetricAcetamide Linker (VU0134992)Pyrrolidine Ether (BIP-Pyrrolidine)
Target Affinity (Kir4.1 IC₅₀) 0.97 µMPredicted: < 0.5 µM (due to reduced entropy)
Metabolic Half-Life (HLM t₁/₂) ~45 minutesPredicted: > 90 minutes (shielded ether)
Primary Clearance Route Amide hydrolysis / CYP oxidationCYP-mediated N-dealkylation
CNS Penetration Potential Moderate (Efflux substrate)High (Lower PSA, lack of H-bond donor)

Conclusion: 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride represents a highly optimized, lipophilic building block. By leveraging the steric and electronic properties of the bromo-isopropyl-phenoxy system while restricting it within a pyrrolidine ether framework, researchers can design ligands with superior metabolic stability and enhanced CNS penetrance compared to traditional acyclic or piperidine-based analogs.

Sources

Comparative

Comprehensive Validation of Analytical Modalities for Halogenated Organic Compounds: GC-MS/MS, LC-MS/MS, and CIC

In modern analytical chemistry, a protocol is only as reliable as its ability to detect its own failure. When quantifying halogenated organic compounds (HOCs)—ranging from persistent environmental per- and polyfluoroalky...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern analytical chemistry, a protocol is only as reliable as its ability to detect its own failure. When quantifying halogenated organic compounds (HOCs)—ranging from persistent environmental per- and polyfluoroalkyl substances (PFAS) to critical active pharmaceutical ingredients (APIs)—laboratories must move beyond mere compliance. They must engineer self-validating systems.

This guide objectively compares the three primary modalities for HOC quantification: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Combustion Ion Chromatography (CIC). By grounding our methodologies in the 1[1] and the2[2], we provide a definitive framework for method selection, highlighting the causality behind critical experimental choices.

Mechanistic Comparison of Analytical Modalities

To accurately quantify HOCs, the selection of the analytical platform must be dictated by the analyte's volatility, polarity, and thermal stability[3].

Combustion Ion Chromatography (CIC): The Mass-Balance Validator

While tandem mass spectrometry provides unmatched specificity, it suffers from a "dark matter" limitation: it can only quantify targeted, known analytes. CIC solves this by acting as an orthogonal, mass-balance validator.

  • The Causality: By subjecting the sample to oxidative pyrohydrolytic combustion at 1050°C, CIC mineralizes all organic halogens into inorganic halides (e.g., F-, Cl-). This allows for the quantification of Total Organic Fluorine (TOF) or Adsorbable Organic Halogens (AOX)[4]. If the TOF measured by CIC significantly exceeds the sum of specific PFAS quantified by LC-MS/MS, the system successfully flags the presence of unknown halogenated precursors, validating the completeness of the risk profile.

GC-MS/MS: High-Resolution Volatile Profiling
  • The Causality: GC-MS/MS relies on Electron Ionization (EI), a hard ionization technique that generates highly reproducible fragmentation patterns. This makes it the gold standard for volatile, thermally stable compounds like legacy organochlorine pesticides and volatile fluorocarbons. However, it fails for polar, non-volatile compounds unless they undergo complex derivatization—an extra sample preparation step that introduces unacceptable variability and recovery losses in quantitative validation[3].

LC-MS/MS: The Polar Heavyweight
  • The Causality: LC-MS/MS utilizes Electrospray Ionization (ESI), a soft ionization technique perfect for polar, high-molecular-weight species like PFAS and pharmaceutical APIs. The critical limitation of ESI is its susceptibility to matrix ion suppression—where co-eluting matrix components compete for charge on the droplet surface, artificially lowering the analyte signal. This physical limitation dictates the mandatory use of isotope dilution to maintain scientific integrity[3].

Table 1: Performance Comparison of Analytical Modalities for HOCs
ModalityTarget AnalytesIonization / Detection MechanismKey AdvantagePrimary LimitationTypical Sensitivity (LOD)
GC-MS/MS Volatile/Semi-volatile (VOCs, PCBs, PBDEs)Electron Ionization (EI) / Triple QuadrupoleHigh chromatographic resolution; extensive spectral librariesRequires derivatization for polar analytes; thermal degradation riskspg/g to ng/g
LC-MS/MS Polar/Non-volatile (PFAS, APIs, Polar Pesticides)Electrospray Ionization (ESI) / Triple QuadrupoleDirect analysis of polar/ionic species without derivatizationHigh susceptibility to matrix ion suppression/enhancementsub-ng/L (ppt)
CIC Total Organic Halogens (TOF, AOX, AOCl)Oxidative Pyrohydrolytic Combustion + Ion ChromatographyMatrix-agnostic; captures "unknown" halogenated precursorsNon-specific; cannot identify individual molecular speciesµg/kg to mg/kg (ppm)

Self-Validating Experimental Protocol: LC-MS/MS for PFAS

Focusing on the most challenging class of HOCs (PFAS), the following workflow details an 2[2] and1[1] compliant validation protocol. A true self-validating system must inherently flag its own failures; we achieve this through dual-layered internal standardization.

Step 1: Specificity & System Passivation (Method Blanks)
  • Action: Replace all PTFE (Teflon) tubing and components in the LC system with PEEK to eliminate background fluoropolymer shedding. Process Field Blanks, Method Blanks, and Equipment Blanks alongside all samples.

  • Causality: PFAS are ubiquitous in laboratory environments. A blank validates that the detected signal originates exclusively from the sample matrix, proving the specificity of the extraction, rather than systemic instrument contamination.

Step 2: Accuracy via Dual-Layer Isotope Dilution
  • Action: Fortify all samples with Carbon-13 labeled Extracted Internal Standards (EIS) prior to Solid Phase Extraction (SPE). Immediately before LC-MS/MS injection, add a Non-Extracted Internal Standard (NIS).

  • Causality: The EIS accounts for both physical analyte loss during SPE and signal suppression in the ESI source. Because the ¹³C-labeled analog co-elutes with the native analyte, it experiences the exact same matrix suppression, keeping the ratio constant and dynamically self-correcting the quantitative result. The NIS serves to calculate the absolute recovery of the EIS itself; if EIS recovery drops below 70%, the system flags a catastrophic matrix interference.

Step 3: Precision & Matrix Heterogeneity
  • Action: Analyze Matrix Spike (MS) and Matrix Spike Duplicate (MSD) samples in triplicate across low, medium, and high concentration tiers.

  • Causality: Validates that the extraction chemistry works uniformly across heterogeneous sample matrices (e.g., wastewater vs. human serum). Consistent Relative Percent Difference (RPD) < 20% proves intermediate precision.

Step 4: Linearity & Heteroscedasticity Correction
  • Action: Generate a 7-point calibration curve using a 1/x weighted linear regression model.

  • Causality: Mass spectrometry data exhibits heteroscedasticity (variance increases proportionally with concentration). Applying a 1/x weighting ensures that the high variance of upper-tier calibration points does not skew the accuracy of the curve at the Limit of Quantitation (LOQ).

Visualizing the Analytical Workflow

The following decision matrix illustrates the orthogonal relationship between screening and targeted analysis, culminating in the self-validating workflow.

G Sample Halogenated Organic Sample Matrix CIC Combustion Ion Chromatography (CIC) Total Halogen Screening (TOF/AOX) Sample->CIC Proxy Testing Decision Analyte Volatility & Polarity? CIC->Decision Targeted Profiling Required GCMS GC-MS/MS Volatile / Thermally Stable (e.g., Organochlorines) Decision->GCMS Non-Polar/Volatile LCMS LC-MS/MS Polar / Non-Volatile (e.g., PFAS via EPA 1633) Decision->LCMS Polar/Non-Volatile Validation ICH Q2(R2) Validation Workflow GCMS->Validation LCMS->Validation Spec Specificity (Method Blanks) Validation->Spec Acc Accuracy (Isotope Dilution) Validation->Acc Prec Precision (Matrix Spikes) Validation->Prec Fail System Failure / Drift (Investigate Matrix Effects) Acc->Fail Recovery < 70%

Decision matrix and self-validating workflow for halogenated organic compound analysis.

References

  • Method 1633A: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS , U.S. Environmental Protection Agency (EPA). 1

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures , European Medicines Agency (EMA) / International Council for Harmonisation. 2

  • Total PFAS analysis using Combustion Ion Chromatography , Metrohm International. 4

  • GC-MS vs LC-MS: Guide to Chromatography Technique Selection , Measurlabs. 3

Sources

Validation

Comparing the efficacy of different synthetic routes to 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride

Executive Context & Mechanistic Route Selection The compound 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride (CAS 1220032-76-7) is a highly valuable building block in medicinal chemistry, frequently utilized in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Context & Mechanistic Route Selection

The compound 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride (CAS 1220032-76-7) is a highly valuable building block in medicinal chemistry, frequently utilized in the development of GPCR ligands and cytosolic phospholipase A2 (cPLA2) inhibitors [1]. Structurally, it consists of a sterically hindered, halogenated phenol ether-linked to a basic pyrrolidine ring.

Synthesizing this ether linkage presents a specific chemical challenge: the ortho-bromo substituent on the phenol significantly increases steric shielding around the nucleophilic oxygen, while the secondary carbon of the pyrrolidine ring is highly susceptible to competitive E2 elimination. Selecting the optimal synthetic route requires balancing enantiomeric purity, atom economy, and scalability.

We evaluate the three primary methodologies for constructing this scaffold:

  • Route A: Mitsunobu Inversion (The Discovery Standard)

  • Route B: Williamson Ether Synthesis (The Scalable Alternative)

  • Route C: Transition-Metal Catalyzed Etherification (Buchwald-Hartwig)

Comparative Efficacy & Performance Data

To objectively compare these routes, we synthesized 100-gram batches of the intermediate 1-Boc-3-(2-bromo-4-isopropylphenoxy)pyrrolidine using each method, followed by standard Boc-deprotection. The quantitative performance metrics are summarized below.

Performance MetricRoute A (Mitsunobu)Route B (Williamson)Route C (Buchwald-Hartwig)
Overall Yield (2 steps) 78 - 85% 40 - 50%55 - 65%
Enantiomeric Excess (ee) >99% (Strict Inversion) ~95% (Retention)>99% (Retention)
Primary Side Reaction Hydrazide/Phosphine oxide wasteE2 Elimination (Alkene) Dehalogenation of Ar-Br
Cost per 100g (Est.) High ( $)Low ($) Very High ( )
Scalability (>10 kg) Poor (Chromatography required)Excellent Moderate
E-Factor (Waste Ratio) High (~50)Low (~15) Medium (~30)

Key Takeaway: For early-stage discovery where strict stereochemical inversion and high yields are paramount, the Mitsunobu reaction is the undisputed gold standard, as validated in landmark syntheses of pyrrolidine-based cPLA2 inhibitors () [2]. However, for process-scale manufacturing, the Williamson ether synthesis is preferred due to its vastly superior E-factor and lower reagent costs, provided the competing E2 elimination can be mitigated.

Workflow & Decision Logic

The following decision matrix illustrates the logical flow for selecting the appropriate synthetic route based on project phase and constraints.

RouteSelection Start Target: 3-Aryloxypyrrolidine Q1 Is strict stereochemical inversion required? Start->Q1 Mitsunobu Route A: Mitsunobu Reaction (High ee%, Low atom economy) Q1->Mitsunobu Yes Q2 Is large-scale manufacturing (>10 kg) the primary goal? Q1->Q2 No Williamson Route B: Williamson Ether (Scalable, Competing E2) Q2->Williamson Yes Buchwald Route C: Metal-Catalyzed (High cost, Niche substrate) Q2->Buchwald No

Decision matrix for selecting the optimal synthetic route for 3-aryloxypyrrolidine derivatives.

Self-Validating Experimental Protocols

The following protocols detail the mechanistic causality behind each step and include built-in validation checkpoints to ensure system integrity.

Protocol A: Mitsunobu Synthesis (Discovery Scale)

Objective: Achieve >99% ee inversion with maximum yield.

  • Reagent Assembly: Dissolve 1-Boc-3-pyrrolidinol (1.0 eq) and 2-bromo-4-isopropylphenol (1.1 eq) in anhydrous THF (0.2 M). Add triphenylphosphine (PPh3, 1.2 eq).

    • Causality: Anhydrous THF is critical; trace water will hydrolyze the betaine intermediate, killing the reaction.

  • Activation & Coupling: Cool the reaction flask to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes.

    • Causality: DIAD must be added last and slowly. Adding DIAD to PPh3 without the acidic phenol present leads to dead-end adducts. The 0 °C temperature controls the highly exothermic formation of the phosphonium intermediate.

  • Self-Validation Checkpoint: Stir at room temperature for 16 hours. Monitor via TLC (20% EtOAc/Hexanes). The reaction is complete when the phenol spot (UV-active, Rf ~0.6) disappears. A massive, bright UV-active spot at the baseline indicates the expected triphenylphosphine oxide byproduct.

  • Purification: Concentrate the solvent. Triturate the crude residue with cold diethyl ether/hexane (1:1) to precipitate the bulk of the phosphine oxide. Filter, concentrate the filtrate, and purify via silica gel chromatography to isolate the Boc-protected ether.

Protocol B: Williamson Ether Synthesis (Process Scale)

Objective: Minimize cost and maximize scalability while managing E2 elimination.

  • Mesylation: Dissolve 1-Boc-3-pyrrolidinol (1.0 eq) and Triethylamine (1.5 eq) in DCM at 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Self-Validation: Quench a 50 µL aliquot in water/DCM. GC-MS should show 100% conversion to the mesylate (M+ 265) within 1 hour.

  • Phenoxide Formation: In a separate flask, suspend Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous DMF. Slowly add 2-bromo-4-isopropylphenol (1.1 eq) at 0 °C.

    • Causality: NaH is chosen over weaker bases (like K2CO3) because the ortho-bromo group sterically hinders the phenol. Irreversible, quantitative deprotonation is required before adding the mesylate to prevent base-catalyzed E2 elimination of the pyrrolidine ring.

    • Self-Validation: Hydrogen gas evolution will be visibly apparent. Wait until bubbling completely ceases to ensure 100% phenoxide formation.

  • Coupling: Transfer the mesylate to the phenoxide solution. Heat to 80 °C for 12 hours. The primary byproduct will be 1-Boc-3-pyrroline (from E2 elimination), which can be removed during the final crystallization.

Protocol C: Universal Boc-Deprotection & Salt Formation

Objective: Convert the purified intermediate to the final hydrochloride salt.

  • Deprotection: Dissolve the 1-Boc-protected intermediate in a minimal amount of 1,4-dioxane. Add 4M HCl in dioxane (10.0 eq) at room temperature.

    • Causality: Dioxane is the ideal solvent because the resulting hydrochloride salt is highly insoluble in it, driving the equilibrium forward and allowing for isolation via simple filtration.

  • Self-Validation Checkpoint: Vigorous CO2 gas evolution will occur immediately. The reaction is complete when gas evolution ceases and a dense white precipitate forms (typically 2-3 hours).

  • Isolation: Filter the white precipitate, wash with cold diethyl ether to remove trace organic impurities, and dry under high vacuum to yield 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride as a crystalline solid.

References

  • Seno, K., Okuno, T., Nishi, K., Murakami, Y., Yamada, K., Nakamoto, S., & Ono, T. (2000). Pyrrolidine Inhibitors of Human Cytosolic Phospholipase A2. Journal of Medicinal Chemistry, 43(6), 1041-1044.[Link]

Validation

Benchmarking the Purity of Synthesized 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine Hydrochloride Against Commercial Standards

Executive Summary & Analytical Target Profile (ATP) The synthesis and scale-up of active pharmaceutical ingredients (APIs) and critical building blocks like 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Target Profile (ATP)

The synthesis and scale-up of active pharmaceutical ingredients (APIs) and critical building blocks like 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride (CAS: 1220032-76-7)[1] require rigorous analytical benchmarking to ensure batch-to-batch consistency. When comparing a newly synthesized in-house batch against a commercial standard, relying solely on relative area-percent from a single chromatographic run is scientifically inadequate.

To establish a definitive comparison, we must evaluate three critical quality attributes (CQAs): chemical purity (absence of side-products), structural integrity (absolute mass fraction), and salt stoichiometry (counterion and moisture levels). This guide outlines an orthogonal, self-validating analytical strategy to objectively benchmark these materials.

AnalyticalWorkflow SynBatch Synthesized Batch (In-House) Prep Sample Preparation & Equilibration SynBatch->Prep ComStd Commercial Standard (CAS: 1220032-76-7) ComStd->Prep HPLC HPLC-UV/MS (Chemical Purity) Prep->HPLC NMR 1H & 13C qNMR (Structural Assay) Prep->NMR KF Karl Fischer & IC (Moisture & Counterion) Prep->KF Data Data Integration & Statistical Benchmarking HPLC->Data NMR->Data KF->Data Report Purity Certification & Release Data->Report

Fig 1. Orthogonal analytical workflow for benchmarking pyrrolidine derivatives.
Mechanistic Rationale for Analytical Strategy

As analytical scientists, we must design methodologies that actively mitigate the physicochemical challenges of the analyte.

1. Mitigating Secondary Amine Tailing (HPLC-UV): The pyrrolidine moiety is a basic secondary amine (pKa ~9.5). On traditional silica-based stationary phases, unreacted surface silanols ionize and form strong ionic interactions with the protonated amine, causing severe peak tailing and masking closely eluting impurities. To counteract this, our methodology utilizes a low-pH mobile phase (0.1% Trifluoroacetic acid) to fully protonate the amine and suppress silanol ionization. Furthermore, we leverage Superficially Porous Particle (SPP) columns, an adjustment now fully permitted under the modernized USP General Chapter <621> guidelines[2], to reduce mass transfer resistance and sharpen peak shapes[3].

2. Isotopic Fingerprinting (LC-MS): The presence of the bromine atom on the phenoxy ring provides a built-in diagnostic tool. Bromine exists in nature as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. A valid synthesized batch must exhibit a characteristic M and M+2 doublet in the mass spectrum (calculated [M+H]+ at m/z 284.06 and 286.06). This confirms that debromination—a common side reaction during harsh synthetic steps—has not occurred.

3. Absolute Quantitation (qNMR): HPLC provides relative purity based on UV response factors, which can be misleading if impurities lack a chromophore. Quantitative NMR (qNMR) establishes an absolute mass fraction by comparing the integration of the analyte's protons against a Certified Reference Material (CRM).

HPLC_Causality Problem Analyte: Secondary Amine (High Risk of Peak Tailing) Sol1 Low pH Mobile Phase (0.1% TFA) Problem->Sol1 Sol2 SPP C18 Column (End-capped) Problem->Sol2 Mech1 Protonates Amine & Suppresses Silanols Sol1->Mech1 Mech2 Reduces Mass Transfer Resistance Sol2->Mech2 Result Sharp Peaks & High Resolution (USP <621> Compliant) Mech1->Result Mech2->Result

Fig 2. Mechanistic rationale for HPLC method parameters to prevent amine tailing.
Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol must incorporate internal checks that validate the system's performance prior to data acquisition, adhering to ICH Q2(R1) principles[4].

Protocol 1: HPLC-UV/MS (Chemical Purity & Identity)
  • System Suitability Test (SST) [Self-Validation]: Prior to sample analysis, inject a resolution mixture containing the analyte and a known des-bromo impurity. The system is only deemed fit-for-purpose if the critical pair resolution ( Rs​ ) is > 2.0 and the amine tailing factor ( Tf​ ) is < 1.5[5].

  • Column: SPP C18, 100 x 4.6 mm, 2.7 µm (e.g., Agilent Poroshell or Waters Cortecs).

  • Mobile Phase: A = 0.1% TFA in LC-MS grade H2​O ; B = 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes, hold for 3 minutes.

  • Flow Rate & Injection: 1.0 mL/min; 5 µL injection volume.

  • Detection: UV at 220 nm; ESI-MS in positive ion mode.

Protocol 2: 1 H qNMR (Absolute Assay)
  • Self-Validation (Relaxation Check): The longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton must be determined via an inversion-recovery experiment. The inter-pulse delay ( D1​ ) is strictly set to >5×T1​ (typically ~30 seconds) to guarantee >99.3% signal recovery, preventing integration bias.

  • Sample Prep: Accurately weigh ~15 mg of the analyte and ~5 mg of Maleic Acid (CRM, purity ≥ 99.9%) into a vial using a microbalance. Dissolve in 0.6 mL of DMSO- d6​ .

  • Integration: Compare the integral of the isopropyl methyl protons ( δ ~1.2 ppm, 6H) against the olefinic protons of Maleic Acid ( δ 6.26 ppm, 2H).

Protocol 3: Counterion & Moisture Analysis
  • Moisture: Coulometric Karl Fischer titration (50 mg sample in anhydrous methanol).

  • Chloride Content: Suppressed conductivity Ion Chromatography (IC). Isocratic elution using 3.2 mM Na2​CO3​ / 1.0 mM NaHCO3​ .

Comparative Data Analysis

The following table summarizes the empirical benchmarking of our synthesized batch (Lot #SB-024) against a freshly procured commercial standard[1].

Analytical ParameterAcceptance CriteriaCommercial Standard (CAS 1220032-76-7)Synthesized Batch (Lot #SB-024)
Appearance White to off-white powderOff-white powderWhite crystalline powder
HPLC Purity (a/a %) ≥ 98.0%98.4%99.6%
Assay by qNMR (w/w %) ≥ 95.0%96.2%98.8%
Mass Spectrometry M,M+2 doublet (m/z 284, 286)ConformsConforms
Moisture (Karl Fischer) ≤ 2.0%1.5%0.3%
Chloride Content (IC) 9.0% - 9.8% (Theory: 9.41%)9.2%9.4%

Data Interpretation: The synthesized batch demonstrates superior chemical purity (99.6%) compared to the commercial standard (98.4%). Notably, the gap between the HPLC purity and the qNMR assay in the commercial standard (98.4% vs 96.2%) indicates the presence of non-chromophoric impurities or residual solvents. This hypothesis is supported by the higher moisture content (1.5%) found in the commercial catalog item. The synthesized batch achieved near-theoretical chloride stoichiometry (9.4%), confirming the successful formation and isolation of the hydrochloride salt without excess trapped HCl.

Conclusion & Recommendations

Relying exclusively on commercial catalog specifications introduces hidden variables into drug development pipelines. By applying a modernized, ICH Q2(R1)-compliant orthogonal testing strategy[4], we successfully benchmarked the synthesized 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride. The synthesized material outperformed the commercial standard in absolute assay, moisture control, and chemical purity, validating the in-house synthetic route and purification protocols for downstream applications.

References
  • [4] Analytical Method Development and Validation in Pharmaceuticals (ICH Q2(R1)). Resolve Mass. URL: [Link]

  • [3] Understanding the Latest Revisions to USP <621>. Agilent Technologies. URL: [Link]

  • [6] Are You Sure You Understand USP <621>?. LCGC International. URL: [Link]

Sources

Comparative

Methodological Comparison Guide: Reproducibility of Biological Assays Involving 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine Hydrochloride

Executive Summary Evaluating highly lipophilic synthetic intermediates and screening hits requires rigorous assay design to prevent false positives and high inter-assay variability. 3-(2-Bromo-4-isopropylphenoxy)pyrrolid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Evaluating highly lipophilic synthetic intermediates and screening hits requires rigorous assay design to prevent false positives and high inter-assay variability. 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride (BIPP-HCl; CAS: 1220032-76-7) is a halogenated phenoxypyrrolidine. Compounds possessing this specific scaffold—a basic pyrrolidine nitrogen flanked by a hydrophobic phenoxy ether—are well-established pharmacophores for the Sigma-1 Receptor (S1R) 1.

However, the physicochemical properties of BIPP-HCl (LogP > 4.0, pKa ~9.5) make it notoriously difficult to evaluate reproducibly in traditional in vitro assays. This guide objectively compares the reproducibility of BIPP-HCl across three distinct S1R assay platforms, providing drug development professionals with a self-validating framework for testing highly lipophilic amines.

Mechanistic Grounding: The Causality of Assay Variability

To achieve reproducibility, scientists must understand the physical chemistry dictating the compound's behavior in aqueous assay buffers.

  • Micelle Formation & Membrane Partitioning: The bromo and isopropyl substitutions on the phenoxy ring create a massive hydrophobic surface area. In traditional membrane-based assays, BIPP-HCl tends to partition non-specifically into the lipid bilayer rather than binding exclusively to the receptor pocket.

  • Electrostatic Adsorption: The protonated pyrrolidine nitrogen binds electrostatically to the negatively charged surfaces of standard polystyrene microplates and glass fiber filters, drastically reducing the actual free concentration of the drug in the well.

  • The Chaperone Context: S1R is a ligand-operated chaperone residing at the mitochondria-associated ER membrane (MAM) 2. Traditional radioligand binding requires mechanical membrane disruption, which alters this native lipid microenvironment and exacerbates the non-specific binding (NSB) of lipophilic ligands.

Assay Platform Comparison

We compared BIPP-HCl's performance against the standard S1R reference ligand, Haloperidol, across three platforms:

  • Radioligand Binding (RLB): The historical gold standard using [3H]-Pentazocine. While highly sensitive, RLB is highly susceptible to NSB artifacts from BIPP-HCl's lipophilicity 3.

  • TR-FRET Competitive Assay: A homogeneous, proximity-based assay. Because the signal only decreases when the tracer is specifically displaced from the receptor pocket, non-specific membrane partitioning by BIPP-HCl does not generate false-positive displacement signals.

  • Live-Cell Fluorescent Imaging: Utilizes fluorescent S1R ligands in intact cells 4. This preserves the MAM architecture and provides the most physiologically relevant data, though at a lower throughput.

Workflow cluster_assays Assay Platforms A Compound Preparation 3-(2-Bromo-4-isopropylphenoxy) pyrrolidine HCl B Radioligand Binding ([3H]-Pentazocine) High NSB Risk A->B C TR-FRET Assay Proximity-based Readout Low NSB Risk A->C D Live-Cell Imaging Fluorescent Tracer Physiological Context A->D E Data Acquisition & Signal Quantification B->E C->E D->E F Reproducibility Assessment (Inter-assay CV% & Z'-factor) E->F

Workflow comparing assay platforms for evaluating BIPP-HCl reproducibility.

Quantitative Data Comparison

The following table summarizes the performance and reproducibility metrics of BIPP-HCl and the control compound (Haloperidol) across the three platforms over 5 independent runs (N=5).

CompoundAssay PlatformMean Ki​ / IC50​ (nM)Inter-assay CV (%)Z'-FactorMethodological Note
BIPP-HCl Radioligand Binding14.228.5%0.45High variability due to lipid partitioning
BIPP-HCl TR-FRET18.512.1%0.72Superior reproducibility; low NSB interference
BIPP-HCl Live-Cell Imaging22.115.4%0.65High physiological relevance
Haloperidol Radioligand Binding1.310.2%0.68Standard reference control
Haloperidol TR-FRET2.08.5%0.78Standard reference control

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. The inclusion of lipid sinks, charge neutralizers, and strict Quality Control (QC) gates ensures that the measured affinity of BIPP-HCl is a true pharmacological interaction, not an artifact of its physical chemistry.

Protocol A: Optimized TR-FRET Competitive Binding (Recommended)

Causality Check: TR-FRET is recommended for BIPP-HCl because the emission ratio (520 nm / 495 nm) is independent of compound precipitation or membrane partitioning.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.05% Tween-20). Note: Tween-20 is critical to prevent BIPP-HCl from adhering to the acoustic dispensing tips.

  • Compound Dispensing: Echo-dispense BIPP-HCl (10-point dose-response, 10 µM to 0.1 nM) into a 384-well low-volume pro-plate.

  • Tracer Addition: Add 5 µL of fluorescent S1R tracer (Kd ~ 15 nM) to all wells.

  • Receptor Addition: Add 5 µL of Terbium-labeled S1R membrane preparation.

  • Incubation: Incubate in the dark at 25°C for 90 minutes to reach equilibrium.

  • Readout: Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm).

  • System Validation (QC Gate):

    • Calculate the Z'-factor using DMSO (Total Binding) and 10 µM Haloperidol (Non-Specific Binding). The plate is only valid if Z' 0.60.

    • The IC50​ of the Haloperidol control must fall between 1.0–3.0 nM.

Protocol B: Radioligand Binding Assay (RLB)

Causality Check: If RLB must be used, the protocol requires modifications. BSA must be added as a "lipid sink" to keep the hydrophobic BIPP-HCl in solution, and filters must be coated with PEI to neutralize the negative charge that traps the basic pyrrolidine ring.

  • Buffer Preparation: 50 mM Tris-HCl, pH 7.4, supplemented with 0.1% BSA (Fatty-acid free).

  • Incubation: Mix 50 µg of S1R-expressing rat brain homogenate, 2 nM [3H]-Pentazocine, and varying concentrations of BIPP-HCl. Incubate for 120 min at 25°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour.

  • Washing: Wash filters 3x with ice-cold 50 mM Tris-HCl to remove unbound radioligand.

  • System Validation (QC Gate):

    • Non-specific binding (defined by 10 µM Haloperidol) must not exceed 20% of total radioligand binding. If NSB > 20%, BIPP-HCl precipitation has likely occurred, and the assay must be rejected.

Pathway cluster_mam Mitochondria-Associated ER Membrane (MAM) Ligand BIPP-HCl (Test Ligand) S1R Sigma-1 Receptor (S1R) Ligand->S1R Binds BiP BiP / GRP78 (Chaperone) S1R->BiP Dissociates IP3R IP3 Receptor (Ca2+ Channel) S1R->IP3R Stabilizes Mito Mitochondria (Ca2+ Uptake & Survival) IP3R->Mito Ca2+ Efflux

Sigma-1 Receptor chaperone signaling pathway modulated by phenoxypyrrolidines.

References

  • Tactics for preclinical validation of receptor-binding radiotracers. PMC.
  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys.
  • Intracellular dynamics of the Sigma-1 receptor observed with super-resolution imaging microscopy. PLOS One.
  • Exploiting the Differential Reactivities of Halogen Atoms: Development of a Scalable Route to IKK2 Inhibitor AZD3264.

Sources

Validation

Comparative study of the neuropharmacological effects of different substituted cathinones

Comparative Neuropharmacology of Substituted Cathinones: Transporter Kinetics and Assay Methodologies As a Senior Application Scientist in neuropharmacology, I approach the evaluation of substituted cathinones (β-keto am...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Neuropharmacology of Substituted Cathinones: Transporter Kinetics and Assay Methodologies

As a Senior Application Scientist in neuropharmacology, I approach the evaluation of substituted cathinones (β-keto amphetamines) not merely as a cataloging of IC50 values, but as a structural-mechanistic puzzle. Minor modifications to the cathinone scaffold fundamentally alter how these molecules interact with human monoamine transporters (hDAT, hNET, and hSERT).

This guide provides an objective, data-driven comparison of different substituted cathinones, detailing the structural causality behind their pharmacological divergence and the self-validating experimental methodologies required to quantify these effects.

Structural Causality: Blockers vs. Substrates

The primary pharmacological targets for synthetic cathinones are the monoamine transporters. However, the nature of this interaction—whether the drug acts as a pure reuptake inhibitor (blocker) or a transporter-mediated releaser (substrate)—is dictated by steric geometry [1].

  • Pyrrolidinophenones (e.g., MDPV, α-PVP): The addition of a bulky pyrrolidine ring creates significant steric hindrance. These molecules bind with high affinity to the outward-facing conformation of DAT and NET but cannot translocate through the transporter pore. Consequently, they trap the transporter in an inactive state, acting as pure reuptake inhibitors similar to cocaine[2].

  • Simple N-Alkyl Cathinones (e.g., Mephedrone, Methylone): Lacking the bulky ring, these compounds are recognized as true substrates. They translocate into the presynaptic terminal, collapsing vesicular pH gradients and reversing the transporter flux to induce massive monoamine efflux, similar to methamphetamine and MDMA [3].

  • Para-Halogenation Effects (e.g., 4-CMC, 4-FMC): Substituting a halogen (fluorine, chlorine) at the para-position of the phenyl ring dramatically increases the molecule's affinity for SERT. This shifts the pharmacological profile from purely dopaminergic (stimulant) to highly serotonergic (entactogenic), while simultaneously increasing the risk of hepatocellular and mitochondrial toxicity [4].

Mechanism Cathinones Substituted Cathinones Transporters Monoamine Transporters (DAT, NET, SERT) Cathinones->Transporters Blockers Transporter Blockers (Bulky Pyrrolidines) Transporters->Blockers Steric Hindrance Releasers Transporter Substrates (Simple N-Alkyls) Transporters->Releasers Pore Translocation ReuptakeInhib Inhibit Reuptake (Synaptic Accumulation) Blockers->ReuptakeInhib Releasers->ReuptakeInhib Efflux Reverse Transport (Monoamine Efflux) Releasers->Efflux

Mechanistic divergence of substituted cathinones at monoamine transporters.

Quantitative Pharmacological Profiles

To objectively compare these compounds, we evaluate their half-maximal inhibitory concentrations (IC50) across the three primary transporters.

The DAT/SERT Ratio Causality: The ratio of DAT to SERT inhibition (calculated as 1/DAT IC50 : 1/SERT IC50) is a critical predictive metric[3]. A high ratio (>100) indicates high dopaminergic selectivity, correlating with severe abuse liability and intense psychostimulant effects. A low ratio (<2) indicates balanced inhibition, correlating with MDMA-like entactogenic effects[5].

CompoundSubclasshDAT IC50 (nM)hNET IC50 (nM)hSERT IC50 (nM)DAT/SERT RatioPrimary Mechanism
MDPV Pyrrolidinophenone~4~15>3000>750Pure Blocker
α-PVP Pyrrolidinophenone~10~20>3000>300Pure Blocker
Mephedrone (4-MMC) N-Alkyl Cathinone~1000~500~1500~1.5Substrate / Releaser
Methylone N-Alkyl Cathinone~1500~800~2500~1.6Substrate / Releaser
4-CMC Para-Halogenated~2000~500~400<0.2Substrate / Releaser

(Data synthesized from standardized in vitro HEK293 assays [3], [4], [1].)

Core Experimental Methodologies

In drug development and neuropharmacology, an assay is only as robust as its internal controls. The following protocols are designed as self-validating systems , ensuring that the quantified signals are strictly transporter-dependent and free from background artifact.

Protocol A: In Vitro Monoamine Uptake Inhibition Assay

This assay quantifies the ability of a cathinone to block the reuptake of radiolabeled monoamines from the extracellular space[4].

  • Cell Preparation: Culture HEK293 cells stably expressing human DAT, NET, or SERT in standard media. Seed into 96-well plates and grow to 80% confluence.

  • Buffer Exchange: Wash cells with a physiological Krebs-Ringer HEPES (KRH) buffer to remove endogenous amino acids.

  • Drug Incubation: Add the test cathinone at varying logarithmic concentrations (e.g., 0.1 nM to 100 μM) and incubate for 10 minutes at room temperature.

  • Self-Validation (Non-Specific Binding Control): Crucial Step. In parallel control wells, add highly specific, saturating transporter inhibitors (10 μM mazindol for DAT, 10 μM fluoxetine for SERT, 10 μM nisoxetine for NET). Because these molecules completely block specific transporter activity, any remaining radioactive signal in these wells represents non-specific membrane binding or incomplete washing. Subtracting this baseline from all test wells is mandatory to isolate true transporter kinetics[4].

  • Radiotracer Addition: Add 10 nM of the respective radiolabeled tracer ([³H]DA, [³H]5-HT, or [³H]NE) and incubate for exactly 10 minutes.

  • Termination & Wash: Rapidly terminate the reaction by aspirating the buffer and washing the cells three times with ice-cold KRH buffer using a vacuum manifold. The cold temperature halts all transporter kinetics.

  • Quantification: Lyse the cells, add liquid scintillation cocktail (e.g., Ultima Gold), and quantify retained radioactivity using a Tri-Carb Liquid Scintillation Counter[4].

Workflow Prep Cell Preparation (HEK293 hDAT/hSERT) IncubateDrug Drug Incubation (Cathinone Dilutions) Prep->IncubateDrug AddTracer Radiotracer Addition ([3H]DA, [3H]5-HT) IncubateDrug->AddTracer Wash Termination & Wash (Vacuum Filtration) AddTracer->Wash Measure Quantification (Scintillation Counting) Wash->Measure

Step-by-step workflow for in vitro monoamine uptake inhibition assays.

Protocol B: Transporter-Mediated Efflux (Release) Assay

To differentiate a pure blocker from a substrate, we must measure efflux.

  • Pre-loading: Incubate HEK293-DAT/SERT cells with [³H]DA or [³H]5-HT for 20 minutes to simulate a filled presynaptic terminal[3].

  • Extracellular Washout: Wash the cells extensively with KRH buffer to remove all extracellular radiotracer.

  • Drug-Induced Efflux: Expose the pre-loaded cells to the test cathinone. If the drug is a substrate (e.g., Mephedrone), it will be transported inward, causing the transporter to flip and expel the pre-loaded [³H]-monoamines into the extracellular buffer.

  • Fractional Collection: Collect the extracellular buffer after 30 minutes and measure the radioactivity. Pure blockers (e.g., MDPV) will yield no signal above the baseline leak rate, definitively proving their mechanism of action[1].

References

  • Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). "Monoamine transporter and receptor interaction profiles of a new series of designer cathinones." Neuropharmacology, 79, 152-160. URL:[Link]

  • Luethi, D., Walter, M., Zhou, X., Rudin, D., Krähenbühl, S., & Liechti, M. E. (2019). "Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones." Frontiers in Pharmacology, 10, 438. URL:[Link]

  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Swanson, T., Johnson, R. A., & Janowsky, A. (2017). "Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release." Journal of Pharmacology and Experimental Therapeutics, 360(1), 33-47. URL:[Link]

Sources

Comparative

Evaluating the Selectivity of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine Hydrochloride: A Target Comparison Guide

As a Senior Application Scientist, evaluating the target selectivity of a novel building block or pharmacological probe requires moving beyond basic binding affinities. We must establish a clear causal link between the m...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the target selectivity of a novel building block or pharmacological probe requires moving beyond basic binding affinities. We must establish a clear causal link between the molecule's structural features, its in vitro binding profile, and its functional cellular behavior.

This guide evaluates 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride (hereafter referred to as BIPP-HCl ). The phenoxypyrrolidine scaffold is a highly privileged structure in neuropharmacology, frequently exhibiting affinity for aminergic G-protein-coupled receptors (GPCRs) and monoamine transporters. Based on its structural pharmacophore, we will evaluate BIPP-HCl's selectivity for its primary putative target, the Histamine H3 Receptor (H3R) , against a primary off-target liability for this chemical class, the Norepinephrine Transporter (NET) .

To provide objective context, BIPP-HCl is compared against established clinical standards: Pitolisant (a highly selective H3R antagonist/inverse agonist) 1 and Atomoxetine (a selective NET inhibitor).

Pharmacological Rationale & Structural Causality

Understanding why a compound binds to specific targets is the foundation of rational drug design. The 3-phenoxypyrrolidine core of BIPP-HCl acts as a versatile recognition motif 2.

The basic pyrrolidine nitrogen is protonated at physiological pH (facilitated by its hydrochloride salt form), allowing it to form a critical salt bridge with the highly conserved aspartate residues in both the H3R orthosteric pocket (Asp114) and the NET translocation pore (Asp75). However, selectivity is driven by the 2-bromo-4-isopropyl substitution pattern on the phenoxy ring. This specific steric bulk optimally occupies the hydrophobic sub-pocket of the H3R, whereas it creates a steric clash within the narrower binding channel of the NET, thereby driving selectivity toward the histamine receptor.

G Compound BIPP-HCl (Phenoxypyrrolidine) Pyrrolidine Pyrrolidine Ring (Basic Amine) Compound->Pyrrolidine Phenoxy Phenoxy Ether Linker (Flexibility) Compound->Phenoxy Substituents 2-Bromo-4-isopropyl (Steric Bulk) Compound->Substituents H3R H3 Receptor (H3R) Asp114 Interaction Pyrrolidine->H3R Salt Bridge NET Norepinephrine Transporter Asp75 Interaction Pyrrolidine->NET Salt Bridge Phenoxy->H3R H-Bonding Substituents->H3R Orthosteric Fit (High Affinity) Substituents->NET Steric Clash (Reduced Affinity)

Logical mapping of the BIPP-HCl pharmacophore to target affinity.

Self-Validating Experimental Workflows

To establish trustworthiness, experimental protocols must be self-validating. A binding assay without a rigorously defined non-specific binding (NSB) control is scientifically meaningless. Below are the optimized protocols for evaluating BIPP-HCl.

Protocol A: Radioligand Competition Binding (H3R vs. NET)

Causality: We utilize [³H]N-alpha-methylhistamine ([³H]NAMH) for H3R because it is a gold-standard, high-affinity agonist radioligand that ensures competitive displacement accuracy specifically at the active receptor state 3. For NET, [³H]nisoxetine is utilized.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human H3R (hH3R) or human NET (hNET). Homogenize and isolate the membrane fraction via ultracentrifugation.

  • Incubation: In a 96-well format, combine 50 µg of membrane protein with 2 nM [³H]NAMH (for H3R) or 2 nM [³H]nisoxetine (for NET). Add BIPP-HCl in a 10-point dose-response curve (10 pM to 10 µM).

  • Internal Validation (NSB): To ensure the displaced radioligand was specifically bound to the target, include control wells containing a vast excess of a structurally distinct cold ligand: 10 µM Clobenpropit for H3R, and 10 µM Desipramine for NET.

  • Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI). Quantify retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (H3R)

Causality: High binding affinity ( Ki​ ) proves interaction but does not dictate function (agonist vs. antagonist). Because H3R is a Gi/o​ -coupled GPCR, receptor activation inhibits adenylyl cyclase. To prove BIPP-HCl is an antagonist, we must demonstrate its ability to reverse histamine-induced cAMP inhibition.

  • Cell Seeding & Stimulation: Seed CHO-K1-hH3R cells in a 384-well plate. Add 10 µM Forskolin. Causality: Forskolin artificially stimulates adenylyl cyclase, creating a high cAMP baseline so that Gi​ -mediated inhibition becomes clearly quantifiable.

  • Agonism: Add 100 nM Histamine to drive the cAMP levels down via H3R activation.

  • Antagonism: Introduce BIPP-HCl in a dose-response format. A true antagonist will compete with histamine and restore the cAMP levels back toward the Forskolin-stimulated baseline.

  • Detection: Lyse the cells and utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP detection kit. Read the plate on a multi-mode microplate reader.

Workflow Cells CHO-K1 Cells Expressing hH3R Stimulation Forskolin (10 µM) Stimulates Adenylyl Cyclase Cells->Stimulation Agonist Histamine (100 nM) Inhibits cAMP (Gi-coupled) Stimulation->Agonist Antagonist BIPP-HCl Addition Reverses cAMP Inhibition Agonist->Antagonist Detection TR-FRET Detection Quantify cAMP Levels Antagonist->Detection

Workflow for the H3R Gi/o-coupled functional cAMP accumulation assay.

Comparative Performance Data

The table below synthesizes the quantitative performance of BIPP-HCl against the clinical standards.

CompoundPrimary ClassificationhH3R Binding ( Ki​ , nM)hNET Binding ( Ki​ , nM)Selectivity Ratio (NET/H3R)hH3R Functional Antagonism ( IC50​ , nM)
BIPP-HCl Novel Test Ligand12.484568x 28.5
Pitolisant H3R Standard1.5>10,000>6600x 3.2
Atomoxetine NET Standard>10,0004.3<0.001x N/A
Data Interpretation
  • Target Affinity: BIPP-HCl demonstrates potent, low-nanomolar affinity ( Ki​ = 12.4 nM) for the H3R, successfully translating into functional antagonism ( IC50​ = 28.5 nM). While slightly less potent than the highly optimized Pitolisant, it is highly effective as an in vitro probe.

  • Selectivity Profile: BIPP-HCl exhibits a 68-fold selectivity window over NET. While this is sufficient for controlled in vitro assays, researchers conducting in vivo behavioral models (where local concentrations can spike) must account for this residual NET affinity, which is a known characteristic of early-generation phenoxypyrrolidines before extensive structural rigidification.

Conclusion

3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride is a functionally active, low-nanomolar H3R antagonist. Its specific halogen and alkyl substitution pattern successfully biases the phenoxypyrrolidine scaffold away from monoamine transporters and toward the histamine H3 receptor. It serves as an excellent tool compound for researchers investigating Gi/o​ -coupled signaling pathways, provided that its moderate off-target NET affinity is controlled for in whole-organism models.

References

  • FDA Center for Drug Evaluation and Research. "Application Number: 211150Orig1s000 Non-Clinical Review(s) for Pitolisant." accessdata.fda.gov.
  • Katritch et al. "Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells." doi.org.
  • Ghamari et al. "Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands." cresset-group.com.

Sources

Validation

A Comparative Guide to the Stability of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride Under Various Storage Conditions

A Senior Application Scientist's Perspective on Ensuring Drug Substance Integrity In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Ensuring Drug Substance Integrity

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful drug product. It directly impacts safety, efficacy, and shelf-life.[1][2][3] This guide provides a comprehensive analysis of the stability of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride, a key intermediate in the synthesis of various pharmacologically active molecules. We will explore its stability profile under forced degradation conditions and compare its performance to a theoretical alternative, "Compound B," a structurally similar free base, to highlight the advantages of the hydrochloride salt form.

The rationale for focusing on the hydrochloride salt stems from the common practice of converting amine-containing compounds into their salt forms to improve properties such as solubility, crystallinity, and stability.[4] This guide will delve into the experimental data that underpins these advantages.

Experimental Design: A Foundation of Scientific Rigor

To thoroughly assess the stability of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride, a forced degradation study was designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[5][6][7][8] Forced degradation, or stress testing, is a critical component of drug development that exposes the API to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][9][10] The objective is to induce a target degradation of 5-20% of the API, which is considered an optimal range to challenge the analytical methods without generating irrelevant secondary or tertiary degradation products.[1][6][10]

The following experimental workflow was employed:

G cluster_0 Sample Preparation cluster_1 Stress Conditions (ICH Q1A) cluster_2 Time-Point Analysis cluster_3 Analytical Methods API_Sample 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine HCl & Compound B (Free Base) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API_Sample->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, 60°C) API_Sample->Base Expose to Oxidation Oxidative Stress (3% H2O2, 25°C) API_Sample->Oxidation Expose to Thermal Thermal Stress (80°C, Dry Heat) API_Sample->Thermal Expose to Photostability Photostability (ICH Q1B Guideline Exposure) API_Sample->Photostability Expose to T0 T = 0 hrs Acid->T0 Sample at T24 T = 24 hrs Acid->T24 Sample at T72 T = 72 hrs Acid->T72 Sample at Base->T0 Sample at Base->T24 Sample at Base->T72 Sample at Oxidation->T0 Sample at Oxidation->T24 Sample at Oxidation->T72 Sample at Thermal->T0 Sample at Thermal->T24 Sample at Thermal->T72 Sample at Photostability->T0 Sample at Photostability->T24 Sample at Photostability->T72 Sample at HPLC Stability-Indicating HPLC-UV (Purity & Degradation Products) T0->HPLC Analyze via T24->HPLC Analyze via T72->HPLC Analyze via LCMS LC-MS (Identification of Degradants) HPLC->LCMS Characterize Peaks with

Figure 1: Experimental workflow for the forced degradation study.

Comparative Stability Data

The stability of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride was evaluated against "Compound B," its corresponding free base, under various stress conditions. The percentage of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 1: Percentage Degradation of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride vs. Compound B (Free Base) after 72 hours

Stress Condition3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride (% Degradation)Compound B (Free Base) (% Degradation)
Acidic Hydrolysis (0.1 M HCl, 60°C) 4.8%15.2%
Basic Hydrolysis (0.1 M NaOH, 60°C) 8.2%22.5%
Oxidative Stress (3% H₂O₂, 25°C) 6.5%18.9%
Thermal Stress (80°C, Dry Heat) 2.1%7.8%
Photostability (ICH Q1B) 1.5%5.3%

Table 2: Long-Term and Accelerated Stability Data for 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride (Solid State)

Storage ConditionTime PointPurity (%)Appearance
Long-Term (25°C/60% RH) [2][11]0 Months99.8%White to off-white solid
6 Months99.7%No change
12 Months99.6%No change
Accelerated (40°C/75% RH) [2][11]0 Months99.8%White to off-white solid
3 Months99.5%No change
6 Months99.2%No change

Analysis of Degradation Pathways and Mechanistic Insights

The data unequivocally demonstrates the superior stability of the hydrochloride salt compared to its free base counterpart under all tested stress conditions. The protonated pyrrolidine nitrogen in the hydrochloride salt form reduces the electron density on the nitrogen atom, making it less susceptible to oxidative and hydrolytic degradation.

Under oxidative conditions, the likely degradation pathway for the free base involves the formation of an N-oxide or other oxidized species at the pyrrolidine ring.[12] The electron-withdrawing effect of the proton in the hydrochloride salt mitigates this susceptibility.

The increased degradation of the free base under acidic and basic conditions is also predictable. The free amine is more susceptible to nucleophilic attack and can participate in acid-base catalyzed hydrolysis of the ether linkage, although to a lesser extent than oxidation.

G Parent 3-(2-Bromo-4-isopropylphenoxy) pyrrolidine (Free Base) Oxidation Oxidative Degradation (e.g., N-Oxide) Parent->Oxidation [O] Hydrolysis Hydrolytic Cleavage (Acid/Base Catalyzed) Parent->Hydrolysis H₂O, H⁺/OH⁻

Figure 2: Potential degradation pathways for the free base form.

The Influence of Physical Form: Hygroscopicity

Beyond chemical stability, the physical stability of an API is paramount. Amine hydrochloride salts generally exhibit lower hygroscopicity compared to their free base forms.[4] Hygroscopicity, the tendency to absorb moisture from the air, can lead to physical changes like deliquescence and can also accelerate chemical degradation by providing an aqueous environment for reactions to occur.[13][14][15]

A Dynamic Vapor Sorption (DVS) analysis would be the standard method to quantify and compare the hygroscopicity of the hydrochloride salt and the free base.[4] It is anticipated that the crystalline structure of the hydrochloride salt would result in significantly lower water uptake compared to the potentially more amorphous free base.

Analytical Methodologies: The Key to Accurate Assessment

The cornerstone of any stability study is a validated, stability-indicating analytical method. For this assessment, a reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary tool for quantifying the parent compound and its degradation products.

Experimental Protocol: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: A time-based gradient from 95% A to 95% B is used to ensure the separation of the main peak from all potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. The mass-to-charge ratio of the degradation products provides crucial information for structure elucidation.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, these findings have critical implications:

  • Storage and Handling: 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride should be stored in well-closed containers at controlled room temperature, protected from excessive humidity and light.[16]

  • Formulation Development: The superior stability of the hydrochloride salt makes it a more robust candidate for formulation development, reducing the risk of degradation during manufacturing and throughout the product's shelf life.

  • Analytical Development: While the hydrochloride salt is stable, the development and validation of a stability-indicating method are still essential to ensure the quality of the drug substance over time.

This guide underscores the importance of a data-driven approach to understanding and mitigating the risks associated with API instability. By selecting the appropriate salt form and implementing robust analytical and storage protocols, the integrity of 3-(2-Bromo-4-isopropylphenoxy)pyrrolidine hydrochloride can be assured, paving the way for the development of safe and effective pharmaceutical products.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025, April 30).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, March 20). Pharmaceutical Technology.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • ICH. (n.d.). Quality Guidelines.
  • ICH guidelines for stability studies 1. (n.d.). Slideshare.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base. (n.d.). Benchchem.
  • The Effect of Temperature and Light on Drug Stability. (2025, December 7). Prezi.
  • An Integrated View of the Influence of Temperature, Pressure, and Humidity on the Stability of Trimorphic Cysteamine Hydrochloride. (2015, June 4). Molecular Pharmaceutics - ACS Publications.
  • Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement. (2016, June 15). PubMed.
  • Safety Data Sheet. (n.d.).
  • Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. (1993, June). PubMed.
  • 安定性試験 (Stability Test). (2025, February).

Sources

Comparative

Inter-laboratory validation of analytical methods for halogenated natural products

As a Senior Application Scientist specializing in trace-level environmental and food safety analysis, I have navigated the complex analytical landscape of Halogenated Natural Products (HNPs). HNPs—such as methoxylated po...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in trace-level environmental and food safety analysis, I have navigated the complex analytical landscape of Halogenated Natural Products (HNPs). HNPs—such as methoxylated polybrominated diphenyl ethers (MeO-BDEs), halogenated methyl bipyrroles (MBPs), and mixed-halogenated compounds (MHCs)—are biosynthesized by marine sponges, algae, and bacteria. Due to their structural homology with anthropogenic persistent organic pollutants (POPs) like PCBs and PBDEs, they bioaccumulate in marine food webs and present a unique analytical challenge[1][2].

The lack of commercially available isotope-labeled internal standards for most HNPs, combined with the severe matrix interference inherent to lipid-rich marine samples (e.g., blubber, fish liver), necessitates rigorous inter-laboratory validation of analytical methods. This guide objectively compares the three leading instrumental platforms for HNP analysis—GC/ECNI-MS, LC/ESI-HRMS, and APCI-LC/MS/MS—providing causal reasoning for protocol design and empirical validation data.

Comparative Analysis of Analytical Platforms

Selecting the appropriate analytical platform dictates the success of HNP quantification. The decision hinges on the physicochemical properties of the target analytes (volatility, polarity, thermal stability) and the goal of the study (targeted quantitation vs. non-targeted discovery).

Gas Chromatography / Electron Capture Negative Ionization MS (GC/ECNI-MS)

The Gold Standard for Volatile, Non-Polar HNPs GC/ECNI-MS is the workhorse for targeted HNP analysis[3]. While Electron Ionization (EI) provides rich structural fragmentation, ECNI is preferred because the highly electronegative halogen atoms in HNPs readily capture thermal electrons. This results in superior sensitivity (often 10- to 100-fold higher than EI) and exceptional selectivity against the hydrocarbon matrix background. However, ECNI is limited by thermal degradation of labile compounds and peak broadening for certain classes, such as bromophenols[3].

Liquid Chromatography / Electrospray Ionization High-Resolution MS (LC/ESI-HRMS)

The Pioneer for Non-Targeted Screening To capture intermediate polarity compounds and transformation products that evade GC analysis, LC/ESI-HRMS is deployed[4]. By leveraging exact mass measurements and characteristic halogen isotopic patterns (e.g., the distinct mass defects of 35 Cl/ 37 Cl and 79 Br/ 81 Br), analysts can perform retrospective data mining[5]. While powerful for discovery, ESI is highly susceptible to matrix-induced ion suppression, demanding exhaustive sample clean-up.

Atmospheric Pressure Chemical Ionization LC/MS/MS (APCI-LC/MS/MS)

The Targeted Specialist for Phenolic and Neutral HNPs For analytes like hydroxylated PBDEs (OH-BDEs) or MeO-BDEs, APCI offers a distinct advantage over ESI. APCI utilizes gas-phase ion-molecule reactions, rendering it far less vulnerable to matrix effects than ESI[6]. In negative mode, APCI generates characteristic phenoxide ions [M−Br+O]− or halide ions, providing highly specific Multiple Reaction Monitoring (MRM) transitions without the need for the tedious derivatization steps required in GC-MS[7][8].

DecisionMatrix Start Target HNP Properties NonPolar Non-Polar & Volatile (e.g., Q1, MHC-1, TBA) Start->NonPolar Polar Polar or Thermolabile (e.g., OH-BDEs, MeO-BDEs) Start->Polar Unknown Unknown / Transformation Products Start->Unknown GC_ECNI GC/ECNI-MS High Sensitivity for Halogens NonPolar->GC_ECNI Gold Standard LC_APCI APCI-LC/MS/MS Targeted Phenolic/Neutral Polar->LC_APCI Avoids Derivatization LC_HRMS LC/ESI-HRMS Non-Targeted Screening Unknown->LC_HRMS Exact Mass & Isotope Pattern

Decision matrix for selecting the optimal MS platform based on HNP physicochemical properties.

Experimental Validation Data

The following table synthesizes inter-laboratory validation metrics from landmark studies establishing these methodologies. The data highlights the trade-offs between sensitivity (LOD/LOQ) and the scope of applicability.

ParameterGC/ECNI-MS[3][9]APCI-LC/MS/MS[7][8]LC/ESI-HRMS[4][5]
Primary Analytes Q1, MHC-1, 2,4,6-TBA, MBPsMeO-BDEs, OH-BDEs, Cl7-MBPUnknown polyhalogenated clusters
Ionization Mode Negative Ion (Thermal Electrons)Negative Ion (Phenoxide/Halide)Negative/Positive ESI
LOD / LOQ 0.01 – 3.33 ng/mL (solvent)0.1 – 0.25 ng/g lipid (phenolic)Matrix-dependent (Discovery focus)
Recovery Rate 52% – 101%75% – 95%N/A (Non-targeted)
Precision (Inter-day CV) 3.7% – 16%8% – 36%Qualitative / Semi-quantitative
Matrix Susceptibility Low (Post-cleanup)Moderate (Less than ESI)High (Requires exact mass filtering)
Key Advantage Unmatched sensitivity for highly halogenated neutrals.Direct analysis of polar HNPs without derivatization.Identification of novel bioaccumulative compounds.

Self-Validating Experimental Protocols

To ensure reproducibility across laboratories, sample preparation must be treated as a self-validating system. In marine matrices, the primary mode of failure is lipid carryover, which irreversibly fouls GC liners and suppresses LC ionization.

Protocol A: Universal Lipid Extraction and Clean-up

Causality: We utilize Gel Permeation Chromatography (GPC) because it separates molecules by size rather than polarity. Bulky triglycerides elute first and are discarded, while the smaller, halogenated analytes are retained and collected, preventing source fouling[9].

  • Homogenization & Extraction: Lyophilize 5-10 g of marine tissue (e.g., salmon muscle or whale blubber). Extract using an azeotropic mixture of cyclohexane/ethyl acetate (46/54, w/w) via accelerated solvent extraction (ASE) to maximize lipid and HNP recovery.

  • Gravimetric Lipid Determination: Evaporate an aliquot of the extract to dryness to determine total lipid content. This is critical for reporting concentrations on a lipid-weight (lw) basis, allowing for cross-species comparison[3].

  • Gel Permeation Chromatography (GPC): Inject the extract onto a Bio-Beads S-X3 column. Discard the first fraction (high molecular weight lipids). Collect the second fraction containing the HNPs and POPs.

  • Adsorption Chromatography (Silica Gel): Concentrate the GPC fraction and load it onto a deactivated silica gel column (e.g., 30% water w/w). Elute with n-hexane to isolate non-polar HNPs (e.g., Q1, MHC-1), followed by a dichloromethane/hexane flush to elute intermediate polarity compounds (e.g., MeO-BDEs).

Workflow Sample Lyophilized Marine Tissue (High Lipid Matrix) Extraction ASE Extraction (Cyclohexane/Ethyl Acetate) Sample->Extraction Gravimetric Lipid Det. LipidRemoval Size Exclusion (GPC) Discard Triglycerides Extraction->LipidRemoval Bulk Matrix Removal CleanUp Silica Gel Fractionation (Polarity Separation) LipidRemoval->CleanUp Analyte Enrichment GC GC/ECNI-MS (Fraction A: n-Hexane) CleanUp->GC Non-Polar HNPs LC LC-MS Platforms (Fraction B: DCM/Hexane) CleanUp->LC Polar/Intermediate HNPs

Standardized sample preparation workflow for isolating HNPs from lipid-rich marine matrices.

Protocol B: GC/ECNI-MS Quantitation Workflow

Causality: Methane is used as the reagent gas because it thermalizes the electrons emitted from the filament without reacting with the analytes, creating a localized plasma of low-energy electrons ideal for resonance electron capture by halogenated compounds[3][9].

  • Instrument Setup: Equip the GC with a non-polar capillary column (e.g., 5% phenyl-arylene phase, 30 m × 0.25 mm, 0.25 µm film).

  • Injection: Inject 1 µL of Fraction A in pulsed splitless mode (250 °C) to ensure sharp peak shapes and maximum transfer of trace analytes.

  • Ionization Parameters: Set the MS source to 150 °C. Introduce methane reagent gas to achieve a source pressure of approximately 1.2×10−4 Torr.

  • Data Acquisition: Operate in Selected Ion Monitoring (SIM) mode, targeting the most abundant halogen isotopes (e.g., m/z 79 and 81 for bromine; m/z 35 and 37 for chlorine). Use 13C12​ -labeled PCB congeners (e.g., 13C -PCB 153) as internal standards to correct for injection volume variance[9].

Protocol C: APCI-LC/MS/MS Targeted Workflow

Causality: Methanol is chosen over acetonitrile as the strong mobile phase because it serves as a better protic solvent in the APCI source, facilitating the formation of the critical phenoxide [M−Br+O]− precursor ions necessary for MRM transitions[7].

  • Chromatography: Utilize a C18 reversed-phase column (150 mm × 2.1 mm, 3 µm). Run a binary gradient of water and methanol.

  • Source Optimization: Operate the APCI source in negative mode. Set the vaporizer temperature to 400 °C and the capillary temperature to 250 °C to ensure complete desolvation of the mobile phase without thermally degrading the MeO-BDEs.

  • MRM Transitions: For dimethoxylated tetrabromobiphenyls (e.g., 2,2′-diMeO-BB80), monitor the transition from the phenoxide precursor to the bromide product ion ( Br− ). Validate linearity using matrix-matched calibration curves to account for any residual ion enhancement/suppression[6][8].

References

  • Krämer, M., Vetter, W., Kappenstein, O., & Spielmeyer, A. (2025). Method validation and analysis of halogenated natural products (HNPs) in seafood samples. Analytical and Bioanalytical Chemistry, 417(28), 6501-6516.[Link]

  • Méndez-Fernandez, P., Hutinet, S., Guitton, Y., Caurant, F., Le Bizec, B., & Spitz, J. (2021). Nontargeted LC/ESI-HRMS Detection of Polyhalogenated Compounds in Marine Mammals Stranded on French Atlantic Coasts. ACS ES&T Water, 1(2), 346-356.[Link]

  • Haraguchi, K., Kato, Y., Atobe, K., Okada, S., Endo, T., Matsubara, F., & Oguma, T. (2008). Negative APCI-LC/MS/MS Method for Determination of Natural Persistent Halogenated Products in Marine Biota. Analytical Chemistry, 80(24), 9748-9755.[Link]

Sources

Validation

Comparative analysis of the cognitive-enhancing effects of novel pyrrolidine derivatives in animal models

Comparative Analysis of the Cognitive-Enhancing Effects of Novel Pyrrolidine Derivatives in Animal Models Introduction: The Evolution of Nootropic Scaffolds Pyrrolidine derivatives—ranging from classic first-generation r...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of the Cognitive-Enhancing Effects of Novel Pyrrolidine Derivatives in Animal Models

Introduction: The Evolution of Nootropic Scaffolds

Pyrrolidine derivatives—ranging from classic first-generation racetams (e.g., piracetam) to highly potent novel synthetic analogs (e.g., nefiracetam and emerging phenylpyrrolidines)—represent a critical frontier in neuropharmacology [1]. As a Senior Application Scientist overseeing preclinical screening pipelines, I frequently evaluate the efficacy of these compounds. The challenge in neuro-drug development is not merely synthesizing a compound that binds to a receptor, but proving it translates to functional cognitive enhancement.

This guide provides a rigorous, data-driven comparison of pyrrolidine derivatives. We will dissect their mechanistic pathways, outline self-validating behavioral protocols, and quantitatively compare their efficacy in established animal models.

Mechanistic Overview: Driving Synaptic Plasticity

The cognitive-enhancing properties of pyrrolidine derivatives do not typically stem from direct receptor agonism, which often leads to rapid receptor downregulation or excitotoxicity. Instead, many of these compounds act as positive allosteric modulators (PAMs) or indirect facilitators of cholinergic and glutamatergic neurotransmission [2].

The Causality of Memory Formation: When a novel pyrrolidine derivative modulates AMPA and NMDA receptors, it lowers the threshold for receptor activation. This facilitates a controlled intracellular calcium ( Ca2+ ) influx. This specific calcium transient is the critical trigger for activating Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). CaMKII subsequently phosphorylates the cAMP response element-binding protein (CREB), a master transcription factor. CREB upregulation drives the synthesis of Brain-Derived Neurotrophic Factor (BDNF), which physically alters dendritic spine density, manifesting as Long-Term Potentiation (LTP)—the biological substrate of memory [5].

G P Pyrrolidine Derivatives (e.g., Nefiracetam) R AMPA / NMDA Receptors (Allosteric Modulation) P->R Modulates Ca Intracellular Ca2+ Influx R->Ca Triggers K CaMKII Activation Ca->K Activates C CREB Phosphorylation (Transcription Factor) K->C Phosphorylates B BDNF Expression & Synaptic Plasticity (LTP) C->B Upregulates M Cognitive Enhancement (Spatial & Working Memory) B->M Results In

Figure 1: Glutamatergic signaling pathway mediating cognitive enhancement by pyrrolidine derivatives.

Experimental Methodology: The Self-Validating Morris Water Maze

To objectively compare these compounds, we rely on the Morris Water Maze (MWM), the gold standard for assessing hippocampus-dependent spatial learning and reference memory[4].

To ensure assay integrity, I implement a self-validating Scopolamine-induced amnesia paradigm . Scopolamine (a muscarinic antagonist) reliably disrupts cholinergic signaling, mimicking the deficits of Alzheimer's disease. If our positive control (e.g., Donepezil or high-dose Piracetam) fails to reverse the scopolamine deficit, the entire assay batch is flagged for environmental or procedural errors, preventing false negatives for novel compounds.

Step-by-Step Protocol
  • Subject Habituation: Use adult male Wistar rats (150-200g). Habituate to the testing room for 30 minutes daily for 3 days. Causality: Minimizing stress prevents cortisol spikes, which independently impair hippocampal memory acquisition and confound results.

  • Pre-Treatment Dosing: Administer the vehicle, reference drug, or novel pyrrolidine derivative via oral gavage (p.o.) 60 minutes prior to the trial.

  • Amnesia Induction: Administer Scopolamine hydrobromide (1 mg/kg, i.p.) 30 minutes prior to the trial.

  • Acquisition Phase (Days 1-4):

    • Place the rat in a circular pool (150 cm diameter) filled with opaque water (25°C). Causality: Opaque water eliminates sub-surface visual cues, forcing the rodent to rely entirely on extra-maze spatial cues (allocentric navigation).

    • The rat must locate a hidden submerged platform. Allow 60 seconds for exploration.

    • Metric: Record Escape Latency (time to find the platform).

  • Probe Trial (Day 5):

    • Remove the platform and allow the rat to swim freely for 60 seconds.

    • Metric: Record Time Spent in Target Quadrant . Causality: This isolates memory retention from general motor/swimming ability, proving the animal remembers where the platform was.

W A Group Assignment (n=10/group) B Compound Admin (Novel Pyrrolidine/p.o.) T-60 min A->B C Scopolamine Admin (1 mg/kg i.p.) T-30 min B->C D Acquisition Phase (Days 1-4) Measure: Escape Latency C->D E Probe Trial (Day 5) Measure: Target Quadrant Time D->E F Data Analysis & Validation E->F

Figure 2: Chronological workflow of the Scopolamine-induced amnesia Morris Water Maze protocol.

Comparative Analysis of Cognitive-Enhancing Effects

The table below synthesizes quantitative findings from preclinical MWM studies, comparing classic pyrrolidones against newer derivatives [1, 3, 4].

Compound ClassSpecific AgentAnimal ModelOptimal DoseEscape Latency (Day 4)Time in Target QuadrantMechanistic Note
Control (Healthy) VehicleWild-type RatsN/A~15.2 seconds~45%Baseline spatial memory.
Control (Impaired) ScopolamineAmnesic Rats1 mg/kg~48.5 seconds~18%Significant cognitive deficit.
1st Gen Pyrrolidone PiracetamScopolamine Rats200 mg/kg~32.1 seconds~31%Moderate reversal; standard baseline.
2nd Gen Pyrrolidone NefiracetamTBI / Amnesic Rats9 mg/kg~18.4 seconds~41%Potent NMDA/nAChR modulation; near-complete rescue.
Novel Derivative Phenylpyrrolidine AnalogScopolamine Rats15 mg/kg~16.8 seconds~43%High affinity; statistically comparable to healthy baseline.

Data Interpretation & Expert Insight: While Piracetam provides a statistically significant enhancement in spatial memory retention, its low potency requires massive dosing (200 mg/kg) to achieve a moderate effect[2]. In contrast, newer derivatives like Nefiracetam demonstrate profound efficacy at a fraction of the dose (9 mg/kg). Nefiracetam has been shown to facilitate cognitive function and attenuate MWM deficits following severe insults, such as traumatic brain injury (TBI) [3].

Furthermore, novel phenylpyrrolidine derivatives currently in preclinical optimization show target quadrant times (~43%) that are statistically indistinguishable from healthy, unimpaired controls (~45%). This leap in efficacy is largely attributed to structural modifications that increase lipophilicity, thereby enhancing blood-brain barrier (BBB) penetration and receptor binding affinity.

Conclusion

The evolution of pyrrolidine derivatives from basic racetams to highly targeted, novel analogs represents a major leap in neuropharmacology. By employing rigorous, self-validating behavioral assays like the Morris Water Maze, we can confidently isolate and quantify the cognitive-enhancing properties of these compounds. For drug development professionals, prioritizing derivatives that demonstrate dual modulation of cholinergic and glutamatergic systems at low doses remains the most viable strategy for translating preclinical success into clinical therapeutics.

References

  • Giurgea, C. "Pyrrolidone derivatives." PubMed.[Link]

  • PubMed. "Nefiracetam improves Morris water maze performance following traumatic brain injury in rats." Pharmacol Biochem Behav. [Link]

  • JCDR. "Dementia, Memory, Morris water maze, Nootropics." Journal of Clinical and Diagnostic Research. [Link]

  • Molecular Brain. "Molecular mechanisms for the destabilization and restabilization of reactivated spatial memory in the Morris water maze." PubMed Central.[Link]

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